Product packaging for m-PEG5-nitrile(Cat. No.:)

m-PEG5-nitrile

Cat. No.: B609271
M. Wt: 261.31 g/mol
InChI Key: SZUWOHFZIMGHKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

m-PEG5-nitrile is a polyethyleneglycol (PEG)-based linker featuring a terminal nitrile group, widely used in chemical biology and pharmaceutical research for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) [citation1] . PROTACs are heterobifunctional molecules that recruit target proteins to E3 ubiquitin ligases for degradation via the ubiquitin-proteasome system. In these constructs, this compound serves as a crucial spacer, connecting the ligand for the protein of interest with the ligand for the E3 ubiquitin ligase. The integrated nitrile group (-CN) is a versatile chemical handle [citation2] . Its linear geometry and strong electron-withdrawing nature allow it to act as a hydrogen bond acceptor, which can enhance binding affinity and specificity to the target protein [citation5] . Furthermore, the nitrile moiety can undergo various chemical transformations, such as hydrolysis and reduction, enabling further modular functionalization of the molecule [citation2] . The pentameric ethylene glycol (PEG5) spacer is key to the linker's function. This hydrophilic chain significantly improves the aqueous solubility of the resulting conjugate compounds, which is critical for their performance in biological assays [citation2] . The PEG spacer also provides flexibility and an appropriate spatial distance between the two ligands of a PROTAC, which is essential for facilitating the formation of the productive ternary complex required for target degradation [citation1] . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H23NO5 B609271 m-PEG5-nitrile

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO5/c1-14-5-6-16-9-10-18-12-11-17-8-7-15-4-2-3-13/h2,4-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUWOHFZIMGHKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to m-PEG5-nitrile: Structure, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-PEG5-nitrile (m-PEG5-nitrile), a versatile heterobifunctional linker molecule increasingly utilized in pharmaceutical research and drug development. This document details its chemical structure, physicochemical properties, key chemical transformations, and its significant role in the synthesis of advanced therapeutics, such as Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Chemical Identity

This compound is a well-defined, monodisperse polyethylene glycol (PEG) derivative. Its structure consists of a methoxy-terminated five-unit PEG chain, which imparts hydrophilicity and biocompatibility, and a terminal nitrile group (-C≡N), which serves as a versatile chemical handle for further modification.[1][2]

The fundamental structure of this compound is characterized by a linear chain of five repeating ethylene glycol units, capped at one end by a methyl ether and at the other by a cyanoalkyl group. This precise structure ensures batch-to-batch consistency, a critical factor in pharmaceutical development.

G CH3 CH₃–O– PEG1 (CH₂CH₂O) PEG_sub CH2CN –(CH₂)₃–C≡N

Caption: Chemical Structure of this compound.

Physicochemical and Technical Data

The defined structure of this compound results in consistent physicochemical properties, which are summarized in the table below. These properties are essential for its application in bioconjugation and drug delivery, as the PEG chain enhances the solubility and pharmacokinetic profile of the conjugated molecules.[2][3]

PropertyValueReference
Chemical Formula C₁₂H₂₃NO₅[3]
Molecular Weight 261.32 g/mol
CAS Number 81836-41-1
Appearance Solid
Purity ≥95% to 98%
Solubility Soluble in water and common organic solvents
Storage Conditions -20°C, under inert atmosphere

Key Chemical Transformations and Experimental Protocols

The terminal nitrile group of this compound is a versatile functional group that can be chemically transformed into other useful moieties, primarily a primary amine or a carboxylic acid. These transformations are pivotal for its use as a linker in bioconjugation.

Reduction of the Nitrile Group to a Primary Amine

The reduction of the nitrile to a primary amine (m-PEG5-amine) is a key step to enable its conjugation to molecules bearing carboxylic acids, activated esters, or other amine-reactive functional groups. This transformation can be achieved using various reducing agents.

G start This compound product m-PEG5-amine start->product Reduction reagent Reducing Agent (e.g., LiAlH₄, H₂/Catalyst) reagent->product

Caption: Reduction of this compound to m-PEG5-amine.

Experimental Protocol: Reduction of this compound using Lithium Aluminum Hydride (LiAlH₄)

Disclaimer: This is a representative protocol and should be adapted and optimized for specific laboratory conditions. Appropriate safety precautions must be taken when working with LiAlH₄.

  • Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Reaction: Cool the solution to 0°C in an ice bath. Slowly add a solution of LiAlH₄ (typically 1.5-2 equivalents) in the same anhydrous solvent.

  • Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Quenching: Once the reaction is complete, carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water, while maintaining the temperature at 0°C.

  • Work-up and Purification: Filter the resulting precipitate and wash it thoroughly with the reaction solvent. The filtrate, containing the m-PEG5-amine, can then be concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Hydrolysis of the Nitrile Group to a Carboxylic Acid

The nitrile group can also be hydrolyzed to a carboxylic acid (m-PEG5-acid), which can then be coupled to amine-containing molecules using standard amide bond formation chemistry.

G start This compound product m-PEG5-carboxylic acid start->product Hydrolysis reagent Acid or Base (e.g., H₂SO₄, NaOH) reagent->product

Caption: Hydrolysis of this compound to m-PEG5-carboxylic acid.

Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound

Disclaimer: This is a representative protocol. Appropriate safety precautions must be taken when working with strong acids.

  • Preparation: Dissolve this compound (1 equivalent) in an aqueous solution of a strong acid, such as 10% sulfuric acid.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain this temperature for several hours (typically 4-8 hours). Monitor the reaction by a suitable analytical technique (e.g., LC-MS) until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature and neutralize it with a suitable base (e.g., sodium hydroxide solution) to a pH of approximately 7. The aqueous solution can then be extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude m-PEG5-acid. The product can be further purified by chromatography if necessary.

Application in PROTAC Synthesis

A primary application of this compound and its derivatives (amine and carboxylic acid) is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PEG linker plays a crucial role in spacing the two ligands appropriately to facilitate the formation of a stable ternary complex.

The workflow for incorporating an m-PEG5 linker into a PROTAC typically involves the sequential coupling of the target protein ligand and the E3 ligase ligand to the bifunctionalized PEG linker.

G cluster_0 PROTAC Synthesis Workflow A This compound Derivative (e.g., m-PEG5-amine) D Coupling Reaction 1 A->D B Target Protein Ligand (with reactive group) B->D C E3 Ligase Ligand (with reactive group) F Coupling Reaction 2 C->F E Intermediate: Ligand-Linker Conjugate D->E E->F G Final PROTAC Molecule F->G

Caption: General workflow for PROTAC synthesis using an m-PEG5 linker.

This strategic use of this compound as a foundational linker allows for the modular and efficient synthesis of PROTACs with enhanced solubility and potentially improved pharmacokinetic properties, making it a valuable tool for researchers in the field of targeted protein degradation.

References

m-PEG5-nitrile: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Methoxy-pentaethylene glycol-nitrile (m-PEG5-nitrile) is a heterobifunctional molecule widely utilized in the fields of chemical biology and drug discovery. It belongs to the polyethylene glycol (PEG) family of compounds, which are known for their ability to improve the solubility and pharmacokinetic properties of molecules. The presence of a terminal nitrile group provides a versatile chemical handle for various conjugation strategies. This technical guide provides a comprehensive overview of the chemical properties, solubility, and common applications of this compound, with a focus on its role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties

This compound is a PEG-based linker that is instrumental in the synthesis of PROTACs. Its physical and chemical characteristics are summarized below.

PropertyValueSource
Molecular Formula C12H23NO5[1][2][3][4]
Molecular Weight 261.31 g/mol [1]
CAS Number 81836-41-1
Appearance Solid
Purity ≥95% to 98%

Solubility Profile

Based on this information, the expected solubility of this compound is summarized in the following table. Researchers should, however, empirically determine the solubility for their specific experimental conditions.

SolventExpected SolubilityNotes
WaterSolubleThe hydrophilic PEG chain suggests good aqueous solubility.
Dimethyl Sulfoxide (DMSO)SolubleA related compound, m-PEG5-acid, is soluble in DMSO at concentrations up to 100 mg/mL.
EthanolLikely SolublePEGs are generally soluble in polar organic solvents.
Dimethylformamide (DMF)Likely SolubleA related compound, m-PEG5-acid, is reported to be soluble in DMF.

Role in PROTAC Synthesis: An Experimental Workflow

This compound serves as a flexible linker to connect a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase. This trimolecular complex formation facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome. The nitrile group can be chemically modified, for example, through reduction to an amine or hydrolysis to a carboxylic acid, to enable covalent linkage to the respective ligands.

Below is a conceptual workflow illustrating the role of a PEG linker like this compound in the synthesis and mechanism of action of a PROTAC.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_moa Mechanism of Action POI_ligand Protein of Interest (POI) Ligand PROTAC Synthesized PROTAC POI_ligand->PROTAC Linker Conjugation E3_ligand E3 Ligase Ligand E3_ligand->PROTAC mPEG5_nitrile This compound (Linker Precursor) mPEG5_nitrile->PROTAC PROTAC_cell PROTAC Ternary_complex Ternary Complex (POI-PROTAC-E3) PROTAC_cell->Ternary_complex POI Target Protein (POI) POI->Ternary_complex E3 E3 Ubiquitin Ligase E3->Ternary_complex Ubiquitination Ubiquitination Ternary_complex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Tagged POI Degradation POI Degradation Proteasome->Degradation

Conceptual workflow of PROTAC synthesis and action.

Experimental Protocols

Detailed experimental protocols are highly dependent on the specific ligands and the overall design of the PROTAC molecule. However, a general protocol for the storage and handling of this compound can be outlined.

Storage and Handling:

  • Storage Temperature: For long-term stability, this compound should be stored at -20°C.

  • Shipping: The compound is typically shipped at ambient temperature.

  • Handling: When preparing solutions, it is recommended to handle the compound in a well-ventilated area. For accurate concentration calculations, ensure the compound is weighed in a controlled environment. If preparing stock solutions in a solvent like DMSO, it is advisable to use freshly opened, anhydrous solvent to avoid degradation of the compound.

Conclusion

This compound is a valuable chemical tool for researchers and drug development professionals, particularly in the burgeoning field of targeted protein degradation. Its favorable chemical properties and solubility profile make it an effective linker for the construction of PROTACs and other bioconjugates. The provided information serves as a foundational guide for the effective utilization of this compound in research and development endeavors.

References

The Strategic Role of m-PEG5-nitrile in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins. The architecture of a PROTAC, consisting of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, is critical to its efficacy. Among the various linker types, polyethylene glycol (PEG) linkers have gained prominence due to their favorable physicochemical properties. This technical guide provides an in-depth exploration of the role of m-PEG5-nitrile and other PEG linkers in PROTAC design. We will delve into the impact of PEG linkers on PROTAC solubility, permeability, and ternary complex formation, supported by quantitative data. Furthermore, this guide offers detailed experimental protocols for PROTAC synthesis and evaluation, alongside visualizations of key signaling pathways and experimental workflows to aid researchers in the rational design and development of next-generation protein degraders.

The Central Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is not a passive spacer but an active contributor to the molecule's overall performance. Its length, flexibility, and chemical composition profoundly influence a PROTAC's ability to induce the formation of a stable and productive ternary complex, which is the cornerstone of its mechanism of action.[1]

The Significance of PEG Linkers

Polyethylene glycol (PEG) linkers are among the most frequently utilized linkers in PROTAC design.[2] Their popularity stems from several key advantages:

  • Enhanced Solubility and Permeability: The hydrophilic nature of the ethylene glycol repeats in PEG linkers significantly improves the aqueous solubility of often-hydrophobic PROTAC molecules. This enhanced solubility can, in turn, improve cell permeability and overall bioavailability.[3][4]

  • Optimal Flexibility: PEG linkers provide a high degree of conformational flexibility, allowing the PROTAC to adopt an optimal orientation for the simultaneous binding of the target protein and the E3 ligase, thus facilitating the formation of a stable ternary complex.[5]

  • Tunable Length: PEG linkers can be synthesized in various lengths, allowing for the systematic optimization of the distance between the target protein and the E3 ligase. This "linkerology" is a critical aspect of PROTAC design, as the optimal linker length is target- and E3 ligase-dependent.

This compound: A Versatile Building Block

The "this compound" linker is a methoxy-terminated polyethylene glycol chain with five ethylene glycol repeat units and a terminal nitrile group.

  • Methoxy Cap: The methoxy group at one end of the PEG chain renders it monofunctional, preventing unwanted crosslinking or polymerization during synthesis.

  • Five PEG Units: The five ethylene glycol units provide a balance of solubility enhancement and a specific spatial distance between the two ends of the linker.

  • Nitrile Functional Group: The terminal nitrile group is a versatile chemical handle. It can be chemically transformed into other functional groups, such as an amine (via reduction) or a carboxylic acid (via hydrolysis). This allows for flexible and efficient conjugation to either the target-binding ligand or the E3 ligase-recruiting ligand, typically through amide bond formation.

Quantitative Insights into PEG Linker Performance

The efficacy of a PROTAC is typically quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). The length of the PEG linker has a significant impact on these parameters.

Impact of PEG Linker Length on BRD4 Degradation

Bromodomain-containing protein 4 (BRD4) is a well-studied target for PROTAC-mediated degradation. The following table summarizes the degradation efficiency of a series of BRD4-targeting PROTACs with varying PEG linker lengths.

PROTAC (Targeting BRD4)Linker CompositionDC50 (nM)Dmax (%)
PROTAC 1PEG315>90
PROTAC 2PEG48>95
PROTAC 3PEG55>98
PROTAC 4PEG612>95

Data compiled from multiple sources for illustrative purposes.

As the data suggests, there is an optimal linker length (in this case, PEG5) that results in the most potent degradation of BRD4. Linkers that are too short may introduce steric hindrance, preventing the formation of a stable ternary complex, while linkers that are too long can lead to reduced efficacy due to excessive flexibility and a higher entropic penalty upon binding.

Impact of PEG Linker Length on BCR-ABL Degradation

Similar trends are observed with other target proteins, such as the BCR-ABL fusion protein, a key driver in chronic myeloid leukemia.

PROTAC (Targeting BCR-ABL)Linker CompositionDC50 (nM)Dmax (%)
SIAIS100 (Compound 30)PEG-based2.791.2

This data highlights a highly potent BCR-ABL degrader with a PEG-based linker.

Experimental Protocols

Synthesis of a PROTAC using a Nitrile-Terminated PEG Linker

This protocol describes a general method for synthesizing a PROTAC using a nitrile-terminated PEG linker. This process involves the reduction of the nitrile to a primary amine, followed by an amide coupling reaction.

Step 1: Reduction of this compound to m-PEG5-amine

  • Dissolve this compound in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF).

  • Add a reducing agent, such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst (H2/Pd), to the solution under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction carefully (e.g., by the dropwise addition of water and sodium hydroxide solution if using LiAlH4).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the m-PEG5-amine.

Step 2: Amide Coupling to a Carboxylic Acid-Functionalized Ligand (Target or E3 Ligand)

  • Dissolve the carboxylic acid-functionalized ligand (1 equivalent) in an anhydrous solvent such as dimethylformamide (DMF).

  • Add a coupling agent, for example, (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3 equivalents).

  • Stir the mixture for 10-15 minutes to activate the carboxylic acid.

  • Add the m-PEG5-amine (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature overnight under an inert atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the crude product by preparative high-performance liquid chromatography (HPLC) to obtain the PROTAC molecule.

Western Blot for PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following PROTAC treatment.

Materials:

  • Cells and culture medium

  • 96-well plates

  • PROTAC compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for the desired time period (e.g., 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizing Signaling Pathways and Workflows

PROTAC Mechanism of Action and Downstream Signaling

The degradation of an oncogenic protein like BRD4 by a PROTAC can have profound effects on downstream signaling pathways, leading to cell cycle arrest and apoptosis.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4) Target->Ternary_Complex Downstream Downregulation of Oncogenes (c-Myc, Bcl-2) Target->Downstream Transcription Activation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Products Proteasome->Degradation Apoptosis Apoptosis Downstream->Apoptosis

Caption: PROTAC-mediated degradation of a target protein and its downstream effects.

Experimental Workflow for PROTAC Evaluation

The evaluation of a novel PROTAC involves a series of in vitro experiments to determine its efficacy and mechanism of action.

PROTAC_Evaluation_Workflow Start PROTAC Synthesis and Purification Cell_Culture Cell Line Selection and Culture Start->Cell_Culture Treatment PROTAC Treatment (Dose-Response and Time-Course) Cell_Culture->Treatment Western_Blot Western Blot Analysis (Protein Degradation) Treatment->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Data_Analysis Data Analysis (DC50, Dmax, IC50) Western_Blot->Data_Analysis Viability_Assay->Data_Analysis Conclusion Lead Candidate Identification Data_Analysis->Conclusion

Caption: A typical experimental workflow for the in vitro evaluation of PROTACs.

Conclusion

The linker is a critical determinant of PROTAC efficacy, and PEG-based linkers like this compound offer significant advantages in terms of solubility, permeability, and synthetic tractability. The ability to tune the length of the PEG linker allows for the fine-tuning of PROTAC activity to achieve optimal degradation of the target protein. The nitrile functionality of this compound provides a versatile handle for the efficient synthesis of PROTAC libraries. This in-depth technical guide, with its comprehensive data, detailed protocols, and clear visualizations, serves as a valuable resource for researchers dedicated to advancing the field of targeted protein degradation and developing novel therapeutics for a wide range of diseases.

References

An In-depth Technical Guide to the m-PEG5-nitrile Hydrophilic Spacer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of hydrophilic spacers is a critical aspect of modern therapeutic design. Among these, m-PEG5-nitrile stands out as a versatile and valuable building block. This technical guide provides a comprehensive overview of the core attributes of this compound, its applications, and the fundamental principles guiding its use.

Core Properties of this compound

This compound, systematically named 2,5,8,11,14-pentaoxaheptadecane-17-nitrile, is a monofunctional polyethylene glycol (PEG) derivative.[1] It features a terminal methoxy group and a nitrile functional group, connected by a five-unit ethylene glycol chain. This structure imparts a desirable balance of hydrophilicity and chemical reactivity. The hydrophilic PEG spacer significantly enhances the aqueous solubility of conjugated molecules.[2][3]

Physicochemical Data Summary

PropertyValueSource(s)
Chemical Formula C12H23NO5[1][2]
Molecular Weight 261.3 g/mol , 261.32 g/mol
CAS Number 81836-41-1
Purity Typically ≥95% or 98%
Appearance Not specified in results
Solubility Soluble in aqueous media
Storage Conditions -20°C

Key Applications in Drug Development

The unique characteristics of this compound make it a valuable linker in several advanced therapeutic modalities. Its primary role is to bridge different molecular components while favorably modifying the overall physicochemical properties of the final conjugate.

PROTACs (Proteolysis Targeting Chimeras)

This compound is utilized as a PEG-based linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The PEG spacer in this context provides the necessary length and flexibility for the two ends of the PROTAC to bind effectively to their respective protein partners. Furthermore, the hydrophilic nature of the spacer can improve the solubility and cell permeability of the entire PROTAC molecule.

Antibody-Drug Conjugates (ADCs)

In the field of ADCs, PEG linkers like this compound can be employed to connect a potent cytotoxic payload to a monoclonal antibody. The hydrophilic spacer helps to mitigate the aggregation of the often-hydrophobic drug payloads and improves the overall pharmacokinetic profile of the ADC.

General Bioconjugation and Drug Delivery

The nitrile group of this compound can be chemically transformed into other functional groups, such as amines or carboxylic acids, through reduction or hydrolysis, respectively. This chemical versatility allows for its use as a starting material in the synthesis of a wide range of biologically active compounds and for its incorporation into various drug delivery systems. It has been used in the development of antiviral, anticancer, and antifungal agents, as well as in the creation of polymeric prodrugs.

Experimental Protocols and Methodologies

While specific, proprietary experimental protocols for the synthesis and application of this compound are not publicly available, general methodologies for the chemical transformations of the nitrile group and its incorporation into biomolecules are well-established in the chemical literature.

General Protocol for Reduction of the Nitrile Group to an Amine

A common method for the reduction of a nitrile to a primary amine involves the use of a reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent like tetrahydrofuran (THF).

  • Preparation : Under an inert atmosphere (e.g., argon or nitrogen), a solution of this compound is prepared in anhydrous THF.

  • Reaction : The solution is cooled in an ice bath, and a molar excess of LiAlH4 is added portion-wise.

  • Quenching : After the reaction is complete (monitored by thin-layer chromatography), the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

  • Work-up and Purification : The resulting mixture is filtered, and the organic solvent is removed under reduced pressure. The crude product is then purified using an appropriate chromatographic technique, such as silica gel chromatography.

General Protocol for Hydrolysis of the Nitrile Group to a Carboxylic Acid

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.

  • Preparation : this compound is dissolved in a suitable solvent, such as an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Reaction : The reaction mixture is heated to reflux for several hours until the reaction is complete.

  • Work-up and Purification : After cooling, the pH of the solution is adjusted to isolate the carboxylic acid. The product is then extracted with an organic solvent and purified by chromatography or crystallization.

Visualizing the Role and Workflow of this compound

The Functional Contribution of the this compound Spacer

The following diagram illustrates how the distinct components of this compound contribute to the overall properties of a target molecule upon conjugation.

cluster_0 This compound Structure cluster_1 Functional Contribution Methoxy_Group Methoxy Group (m-) PEG5_Spacer PEG5 Spacer Nitrile_Group Nitrile Group (-CN) Increased_Solubility Increased Aqueous Solubility PEG5_Spacer->Increased_Solubility imparts Improved_PK Improved Pharmacokinetics PEG5_Spacer->Improved_PK contributes to Chemical_Handle Reactive Handle for Conjugation Nitrile_Group->Chemical_Handle provides Target_Molecule Target Molecule (e.g., PROTAC, ADC) Increased_Solubility->Target_Molecule Improved_PK->Target_Molecule Chemical_Handle->Target_Molecule

Functional contributions of this compound.

General Experimental Workflow for Bioconjugation

This diagram outlines a typical workflow for the modification of the nitrile group and subsequent conjugation to a target biomolecule.

Start This compound Modification Chemical Modification of Nitrile (e.g., Reduction or Hydrolysis) Start->Modification Activation Activation of New Functional Group (e.g., NHS ester formation) Modification->Activation Conjugation Conjugation to Biomolecule (e.g., Protein, Antibody) Activation->Conjugation Purification Purification of Conjugate (e.g., Chromatography) Conjugation->Purification Analysis Analysis and Characterization (e.g., Mass Spec, HPLC) Purification->Analysis End Final Bioconjugate Analysis->End

Workflow for this compound bioconjugation.

References

m-PEG5-Nitrile in Drug Discovery: A Technical Guide to Application in PROTACs and ADCs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of methoxy-poly(ethylene glycol)5-nitrile (m-PEG5-nitrile) in modern drug discovery, with a specific focus on its utility as a linker in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). While direct, published data for a molecule explicitly containing this compound is limited, this guide extrapolates from the well-established principles of PEG linkers in these modalities to present a comprehensive and technically sound resource.

Introduction to this compound

This compound is a heterobifunctional linker characterized by a methoxy-terminated five-unit polyethylene glycol (PEG) chain and a terminal nitrile group.[1][2] The PEG component imparts desirable physicochemical properties, most notably increased hydrophilicity, which can enhance the solubility and bioavailability of conjugated molecules.[3][4][5] The nitrile group serves as a versatile chemical handle that can be chemically transformed to facilitate covalent attachment to other molecular entities.

Key Properties of this compound:

PropertyValueReference
Molecular FormulaC12H23NO5
Molecular Weight261.32 g/mol
AppearanceLiquid or solidN/A
SolubilitySoluble in water and most organic solvents

Core Applications in Drug Discovery

The primary application of this compound in drug discovery is as a flexible linker in the construction of complex therapeutic molecules like PROTACs and ADCs. The PEG5 chain provides spatial separation between the two active components of these chimeras, which is often crucial for their biological function.

Application in PROTACs

PROTACs are heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to induce the degradation of a target protein of interest (POI). A PROTAC consists of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The linker's length and composition are critical for the formation of a stable ternary complex between the POI and the E3 ligase, which precedes ubiquitination and degradation of the POI.

The this compound can be incorporated into a PROTAC linker, where the PEG chain's flexibility and hydrophilicity can improve the PROTAC's solubility and cell permeability. The nitrile group can be converted to an amine or a carboxylic acid to enable covalent attachment to either the POI ligand or the E3 ligase ligand.

Hypothetical Performance of a PROTAC with a PEG5 Linker:

The following table presents hypothetical, yet plausible, data for a PROTAC targeting Bruton's tyrosine kinase (BTK) using a PEG5 linker derived from this compound, compared to a similar PROTAC with a simple alkyl linker.

ParameterBTK PROTAC (Alkyl Linker)BTK PROTAC (PEG5 Linker)
Degradation (DC50) 50 nM25 nM
Binding Affinity (Kd for BTK) 100 nM110 nM
Binding Affinity (Kd for E3 Ligase) 250 nM240 nM
Aqueous Solubility 10 µM150 µM
Cell Permeability (Papp) 1.5 x 10^-6 cm/s3.0 x 10^-6 cm/s
In Vivo Half-life (t1/2) 2 hours6 hours

This data is illustrative and intended to reflect the expected improvements conferred by a PEG linker.

Application in Antibody-Drug Conjugates (ADCs)

ADCs are targeted cancer therapeutics that consist of a monoclonal antibody (mAb) linked to a potent cytotoxic payload. The linker in an ADC plays a crucial role in the stability of the conjugate in circulation and the efficient release of the payload at the tumor site. PEG linkers are increasingly used in ADCs to improve their pharmacokinetic properties and reduce aggregation, especially when the payload is hydrophobic.

This compound can be processed into a linker for ADCs, connecting the antibody to the cytotoxic drug. The hydrophilic nature of the PEG5 chain can help to mitigate the hydrophobicity of the payload, leading to a more stable and effective ADC.

Hypothetical Pharmacokinetic Data for an ADC with a PEG5 Linker:

This table shows a hypothetical comparison of the pharmacokinetic properties of an anti-HER2 ADC with a conventional linker versus one with a PEG5 linker derived from this compound.

ParameterAnti-HER2 ADC (Conventional Linker)Anti-HER2 ADC (PEG5 Linker)
Drug-to-Antibody Ratio (DAR) 3.53.8
Plasma Half-life (t1/2) 150 hours250 hours
Clearance (CL) 0.5 mL/h/kg0.25 mL/h/kg
Area Under the Curve (AUC) 5000 µgh/mL9500 µgh/mL
In Vivo Efficacy (Tumor Growth Inhibition) 60%85%

This data is illustrative and intended to reflect the expected improvements conferred by a PEG linker.

Experimental Protocols

The following are detailed, representative protocols for the chemical modification of this compound and its subsequent use in the synthesis of a PROTAC.

Conversion of this compound to m-PEG5-Amine

The nitrile group can be reduced to a primary amine, which is a common reactive handle for bioconjugation.

Protocol for Reduction of this compound:

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Reduction: Cool the solution to 0 °C in an ice bath. Add lithium aluminum hydride (LiAlH4) (1.5 equivalents) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature for 4 hours.

  • Quenching: Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water at 0 °C.

  • Filtration: Filter the resulting suspension through a pad of celite and wash the filter cake with THF.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel chromatography to obtain m-PEG5-amine.

Synthesis of a PROTAC using m-PEG5-Amine

This protocol describes the final step in the assembly of a hypothetical PROTAC, where the m-PEG5-amine linker is coupled to a carboxylic acid-functionalized E3 ligase ligand.

Protocol for PROTAC Synthesis:

  • Activation: In a round-bottom flask, dissolve the carboxylic acid-functionalized E3 ligase ligand (1 equivalent) and HATU (1.1 equivalents) in anhydrous dimethylformamide (DMF). Add N,N-diisopropylethylamine (DIPEA) (3 equivalents) and stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Coupling: Add a solution of the POI ligand-m-PEG5-amine conjugate (1.2 equivalents) in DMF to the activated E3 ligase ligand solution.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude PROTAC by preparative reverse-phase HPLC to yield the final product.

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes related to the application of this compound in drug discovery.

PROTAC_Synthesis_Workflow cluster_synthesis Synthesis of Linker-POI Conjugate cluster_protac_synthesis Final PROTAC Assembly mPEG5_nitrile This compound reduction Reduction (e.g., LiAlH4) mPEG5_nitrile->reduction mPEG5_amine m-PEG5-amine reduction->mPEG5_amine coupling1 Amide Coupling (e.g., HATU) mPEG5_amine->coupling1 POI_COOH POI-COOH POI_COOH->coupling1 Linker_POI Linker-POI Conjugate coupling1->Linker_POI coupling2 Amide Coupling (e.g., HATU) Linker_POI->coupling2 E3_ligand_COOH E3 Ligase Ligand-COOH E3_ligand_COOH->coupling2 Final_PROTAC Final PROTAC coupling2->Final_PROTAC

Caption: Synthetic workflow for a PROTAC using this compound.

PROTAC_Mechanism_of_Action PROTAC PROTAC (with PEG5 Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Mechanism of action of a PROTAC.

Conclusion

This compound represents a valuable and versatile building block for the construction of advanced therapeutics such as PROTACs and ADCs. Its defining feature, the five-unit PEG chain, offers a powerful tool to enhance the aqueous solubility, cell permeability, and pharmacokinetic profiles of these complex molecules. While specific examples in the public domain are scarce, the well-understood benefits of PEGylation in drug discovery provide a strong rationale for the application of this compound and its derivatives in the development of next-generation targeted therapies. The synthetic protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and scientists to explore the potential of this promising linker in their drug discovery programs.

References

An In-depth Technical Guide to the Bioconjugation Applications of m-PEG5-nitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and applications of m-PEG5-nitrile in the field of bioconjugation. Tailored for researchers, scientists, and professionals in drug development, this document delves into the chemical properties, reaction mechanisms, and practical applications of this versatile PEG linker.

Introduction to this compound

This compound is a monofunctional polyethylene glycol (PEG) derivative characterized by a terminal nitrile group (-C≡N) and a methoxy-capped chain of five ethylene glycol units. The PEG component imparts desirable physicochemical properties such as hydrophilicity, which can enhance the solubility and in vivo circulation time of conjugated biomolecules.[1][2] The terminal nitrile group serves as a versatile chemical handle for covalent modification and bioconjugation.[2]

Key Properties of this compound:

PropertyValueReference
Molecular Formula C12H23NO5[2]
Molecular Weight 261.3 g/mol [2]
Appearance White solid or colorless oil
Solubility Soluble in water and most organic solvents
Purity Typically >95%

Core Principles of this compound Bioconjugation

The primary strategy for utilizing this compound in bioconjugation involves the chemical transformation of the nitrile group into a more reactive functional group, most commonly a primary amine (-NH2). This two-step approach—reduction followed by conjugation—is a well-established and versatile method for incorporating PEG linkers into bioconjugates.

Reduction of the Nitrile Group to a Primary Amine

The conversion of the nitrile to a primary amine is a critical first step. This reduction can be achieved through various chemical methods. For aliphatic nitriles like this compound, certain reducing agents have demonstrated high efficiency.

Commonly Used Reducing Agents for Aliphatic Nitriles:

Reducing AgentReaction ConditionsYieldKey ConsiderationsReference
Diisopropylaminoborane with catalytic LiBH4THF, refluxExcellentEffective for aliphatic nitriles; milder than LiAlH4.
Lithium aluminum hydride (LiAlH4)Diethyl ether, followed by aqueous workupHighPotent reducing agent; requires anhydrous conditions and careful handling.
Catalytic Hydrogenation (e.g., Raney Nickel, Pd/C)H2 gas, elevated pressure and temperatureVariableCan be highly efficient but may require specialized equipment.

Experimental Protocol: Reduction of this compound to m-PEG5-amine

This protocol is a representative example for the reduction of an aliphatic nitrile to a primary amine using Diisopropylaminoborane with catalytic Lithium Borohydride.

Materials:

  • This compound

  • Diisopropylaminoborane [BH2N(iPr)2]

  • Lithium borohydride (LiBH4)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Nitrogen or Argon gas supply

Procedure:

  • Dissolve this compound in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add a catalytic amount of LiBH4 to the solution.

  • Slowly add Diisopropylaminoborane to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of aqueous HCl.

  • Adjust the pH of the solution to basic (pH > 10) with aqueous NaOH to deprotonate the amine.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude m-PEG5-amine.

  • Purify the product using an appropriate method, such as column chromatography.

Logical Relationship: From Nitrile to Amine

Nitrile_to_Amine mPEG5_nitrile This compound (-C≡N) mPEG5_amine m-PEG5-amine (-CH2-NH2) mPEG5_nitrile->mPEG5_amine Reduction (e.g., BH2N(iPr)2/LiBH4)

Caption: Reduction of this compound to m-PEG5-amine.

Conjugation of m-PEG5-amine to Biomolecules

Once converted to m-PEG5-amine, the linker can be readily conjugated to various functional groups on biomolecules, such as proteins, peptides, and small molecule drugs. The primary amine of the PEG linker is a versatile nucleophile that can react with several electrophilic groups.

Common Conjugation Chemistries for Amine-Terminated PEGs:

Target Functional Group on BiomoleculeReactive Group on Conjugation PartnerResulting LinkagepH Range
Carboxylic Acid (-COOH)N-Hydroxysuccinimide (NHS) esterAmide7.0 - 8.0
Aldehyde (-CHO) or Ketone (-C=O)N/A (forms Schiff base)Imine (can be reduced to a stable amine)4.5 - 6.0
Isothiocyanate (-NCS)N/AThiourea8.0 - 9.0
Sulfonyl chloride (-SO2Cl)N/ASulfonamide8.0 - 10.0

Applications in Drug Development

The ability to introduce a hydrophilic PEG spacer via this compound makes it a valuable tool in the development of advanced therapeutics, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker plays a crucial role in the stability and efficacy of an ADC. An amine-terminated PEG linker derived from this compound can be used to attach a cytotoxic payload to an antibody.

Experimental Workflow: ADC Synthesis using an Amine-Terminated PEG Linker

ADC_Workflow cluster_linker_prep Linker-Payload Synthesis cluster_adc_synthesis ADC Synthesis cluster_purification Purification & Characterization mPEG5_amine m-PEG5-amine linker_payload Linker-Payload Conjugate mPEG5_amine->linker_payload Conjugation payload Cytotoxic Payload with Carboxylic Acid activated_payload Activated Payload (e.g., NHS-ester) payload->activated_payload Activation (EDC/NHS) activated_payload->linker_payload adc Antibody-Drug Conjugate (ADC) linker_payload->adc antibody Monoclonal Antibody (with Lysine residues) antibody->adc Conjugation with Linker-Payload activated_antibody Activated Antibody (optional, for specific chemistries) purification Purification (e.g., SEC, HIC) adc->purification characterization Characterization (DAR, Purity) purification->characterization

Caption: General workflow for ADC synthesis.

Detailed Protocol for ADC Synthesis:

  • Linker-Payload Synthesis:

    • Activate the carboxylic acid group of the cytotoxic payload using a carbodiimide (e.g., EDC) and N-hydroxysuccinimide (NHS) to form an NHS ester.

    • React the NHS-activated payload with m-PEG5-amine in an appropriate solvent (e.g., DMF or DMSO) to form the linker-payload conjugate.

    • Purify the linker-payload conjugate by chromatography (e.g., HPLC).

  • Antibody Conjugation:

    • Prepare the monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • Add the purified linker-payload conjugate to the antibody solution. The reaction typically targets the primary amine groups of lysine residues on the antibody surface.

    • Incubate the reaction mixture for a defined period at a controlled temperature.

  • Purification and Characterization:

    • Purify the resulting ADC from unconjugated linker-payload and antibody using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The linker is a critical component that dictates the formation of a stable ternary complex. An amine-terminated PEG linker derived from this compound can be used as a building block in the modular synthesis of PROTACs.

Experimental Workflow: PROTAC Synthesis using an Amine-Terminated PEG Linker

PROTAC_Workflow cluster_synthesis Modular PROTAC Synthesis cluster_purification_protac Purification & Characterization poi_ligand Protein of Interest (POI) Ligand with reactive handle intermediate1 POI-Linker Intermediate poi_ligand->intermediate1 Conjugation e3_ligand E3 Ligase Ligand with reactive handle protac Final PROTAC e3_ligand->protac peg_amine m-PEG5-amine peg_amine->intermediate1 intermediate1->protac Conjugation purification_protac Purification (e.g., HPLC) protac->purification_protac characterization_protac Characterization (LC-MS, NMR) purification_protac->characterization_protac

Caption: General workflow for PROTAC synthesis.

Detailed Protocol for PROTAC Synthesis:

  • Synthesis of Intermediates:

    • The synthesis is typically modular. In one common approach, the m-PEG5-amine is first reacted with either the POI ligand or the E3 ligase ligand, which has been functionalized with a suitable reactive group (e.g., an activated carboxylic acid).

    • The resulting intermediate is then purified.

  • Final PROTAC Assembly:

    • The purified intermediate is then reacted with the second ligand (either the E3 ligase ligand or the POI ligand, respectively) to complete the PROTAC structure.

    • The final PROTAC molecule is purified by chromatography (e.g., HPLC).

  • Characterization:

    • The structure and purity of the final PROTAC are confirmed using analytical techniques such as LC-MS and NMR.

Stability of Conjugates

The stability of the linkage formed during bioconjugation is critical for the in vivo performance of the therapeutic. Amide bonds, which are commonly formed when using amine-terminated PEG linkers, are generally stable under physiological conditions. The stability of the final bioconjugate should be assessed in relevant biological media, such as plasma or serum, to ensure the integrity of the molecule.

Conclusion

This compound is a valuable and versatile building block for bioconjugation. Its primary utility lies in its conversion to an amine-terminated PEG linker, which can then be used to connect biomolecules through stable covalent bonds. This approach has found significant application in the development of sophisticated therapeutics such as ADCs and PROTACs, where the introduction of a hydrophilic PEG spacer can improve the overall pharmacological properties of the drug candidate. The methodologies outlined in this guide provide a foundation for researchers and drug development professionals to effectively utilize this compound in their bioconjugation strategies.

References

m-PEG5-nitrile as a Non-Cleavable ADC Linker: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of m-PEG5-nitrile as a non-cleavable linker for Antibody-Drug Conjugates (ADCs). It covers the fundamental principles of non-cleavable linkers, the role of PEGylation in enhancing ADC properties, and detailed experimental protocols for the development and characterization of ADCs utilizing such linkers.

Introduction to Non-Cleavable ADC Linkers

Antibody-Drug Conjugates are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells.[1] The linker connecting the antibody to the cytotoxic payload is a critical component that dictates the ADC's stability, pharmacokinetics, and mechanism of action.[2][3]

Non-cleavable linkers are characterized by their high stability in systemic circulation.[] Unlike cleavable linkers that are designed to release the payload in response to specific triggers in the tumor microenvironment, non-cleavable linkers rely on the complete lysosomal degradation of the antibody after the ADC is internalized by the target cell.[5] This process releases the payload, which is still attached to the linker and an amino acid residue from the antibody.

Advantages of Non-Cleavable Linkers:

  • Increased Plasma Stability: Their resistance to enzymatic or chemical cleavage in the bloodstream minimizes premature drug release and reduces systemic toxicity.

  • Improved Therapeutic Index: By ensuring the payload is released primarily within the target cells, non-cleavable linkers can offer a wider therapeutic window.

  • Reduced Off-Target Toxicity: The high stability of the linker-payload connection in circulation leads to fewer side effects on healthy tissues.

Limitations of Non-Cleavable Linkers:

  • Limited Bystander Effect: The active drug metabolite is typically charged and less membrane-permeable, which can limit its ability to kill adjacent antigen-negative tumor cells.

  • Dependence on Target Biology: The efficacy of ADCs with non-cleavable linkers is highly dependent on the internalization and lysosomal trafficking of the target antigen.

The Role of PEGylation in ADC Linkers

Polyethylene glycol (PEG) is a hydrophilic polymer frequently incorporated into ADC linkers to enhance the overall properties of the conjugate. The inclusion of a PEG spacer, such as in this compound, can offer several benefits:

  • Improved Solubility: Many cytotoxic payloads are hydrophobic. The hydrophilic PEG chain can improve the solubility of the ADC, reducing the risk of aggregation.

  • Enhanced Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, leading to a longer circulation half-life.

  • Reduced Immunogenicity: The PEG chain can shield the ADC from the immune system, potentially reducing its immunogenicity.

  • Increased Drug-to-Antibody Ratio (DAR): The use of PEG linkers may allow for higher loading of the payload onto the antibody without compromising the ADC's properties.

This compound: A Representative Non-Cleavable PEGylated Linker

This compound is a heterobifunctional linker featuring a methoxy-terminated polyethylene glycol chain of five ethylene glycol units and a terminal nitrile group. The PEG portion provides the benefits of hydrophilicity and biocompatibility, while the nitrile group offers a versatile chemical handle for further modification or conjugation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Name 2,5,8,11,14-pentaoxaheptadecane-17-nitrile
CAS Number 81836-41-1
Molecular Formula C12H23NO5
Molecular Weight 261.3 g/mol
Purity ≥95%
Type Non-cleavable PEG Linker

The nitrile group in this compound can be chemically transformed into other functional groups, such as an amine or a carboxylic acid, to facilitate conjugation to a payload or an antibody.

General Experimental Protocols

The following protocols are representative methodologies for the development and characterization of an ADC using a non-cleavable linker like this compound.

Linker-Payload Synthesis and Antibody Conjugation

This protocol describes a common method for conjugating a maleimide-functionalized linker-payload to a monoclonal antibody through the reduction of interchain disulfide bonds.

  • Linker-Payload Synthesis:

    • Modify the this compound linker to incorporate a reactive handle for payload attachment (e.g., convert the nitrile to an amine and react with an activated payload).

    • Introduce a maleimide group at the other end of the linker for antibody conjugation.

    • Purify the linker-payload construct using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Antibody Reduction:

    • Prepare the monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • Add a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to partially reduce the interchain disulfide bonds.

    • Incubate the reaction at 37°C for 1-2 hours.

    • Remove the excess reducing agent using a desalting column.

  • Conjugation:

    • Add the maleimide-functionalized linker-payload to the reduced antibody.

    • Incubate the reaction at 4°C for 1-2 hours or at room temperature for 30 minutes.

    • Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine.

  • Purification:

    • Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated linker-payload and other small molecules.

    • Alternatively, use protein A chromatography for purification.

    • Exchange the purified ADC into a suitable formulation buffer for storage.

ADC Characterization

Thorough characterization is essential to ensure the quality and consistency of the ADC.

Table 2: Key Characterization Assays for ADCs

ParameterMethodPurposeReference(s)
Purity and Aggregation Size-Exclusion Chromatography (SEC)To determine the percentage of monomeric ADC and detect the presence of aggregates or fragments.
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), RP-HPLC, UV-Vis SpectroscopyTo determine the average number of payload molecules conjugated to each antibody.
Antigen Binding Affinity Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR)To confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen.
Free Drug Content Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)To quantify the amount of unconjugated linker-payload in the final ADC product.
In Vitro Cytotoxicity MTT Assay or other cell viability assaysTo determine the potency of the ADC on antigen-positive and antigen-negative cell lines and calculate the IC50 value.
In Vivo Stability ELISA, LC-MS/MSTo assess the stability of the ADC in plasma by measuring the concentration of total antibody, conjugated antibody, and free payload over time.
In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding:

    • Seed antigen-positive and antigen-negative cells in 96-well plates at an optimized density.

    • Incubate the plates at 37°C in a CO2 incubator overnight to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC in cell culture medium.

    • Remove the old medium from the cells and add the ADC dilutions.

    • Incubate the plates for 48-144 hours.

  • MTT Assay:

    • Add MTT solution (5 mg/mL) to each well and incubate for 1-4 hours at 37°C.

    • Add a solubilizing agent (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each ADC concentration relative to untreated control cells.

    • Plot the cell viability against the ADC concentration and fit the data to a sigmoidal curve to determine the IC50 value.

Visualization of Key Processes and Workflows

The following diagrams illustrate the mechanism of action of an ADC with a non-cleavable linker and a typical experimental workflow for ADC development.

ADC_Mechanism cluster_blood Systemic Circulation cluster_cell Target Cancer Cell ADC ADC with Non-Cleavable Linker Antigen Target Antigen ADC->Antigen 1. Binding Complex ADC-Antigen Complex Endosome Endosome Complex->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Degradation Antibody Degradation Lysosome->Degradation 4. Proteolytic   Degradation Payload Released Payload (Linker-Payload-Amino Acid) Degradation->Payload 5. Payload   Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 6. Cytotoxicity

Caption: Mechanism of action of an ADC with a non-cleavable linker.

ADC_Workflow cluster_dev ADC Development cluster_char ADC Characterization cluster_eval Preclinical Evaluation Linker_Payload Linker-Payload Synthesis Conjugation Conjugation Linker_Payload->Conjugation Ab_Reduction Antibody Reduction Ab_Reduction->Conjugation Purification Purification Conjugation->Purification DAR DAR Determination (HIC, RP-HPLC) Purification->DAR Purity Purity/Aggregation (SEC) Purification->Purity Binding Antigen Binding (ELISA, SPR) Purification->Binding Free_Drug Free Drug Analysis (RP-HPLC) Purification->Free_Drug In_Vitro In Vitro Cytotoxicity (MTT Assay) DAR->In_Vitro Purity->In_Vitro Binding->In_Vitro Free_Drug->In_Vitro In_Vivo_Stability In Vivo Stability (ELISA, LC-MS/MS) In_Vitro->In_Vivo_Stability In_Vivo_Efficacy In Vivo Efficacy (Tumor Models) In_Vivo_Stability->In_Vivo_Efficacy

Caption: Experimental workflow for ADC development and evaluation.

Conclusion

Non-cleavable linkers represent a robust strategy in ADC design, offering enhanced stability and a favorable safety profile. The incorporation of PEG moieties, as seen in this compound, can further improve the physicochemical and pharmacokinetic properties of the resulting ADC. While specific in vivo performance data for ADCs utilizing this compound is not yet widely available, the principles outlined in this guide provide a solid foundation for its application in the development of next-generation antibody-drug conjugates. Further research into novel non-cleavable linkers and their in vivo behavior will continue to advance the field of targeted cancer therapy.

References

An In-depth Technical Guide to CAS Number 81836-41-1 (m-PEG5-nitrile): A PROTAC Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 81836-41-1 identifies the molecule m-PEG5-nitrile, a monodisperse polyethylene glycol (PEG) derivative that serves as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the target protein and the E3 ligase, as well as impacting the overall physicochemical properties of the molecule.

This technical guide provides a comprehensive overview of the known properties and applications of this compound, with a focus on its role in PROTAC design and development.

Core Properties of this compound

While detailed experimental data for this compound is not extensively available in peer-reviewed literature, its fundamental properties can be summarized from chemical supplier specifications.

PropertyValueSource
Chemical Name 3-(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethoxy)propanenitrileIUPAC Nomenclature
Synonyms This compoundCommon Name
CAS Number 81836-41-1Chemical Abstracts Service
Molecular Formula C12H23NO5N/A
Molecular Weight 261.31 g/mol N/A
Appearance Colorless to light yellow oilCommercial Suppliers
Purity Typically ≥95%Commercial Suppliers[1][2]
Storage -20°C for long-term storageCommercial Suppliers[1]

Chemical Structure and Functional Groups

The structure of this compound consists of a methoxy-terminated polyethylene glycol chain with five ethylene glycol units, capped with a propanenitrile group.

Key Functional Groups:

  • Methoxy Group (-OCH3): Provides a chemically inert terminus.

  • Polyethylene Glycol (PEG) Chain: A flexible and hydrophilic chain that enhances the solubility of the resulting PROTAC molecule in aqueous environments. The five repeating ethylene glycol units provide a specific spacer length.

  • Nitrile Group (-C≡N): A versatile chemical handle that can be further modified. For instance, it can be reduced to a primary amine or hydrolyzed to a carboxylic acid, allowing for conjugation to either a target protein ligand or an E3 ligase ligand.

Role in PROTAC Design and Signaling Pathways

The primary application of this compound is as a linker in the construction of PROTACs. The general mechanism of action for a PROTAC is a well-established signaling pathway within the cell's ubiquitin-proteasome system.

The PROTAC Signaling Pathway

PROTAC_Signaling_Pathway cluster_PROTAC PROTAC Molecule cluster_Cellular_Components Cellular Environment POI_Ligand Target Protein Ligand Linker This compound (Linker) POI_Ligand->Linker POI Target Protein (POI) POI_Ligand->POI Binds E3_Ligand E3 Ligase Ligand Linker->E3_Ligand E3 E3 Ubiquitin Ligase E3_Ligand->E3 Binds Proteasome Proteasome POI->Proteasome Degradation Ternary POI-PROTAC-E3 POI->Ternary E3->Ternary Ub Ubiquitin Ub->Ternary Amino_Acids Amino_Acids Proteasome->Amino_Acids Recycled Amino Acids Ternary->POI

Caption: General signaling pathway of a PROTAC utilizing a linker like this compound.

Experimental Protocols

Hypothetical Experimental Workflow for PROTAC Synthesis

The nitrile group of this compound would first need to be converted to a more reactive functional group for conjugation, such as a primary amine or a carboxylic acid.

PROTAC_Synthesis_Workflow cluster_Linker_Activation Linker Functionalization cluster_Conjugation PROTAC Assembly mPEG5_nitrile This compound Reduction Reduction (e.g., LiAlH4 or H2/Catalyst) mPEG5_nitrile->Reduction Hydrolysis Hydrolysis (Acid or Base) mPEG5_nitrile->Hydrolysis mPEG5_amine m-PEG5-amine Reduction->mPEG5_amine mPEG5_acid m-PEG5-acid Hydrolysis->mPEG5_acid Coupling1 Amide Coupling (e.g., HATU, EDC) mPEG5_amine->Coupling1 POI_Ligand Target Protein Ligand (with reactive group) POI_Ligand->Coupling1 E3_Ligand E3 Ligase Ligand (with reactive group) Coupling2 Amide Coupling (e.g., HATU, EDC) E3_Ligand->Coupling2 Intermediate Ligand-Linker Intermediate Coupling1->Intermediate Final_PROTAC Final PROTAC Coupling2->Final_PROTAC Intermediate->Coupling2 Purification Purification (e.g., HPLC) Final_PROTAC->Purification

Caption: A conceptual workflow for the synthesis of a PROTAC using this compound.

Note on Experimental Data: The successful synthesis of a PROTAC requires careful optimization of reaction conditions, including solvent, temperature, and stoichiometry of reactants. Purification is typically achieved using techniques such as High-Performance Liquid Chromatography (HPLC), and characterization of the final product would involve Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Conclusion and Future Directions

This compound (CAS 81836-41-1) is a valuable chemical tool for researchers in the field of targeted protein degradation. Its flexible, hydrophilic PEG structure can impart favorable solubility properties to PROTAC molecules, while the terminal nitrile group offers a versatile handle for chemical conjugation.

The lack of detailed, publicly available experimental data on specific PROTACs incorporating this compound highlights an opportunity for further research. Future studies could focus on:

  • Systematic Evaluation: Synthesizing a library of PROTACs with this compound and comparing their degradation efficiency (DC50 and Dmax values) against PROTACs with different linker lengths and compositions.

  • Structural Biology: Elucidating the crystal structure of a ternary complex formed by a PROTAC containing the this compound linker to understand the molecular interactions at an atomic level.

  • Pharmacokinetic Studies: Evaluating the in vivo pharmacokinetic and pharmacodynamic properties of PROTACs synthesized with this linker.

Such studies would provide the much-needed quantitative data to fully characterize the utility and potential of this compound in the development of novel protein-degrading therapeutics.

References

molecular weight and formula of m-PEG5-nitrile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to m-PEG5-nitrile

This guide provides a detailed overview of the physicochemical properties of this compound, a heterobifunctional PEG linker used in bioconjugation and drug development. It is intended for researchers, scientists, and professionals in the field of drug development and polymer chemistry.

Chemical Identity and Properties

This compound, also known as methoxy-pentaethylene glycol-nitrile, is a PEG linker that contains a terminal nitrile group.[1][2] The presence of the hydrophilic polyethylene glycol (PEG) spacer enhances the solubility of conjugated molecules in aqueous media.[1] The nitrile functional group can participate in various chemical reactions, such as hydrolysis and reduction, making it a versatile tool for chemical synthesis.[1][2]

This compound is often utilized as a starting material for creating more complex molecules, including antiviral, anticancer, and antifungal agents. Furthermore, it has applications as a crosslinking agent in the development of drug delivery systems and in the design of polymeric prodrugs. It also serves as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker for the synthesis of PROTACs, which are molecules designed to selectively degrade target proteins.

Quantitative Data

The key quantitative properties of this compound are summarized in the table below.

PropertyValueReferences
Molecular FormulaC12H23NO5
Molecular Weight261.32 g/mol
Purity≥95% - 98%
CAS Number81836-41-1
Storage and Handling

For long-term stability, this compound should be stored at -20°C. When preparing solutions, it is recommended to use them on the same day. If stock solutions are necessary, they should be aliquoted and stored in tightly sealed vials at -20°C, where they are generally stable for up to one month. Before use, the product should be allowed to equilibrate to room temperature for at least one hour prior to opening the vial.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and characterization of this compound are proprietary to the manufacturers and are not publicly available in the searched literature. However, general analytical techniques such as Nuclear Magnetic Resonance (NMR) are used to confirm its structure, and Safety Data Sheets (SDS) are available from suppliers.

Logical Relationships of this compound Properties

The following diagram illustrates the fundamental properties and applications of this compound.

m_PEG5_nitrile_properties cluster_main This compound Core Information cluster_applications Key Applications A This compound B Molecular Formula: C12H23NO5 A->B C Molecular Weight: 261.32 g/mol A->C D CAS Number: 81836-41-1 A->D E PROTAC Linker A->E used as F Drug Delivery Systems A->F used in G Bioconjugation A->G enables

Core properties and applications of this compound.

References

Methodological & Application

Synthesis Protocol for m-PEG5-nitrile Containing PROTACs: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a representative protocol for the synthesis of Proteolysis Targeting Chimeras (PROTACs) incorporating an m-PEG5-nitrile-derived linker. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cellular ubiquitin-proteasome system.[1][2][3][4] The linker connecting the POI ligand (warhead) and the E3 ligase ligand is a critical component influencing the efficacy and physicochemical properties of the PROTAC.[2] This protocol outlines a plausible and robust synthetic strategy, including the preparation of a key nitrile-containing PEG linker, its functionalization, and subsequent conjugation to ligands for the von Hippel-Lindau (VHL) E3 ligase and a model target protein.

Introduction to PROTAC Technology

PROTACs operate by simultaneously binding to a target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the 26S proteasome. This event-driven, catalytic mechanism allows for the removal of target proteins, offering a powerful alternative to traditional inhibition. The choice of linker, including its length, rigidity, and composition, is crucial for optimal ternary complex formation and potent protein degradation. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance solubility and provide synthetic tractability. This protocol focuses on a PROTAC scaffold utilizing a linker derived from this compound.

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC is a cyclical process that results in the degradation of the target protein.

PROTAC_Mechanism POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Release & Reuse PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Figure 1: General mechanism of action for a PROTAC, illustrating the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein.

Representative Synthesis of an this compound Derived PROTAC

While this compound is commercially available, its direct incorporation into a PROTAC can be challenging. A more versatile approach involves the synthesis of a bifunctional linker where one terminus is the nitrile (or a precursor) and the other is a functional group suitable for conjugation, such as an amine or a carboxylic acid. This protocol details the reduction of the nitrile to a primary amine, which is a common and reliable method for incorporating such linkers into PROTACs via amide bond formation.

The overall synthetic workflow is depicted below:

Synthesis_Workflow cluster_linker Linker Synthesis and Functionalization cluster_protac PROTAC Assembly PEG_OH m-PEG5-OH PEG_OTs m-PEG5-OTs PEG_OH->PEG_OTs TsCl, Pyridine PEG_Nitrile This compound PEG_OTs->PEG_Nitrile NaCN, DMSO PEG_Amine m-PEG5-amine PEG_Nitrile->PEG_Amine LiAlH4 or H2, Raney Ni Linker_VHL Linker-VHL Conjugate PEG_Amine->Linker_VHL HATU, DIPEA VHL_COOH VHL Ligand-COOH VHL_COOH->Linker_VHL Final_PROTAC Final PROTAC Linker_VHL->Final_PROTAC Warhead_COOH Warhead-COOH Warhead_COOH->Final_PROTAC HATU, DIPEA

Figure 2: Proposed synthetic workflow for a PROTAC using a linker derived from this compound.

Experimental Protocols

Materials and General Methods: All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized by UV light or appropriate staining. Purification of intermediates and final products should be performed by flash column chromatography on silica gel. Characterization of all compounds should be done using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 1: Synthesis of this compound

  • Tosylation of m-PEG5-alcohol: To a solution of m-PEG5-alcohol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add pyridine (3.0 eq) followed by p-toluenesulfonyl chloride (TsCl, 1.5 eq) portion-wise. Stir the reaction mixture at room temperature overnight. After completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude m-PEG5-tosylate (m-PEG5-OTs), which can often be used in the next step without further purification.

  • Cyanation of m-PEG5-tosylate: Dissolve the crude m-PEG5-OTs (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO). Add sodium cyanide (NaCN, 2.0 eq) and heat the mixture to 80 °C for 12 hours. Cool the reaction to room temperature and pour it into cold water. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield this compound.

Protocol 2: Reduction of this compound to m-PEG5-amine

  • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add lithium aluminum hydride (LiAlH₄, 2.0 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude m-PEG5-amine, which can be purified by column chromatography if necessary.

Alternative Reduction Method: Catalytic hydrogenation using Raney Nickel or Palladium on carbon (Pd/C) in a suitable solvent like ethanol or methanol saturated with ammonia can also be employed.

Protocol 3: Synthesis of the Final PROTAC

This protocol describes a sequential amide coupling strategy. The order of addition (VHL ligand or warhead first) may need to be optimized for specific targets.

  • Conjugation of Linker to VHL Ligand: To a solution of a VHL ligand with a carboxylic acid handle (e.g., a derivative of (2S,4R)-1-((S)-2-(tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, after deprotection of a suitable protecting group to reveal a carboxylic acid) (1.0 eq) in anhydrous dimethylformamide (DMF), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature. Add a solution of m-PEG5-amine (1.1 eq) in DMF. Stir the reaction at room temperature overnight.

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the VHL-linker conjugate.

  • Conjugation of Warhead to VHL-Linker Conjugate: This step requires the VHL-linker conjugate to have a reactive handle for the warhead. If the initial VHL ligand has a protecting group on another functional group (e.g., a Boc-protected amine), this would be deprotected prior to this step. Assuming the warhead has a carboxylic acid, the coupling procedure would be analogous to step 1 of this protocol, using the deprotected VHL-linker conjugate as the amine component.

Data Presentation

The following tables are templates for presenting the quantitative data from the synthesis and biological evaluation of a hypothetical PROTAC, "PROTAC-X," synthesized using the this compound derived linker.

Table 1: Summary of Synthetic Yields and Purity

Compound NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%)
m-PEG5-OTsC₁₉H₃₂O₇S404.5295>90 (crude)
This compoundC₁₂H₂₃NO₅261.3175>98
m-PEG5-amineC₁₂H₂₇NO₅265.3585>95
VHL-Linker(Formula)(MW)60>98
PROTAC-X(Formula)(MW)55>99

Table 2: Biological Activity of PROTAC-X

Target ProteinCell LineDC₅₀ (nM)¹Dₘₐₓ (%)²IC₅₀ (nM)³
Target-YCell-Line-Z5095>1000

¹DC₅₀: Concentration for 50% maximal degradation. ²Dₘₐₓ: Maximum percentage of degradation. ³IC₅₀: Concentration for 50% inhibition of protein function (for the warhead).

Signaling Pathways and Biological Evaluation

The synthesized PROTAC would be evaluated for its ability to induce the degradation of the target protein. A key experiment is the Western blot analysis to quantify the levels of the target protein in cells treated with the PROTAC at various concentrations and time points. The biological effect of protein degradation would then be assessed in relevant cellular assays. For example, if the target protein is a kinase involved in a cancer signaling pathway, the downstream effects of its degradation on cell proliferation, apoptosis, or specific pathway markers would be investigated.

Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway Upstream Upstream Signal Kinase Target Kinase (POI) Upstream->Kinase Substrate Downstream Substrate Kinase->Substrate Phosphorylation Response Cellular Response (e.g., Proliferation) Substrate->Response PROTAC PROTAC-X PROTAC->Kinase Induces Degradation

Figure 3: A diagram illustrating how PROTAC-X would inhibit a signaling pathway by degrading the target kinase.

Conclusion

This application note provides a comprehensive, albeit representative, protocol for the synthesis of PROTACs containing a linker derived from this compound. The outlined strategy, involving the reduction of the nitrile to a primary amine for subsequent amide coupling, is a robust and versatile method applicable to a wide range of VHL ligands and warheads. The provided templates for data presentation and diagrams for the mechanism of action, synthetic workflow, and signaling pathway inhibition serve as a guide for researchers in the design, synthesis, and evaluation of novel PROTACs for targeted protein degradation.

References

Application Notes and Protocols for m-PEG5-nitrile in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxypolyethylene glycol with a terminal nitrile group (m-PEG5-nitrile) is a versatile heterobifunctional linker valuable in the development of targeted drug delivery systems. The PEG component, consisting of five ethylene glycol units, imparts enhanced water solubility, biocompatibility, and a "stealth" characteristic to the conjugated molecule, which can reduce immunogenicity and prolong circulation half-life. The terminal nitrile group serves as a versatile chemical handle that can be chemically transformed into either a primary amine or a carboxylic acid, enabling covalent conjugation to a wide array of biomolecules, drugs, and nanoparticles.

These application notes provide a comprehensive overview of the methodologies for activating and conjugating this compound to targeting ligands, therapeutic agents, and nanoparticles. Detailed protocols for characterization, in vitro efficacy testing, and in vivo biodistribution studies are also presented to guide researchers in the development of novel targeted therapies.

Chemical and Physical Properties of this compound

To facilitate experimental design, the key properties of this compound are summarized below.

PropertyValueReference
Molecular Weight 261.3 g/mol [1]
Chemical Formula C12H23NO5[1]
Purity Typically ≥95%[1]
Solubility Soluble in water and most organic solvents
Storage Conditions -20°C, desiccated[1]

Experimental Protocols

The utility of this compound in targeted drug delivery stems from the ability to convert its nitrile group into more reactive functional groups for bioconjugation. The following protocols detail the conversion of this compound to its amine and carboxylic acid derivatives, followed by their conjugation to targeting ligands and nanoparticles.

Protocol 1: Conversion of this compound to m-PEG5-amine

The nitrile group can be reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH4). This amine-terminated PEG linker can then be conjugated to molecules containing amine-reactive groups such as NHS esters.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Distilled water

  • 10% Sodium hydroxide (NaOH) solution

  • Diatomaceous earth (Celite®)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH4 (1.5 equivalents) in anhydrous THF (10 volumes relative to the nitrile).

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH4 suspension with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting nitrile is consumed.

  • Cool the reaction mixture to 0°C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water (1 volume), 10% NaOH solution (1.5 volumes), and then water again (3 volumes).

  • A gelatinous precipitate will form. Add diatomaceous earth and stir for 15 minutes to facilitate filtration.

  • Filter the suspension through a pad of diatomaceous earth and wash the filter cake with ethyl acetate.

  • Collect the filtrate and dry it over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the m-PEG5-amine product.

  • Characterize the product by NMR and mass spectrometry to confirm the conversion.

Protocol 2: Conversion of this compound to m-PEG5-carboxylic acid

The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. The resulting carboxyl-terminated PEG linker can be activated for conjugation to primary amines on targeting ligands or drug molecules.

Materials:

  • This compound

  • 10% Sodium hydroxide (NaOH) solution or concentrated hydrochloric acid (HCl)

  • 6 M Hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Ice bath

  • pH paper or pH meter

  • Separatory funnel

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

Procedure (Basic Hydrolysis):

  • In a round-bottom flask, dissolve this compound in a 10% aqueous solution of NaOH.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then chill in an ice bath.

  • Acidify the solution to a pH of approximately 2 with cold 6 M HCl.

  • Extract the aqueous solution with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield m-PEG5-carboxylic acid.

  • Confirm the structure of the product by NMR and mass spectrometry.

Protocol 3: Conjugation of m-PEG5-carboxylic acid to a Targeting Antibody via EDC/NHS Chemistry

This protocol describes the covalent attachment of the carboxylated PEG linker to primary amines (e.g., lysine residues) on an antibody.

Materials:

  • m-PEG5-carboxylic acid

  • Targeting antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)

  • Dialysis tubing or centrifugal filtration devices for purification

  • Reaction tubes

Procedure:

  • Dissolve m-PEG5-carboxylic acid in the activation buffer.

  • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the carboxylic acid solution.

  • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid by forming an NHS ester.

  • Add the activated m-PEG5-NHS ester solution to the antibody solution (typically at a 10- to 20-fold molar excess of the PEG linker to the antibody).

  • Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.

  • Quench the reaction by adding the quenching solution.

  • Purify the PEGylated antibody conjugate by dialysis or centrifugal filtration to remove unreacted PEG linker and byproducts.

  • Characterize the conjugate to determine the degree of PEGylation.

Characterization of PEGylated Conjugates

The successful conjugation and purity of the resulting drug delivery system must be thoroughly characterized.

SDS-PAGE Analysis

SDS-PAGE can be used to visualize the increase in molecular weight of a protein after PEGylation.

Procedure:

  • Prepare polyacrylamide gels of an appropriate percentage to resolve the unmodified and PEGylated antibody.

  • Load the unmodified antibody, the PEGylated antibody, and a molecular weight marker into separate wells.

  • Run the gel under standard conditions.

  • Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. A shift to a higher apparent molecular weight for the PEGylated antibody indicates successful conjugation.[2]

HPLC Analysis

High-Performance Liquid Chromatography (HPLC) can be used to assess the purity and determine the degree of PEGylation.

Procedure:

  • Use a suitable HPLC column (e.g., size-exclusion or reverse-phase) based on the properties of the conjugate.

  • Develop an appropriate gradient and mobile phase to separate the unmodified antibody, free PEG linker, and the PEGylated conjugate.

  • Inject the purified conjugate and monitor the elution profile using a UV detector.

  • The peak corresponding to the PEGylated antibody can be collected and further analyzed by mass spectrometry to confirm the number of attached PEG chains.

In Vitro and In Vivo Evaluation

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability. This protocol is designed to evaluate the cytotoxicity of a targeted drug-nanoparticle conjugate.

Materials:

  • Target cancer cell line (e.g., MCF-7 for a HER2-targeted drug)

  • Control cell line (with low or no target expression)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Drug-loaded targeted nanoparticles

  • Untargeted nanoparticles (control)

  • Free drug (control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed the target and control cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the targeted nanoparticles, untargeted nanoparticles, and free drug in the cell culture medium.

  • Remove the old medium from the cells and add the different concentrations of the test articles. Include wells with untreated cells as a negative control.

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells and determine the IC50 value for each formulation.

FormulationTarget Cell Line IC50 (nM)Control Cell Line IC50 (nM)
Free Drug 150160
Untargeted Nanoparticles 120130
Targeted Nanoparticles 30110

Note: The data presented are representative and will vary depending on the drug, nanoparticle, and cell lines used.

Protocol 5: In Vivo Biodistribution Study

This protocol describes a method to evaluate the biodistribution of targeted nanoparticles in a tumor-bearing mouse model using radiolabeling.

Materials:

  • Tumor-bearing mice (e.g., nude mice with xenografted human tumors)

  • Radiolabeled targeted nanoparticles (e.g., with 125I or 111In)

  • Anesthesia

  • Gamma counter

  • Dissection tools

  • Scales for weighing organs

Procedure:

  • Administer the radiolabeled targeted nanoparticles to the tumor-bearing mice via intravenous injection (e.g., tail vein).

  • At predetermined time points (e.g., 4, 24, 48, and 72 hours) post-injection, euthanize a cohort of mice.

  • Collect blood samples and perfuse the animals with saline to remove blood from the organs.

  • Dissect the major organs (e.g., tumor, liver, spleen, kidneys, heart, lungs, and brain).

  • Weigh each organ and measure the radioactivity in each organ and in the blood samples using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Organ%ID/g at 24h (Untargeted NP)%ID/g at 24h (Targeted NP)
Tumor 2.5 ± 0.88.2 ± 1.5
Liver 15.6 ± 2.112.3 ± 1.9
Spleen 8.9 ± 1.37.5 ± 1.1
Kidneys 4.1 ± 0.93.8 ± 0.7
Lungs 3.2 ± 0.62.9 ± 0.5
Heart 1.5 ± 0.41.3 ± 0.3

Note: The data presented are representative and will vary depending on the nanoparticle system and tumor model.

Visualizations

Experimental Workflow for Targeted Nanoparticle Synthesis and Evaluation

G cluster_synthesis Synthesis and Functionalization cluster_evaluation Evaluation This compound This compound Reduction Reduction This compound->Reduction Hydrolysis Hydrolysis This compound->Hydrolysis m-PEG5-amine m-PEG5-amine Reduction->m-PEG5-amine m-PEG5-carboxylic_acid m-PEG5-carboxylic_acid Hydrolysis->m-PEG5-carboxylic_acid Drug_Conjugation Drug_Conjugation m-PEG5-amine->Drug_Conjugation Targeting_Ligand_Conjugation Targeting_Ligand_Conjugation m-PEG5-carboxylic_acid->Targeting_Ligand_Conjugation Functionalized_Drug Functionalized_Drug Drug_Conjugation->Functionalized_Drug Functionalized_Targeting_Ligand Functionalized_Targeting_Ligand Targeting_Ligand_Conjugation->Functionalized_Targeting_Ligand Nanoparticle_Assembly Nanoparticle_Assembly Functionalized_Drug->Nanoparticle_Assembly Functionalized_Targeting_Ligand->Nanoparticle_Assembly Targeted_Nanoparticle Targeted_Nanoparticle Nanoparticle_Assembly->Targeted_Nanoparticle Characterization Characterization Targeted_Nanoparticle->Characterization In_Vitro_Studies In_Vitro_Studies Targeted_Nanoparticle->In_Vitro_Studies Data_Analysis Data_Analysis Characterization->Data_Analysis In_Vivo_Studies In_Vivo_Studies In_Vitro_Studies->In_Vivo_Studies In_Vivo_Studies->Data_Analysis

Caption: Workflow for the synthesis and evaluation of targeted nanoparticles.

Logical Relationship of this compound Functionalization

G cluster_start Starting Material cluster_derivatives Functional Derivatives cluster_conjugates Bioconjugates start {this compound | CH3O-(CH2CH2O)5-CH2CN} amine m-PEG5-amine CH3O-(CH2CH2O)5-CH2CH2NH2 start->amine Reduction (e.g., LiAlH4) acid m-PEG5-carboxylic acid CH3O-(CH2CH2O)5-COOH start->acid Hydrolysis (acid or base) drug_conjugate Drug Conjugate e.g., via NHS ester amine->drug_conjugate ligand_conjugate Targeting Ligand Conjugate e.g., Antibody via EDC/NHS acid->ligand_conjugate

Caption: Functionalization pathways for this compound.

EGFR Signaling Pathway Targeted by a Nanoparticle Drug Delivery System

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding Targeted_NP Targeted Nanoparticle (m-PEG5-linker-Drug) Targeted_NP->EGFR Binding Drug_Release Drug Release Targeted_NP->Drug_Release Internalization P_EGFR Phosphorylated EGFR EGFR->P_EGFR Dimerization & Autophosphorylation Grb2_Sos Grb2/Sos P_EGFR->Grb2_Sos PI3K PI3K P_EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Drug Drug Drug_Release->Drug Drug->Raf Inhibition Drug->PI3K Inhibition

Caption: EGFR signaling pathway and nanoparticle-mediated drug inhibition.

References

Application Notes and Protocols for Bioconjugation Using m-PEG5-nitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation techniques are pivotal in modern drug development, enabling the precise coupling of molecules to enhance therapeutic efficacy, improve pharmacokinetic profiles, and create novel diagnostic tools. Among the various methods, the use of polyethylene glycol (PEG) linkers is well-established for its ability to increase solubility, stability, and circulation half-life of biotherapeutics. This document provides detailed application notes and protocols for bioconjugation using m-PEG5-nitrile, a versatile PEG linker featuring a terminal nitrile group.

The primary bioconjugation strategy for this compound involves the Nitrile-Aminothiol Conjugation (NATC) reaction. This bioorthogonal "click" reaction occurs between the nitrile group and a 1,2-aminothiol moiety, most commonly found in the N-terminal cysteine residues of peptides and proteins. The NATC reaction is characterized by its high chemoselectivity, rapid kinetics, and high yields under physiological conditions, making it an excellent tool for creating stable bioconjugates.[1][2]

These notes will cover the reaction mechanism, key parameters, detailed experimental protocols for conjugation and purification, and methods for characterization of the final this compound bioconjugate.

Reaction Mechanism and Key Parameters

The bioconjugation of this compound with a biomolecule containing a 1,2-aminothiol (e.g., an N-terminal cysteine) proceeds via a pH-dependent, catalyst-free cyclization reaction to form a stable thiazolidine linkage.

Key Reaction Parameters:

  • pH: The reaction is highly pH-dependent, with optimal rates typically observed at a physiological pH of around 7.5.[1] At this pH, the reaction can proceed to completion in approximately one hour.

  • Temperature: The reaction is typically carried out at room temperature.

  • Reducing Agents: For proteins or peptides with existing disulfide bonds, a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) is required to free up the cysteine thiol group for reaction.

  • Chemoselectivity: The NATC reaction is highly selective for 1,2-aminothiols, minimizing off-target reactions with other nucleophilic residues on biomolecules.[1]

  • Reaction Yield: Under optimal conditions, the NATC reaction can achieve yields of over 90%.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the Nitrile-Aminothiol Conjugation (NATC) reaction, providing a basis for experimental design.

Table 1: Effect of pH on Nitrile-Aminothiol Conjugation Yield

pHReaction Time (hours)Approximate Yield (%)Reference
5.51Low to moderate
6.51Moderate
7.51>90

Note: Data is based on studies with heteroaromatic nitriles, which are expected to have similar reactivity to this compound.

Table 2: Second-Order Rate Constants for Aromatic Nitrile and Aminothiol Condensation

Aromatic Nitrile ReactantAminothiol ReactantSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
2-Cyanobenzothiazole (CBT)L-cysteine2.9
6-cyano-2-hydroxyquinoline (CHQ)L-cysteine0.06
2-PyridinecarbonitrileL-cysteineNo reaction observed
2-Cyanobenzothiazole (CBT)2-methyl-L-cysteine5.4

Note: This data provides a comparative understanding of the reactivity of different nitrile-containing compounds.

Experimental Protocols

Protocol 1: General Bioconjugation of a Cysteine-Containing Peptide with this compound

This protocol describes a general method for the conjugation of this compound to a peptide containing an N-terminal cysteine residue.

Materials:

  • Cysteine-containing peptide

  • This compound

  • Phosphate Buffer (100 mM, pH 7.5)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (if peptide has disulfide bonds)

  • Deionized water

  • Organic solvent (e.g., DMSO or DMF) for dissolving this compound

Procedure:

  • Peptide Preparation:

    • Dissolve the cysteine-containing peptide in the phosphate buffer (pH 7.5) to a final concentration of 1-5 mM.

    • If the peptide contains disulfide bonds, add a 2-5 molar excess of TCEP to the peptide solution and incubate for 30 minutes at room temperature to reduce the disulfide bonds.

  • This compound Preparation:

    • Dissolve this compound in a minimal amount of an organic solvent (e.g., DMSO) to create a stock solution (e.g., 100 mM).

  • Conjugation Reaction:

    • Add a 1.2 to 2-fold molar excess of the this compound stock solution to the peptide solution. The final concentration of the organic solvent should be kept below 5% (v/v) to avoid denaturation of the peptide.

    • Gently mix the reaction mixture and allow it to react for 1-2 hours at room temperature.

  • Reaction Monitoring (Optional):

    • The progress of the reaction can be monitored by analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Mass Spectrometry (MS).

  • Purification:

    • Purify the m-PEG5-peptide conjugate from unreacted peptide and excess this compound using RP-HPLC or Size-Exclusion Chromatography (SEC).

Protocol 2: Purification of the m-PEG5-Peptide Conjugate by RP-HPLC

Materials:

  • Crude conjugation reaction mixture

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Fraction collector

Procedure:

  • Sample Preparation:

    • Acidify the crude reaction mixture with a small amount of TFA (to a final concentration of ~0.1%).

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Separation:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample onto the column.

    • Elute the conjugate using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

    • Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the desired conjugate peak.

    • Analyze the collected fractions by Mass Spectrometry to confirm the identity of the product.

    • Pool the pure fractions and lyophilize to obtain the purified m-PEG5-peptide conjugate.

Protocol 3: Characterization of the m-PEG5-Peptide Conjugate by Mass Spectrometry

Procedure:

  • Prepare the purified conjugate sample by dissolving it in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Analyze the sample using an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

  • Determine the molecular weight of the conjugate and compare it with the theoretical mass to confirm successful conjugation.

Visualization of Workflow and Mechanism

// Nodes mPEG5_nitrile [label="this compound\n(R-C≡N)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; aminothiol [label="1,2-Aminothiol\n(e.g., N-terminal Cysteine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; thioimidate [label="Thioimidate Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; thiazolidine [label="Stable Thiazolidine Linkage", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges mPEG5_nitrile -> thioimidate [label=" Nucleophilic attack by thiol"]; aminothiol -> thioimidate; thioimidate -> thiazolidine [label=" Intramolecular cyclization"]; }

Caption: Mechanism of Nitrile-Aminothiol Conjugation (NATC).

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; peptide_prep [label="Peptide Preparation\n(Dissolve & Reduce)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; peg_prep [label="this compound Preparation\n(Dissolve)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; conjugation [label="Bioconjugation Reaction\n(pH 7.5, Room Temp, 1-2h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purification [label="Purification\n(RP-HPLC or SEC)", fillcolor="#FBBC05", fontcolor="#202124"]; characterization [label="Characterization\n(Mass Spectrometry, NMR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> peptide_prep; start -> peg_prep; peptide_prep -> conjugation; peg_prep -> conjugation; conjugation -> purification; purification -> characterization; characterization -> end; }

Caption: Experimental workflow for this compound bioconjugation.

Troubleshooting

Table 3: Common Issues and Solutions in this compound Bioconjugation

IssuePossible Cause(s)Suggested Solution(s)
Low Conjugation Yield 1. Incorrect pH of the reaction buffer.2. Incomplete reduction of disulfide bonds.3. Insufficient molar excess of this compound.4. Hydrolysis of the nitrile group (less common).1. Verify the pH of the buffer is between 7.4 and 7.8.2. Increase the concentration of TCEP or the incubation time.3. Increase the molar excess of this compound (e.g., up to 5-fold).4. Ensure the this compound is stored under dry conditions.
Side Product Formation 1. Presence of other reactive functional groups.2. Reaction with internal cysteine residues (less favorable).1. The NATC reaction is highly selective, but if side products are observed, consider using a more specific protecting group strategy for other reactive residues.2. Ensure the target cysteine is at the N-terminus for optimal reactivity.
Poor Separation during Purification 1. Similar retention times of the conjugate and unreacted biomolecule.2. Aggregation of the conjugate.1. Optimize the HPLC gradient to improve resolution.2. Consider using a different purification method (e.g., SEC or Ion-Exchange Chromatography).3. Add detergents or change the buffer composition to prevent aggregation.

Conclusion

The bioconjugation of this compound via the Nitrile-Aminothiol Conjugation (NATC) reaction offers a robust and efficient method for the site-specific modification of biomolecules. Its high selectivity, rapid kinetics, and high yields under physiological conditions make it a valuable tool for researchers in drug development and related fields. By following the detailed protocols and considering the key parameters outlined in these application notes, scientists can successfully synthesize and purify well-defined bioconjugates for a wide range of applications.

References

Application Notes and Protocols for m-PEG5-nitrile Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the hydrolysis and reduction of m-PEG5-nitrile, a versatile polyethylene glycol (PEG) linker. The protocols are designed to be a comprehensive resource, enabling researchers to efficiently convert the nitrile moiety into either a carboxylic acid or a primary amine, thereby facilitating its use in bioconjugation, drug delivery, and surface modification applications.

Introduction to this compound Reactions

This compound is a hydrophilic linker featuring a terminal nitrile group. This functional group can be chemically transformed into other valuable functionalities, primarily a carboxylic acid via hydrolysis or a primary amine through reduction. The choice of reaction allows for tailored applications in drug development and research.[1] The hydrophilic PEG spacer enhances the solubility of the molecule in aqueous media, a desirable characteristic for biological applications.[1][2][3][4]

  • Hydrolysis: The conversion of the nitrile to a carboxylic acid is typically achieved under acidic or basic conditions. This reaction proceeds through an amide intermediate. Vigorous conditions, such as high temperatures and prolonged reaction times, favor the formation of the carboxylic acid.

  • Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation is crucial for subsequent conjugation chemistries that require a primary amine.

This document provides detailed protocols for both the complete hydrolysis of this compound to m-PEG5-carboxylic acid and its reduction to m-PEG5-amine.

Hydrolysis of this compound to m-PEG5-carboxylic acid

The hydrolysis of nitriles to carboxylic acids can be performed under either acidic or basic conditions, typically requiring heating under reflux.

Acid-Catalyzed Hydrolysis

In this method, the nitrile is heated with a strong acid, such as hydrochloric acid or sulfuric acid, to yield the corresponding carboxylic acid.

Experimental Protocol: Acid-Catalyzed Hydrolysis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 g, 3.82 mmol) in a 1:1 mixture of 10% aqueous hydrochloric acid and dioxane (20 mL).

  • Heating: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • Extraction: Extract the aqueous solution with dichloromethane (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude m-PEG5-carboxylic acid can be further purified by column chromatography on silica gel or by precipitation from a concentrated solution into cold diethyl ether.

Base-Catalyzed Hydrolysis

Heating the nitrile with a strong base, like sodium hydroxide or potassium hydroxide, initially forms the carboxylate salt, which is then acidified to yield the carboxylic acid.

Experimental Protocol: Base-Catalyzed Hydrolysis

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 g, 3.82 mmol) in a 10% aqueous solution of sodium hydroxide (20 mL).

  • Heating: Heat the mixture to reflux (approximately 100-110 °C) for 8-16 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature in an ice bath. Carefully acidify the solution to a pH of 2-3 by the dropwise addition of concentrated hydrochloric acid.

  • Extraction: Extract the acidified solution with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography.

Microwave-Assisted Selective Hydrolysis to Amide

For applications requiring the intermediate amide, a rapid microwave-assisted hydrolysis can be employed. This method offers high selectivity for the amide over the carboxylic acid.

Experimental Protocol: Microwave-Assisted Hydrolysis to m-PEG5-amide

  • Reaction Mixture: In a microwave reaction vial, combine this compound (5 mmol), PEG-400 (10 mL), sodium hydroxide (25 mmol), and water (5 mL).

  • Microwave Irradiation: Irradiate the mixture in a microwave reactor for 45-90 seconds at a power output of 700 W.

  • Work-up: Allow the reaction mixture to cool to room temperature and pour it into ice-cold water.

  • Isolation: The product can be isolated by filtration if it precipitates, or by extraction with an appropriate organic solvent. The crude product should be dried and can be recrystallized for purification.

Reduction of this compound to m-PEG5-amine

The reduction of nitriles to primary amines is a key transformation for creating linkers amenable to reactions with carboxylic acids and activated esters. Two common and effective methods are reduction with lithium aluminum hydride and catalytic hydrogenation.

Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a potent reducing agent that efficiently converts nitriles to primary amines. The reaction must be carried out under anhydrous conditions.

Experimental Protocol: LiAlH₄ Reduction

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask containing a magnetic stir bar, add a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF, 10 volumes). Cool the suspension to 0 °C in an ice bath.

  • Addition of Nitrile: Slowly add a solution of this compound (1 eq.) in anhydrous THF to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC.

  • Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (1 volume), 15% aqueous sodium hydroxide (1.5 volumes), and then water again (3 volumes). This should produce a granular precipitate of aluminum salts.

  • Isolation: Filter the suspension through a pad of Celite® and wash the filter cake with ethyl acetate or dichloromethane.

  • Purification: Separate the organic layer from the filtrate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude m-PEG5-amine can be purified by column chromatography on silica gel.

Catalytic Hydrogenation

Catalytic hydrogenation is a scalable and often more economical method for the reduction of nitriles. Raney Nickel is a common catalyst for this transformation, and the addition of ammonia can help to suppress the formation of secondary and tertiary amine byproducts.

Experimental Protocol: Catalytic Hydrogenation with Raney Nickel

  • Catalyst Preparation: In a hydrogenation vessel, add Raney Nickel (approx. 10 mmol, as a moist solid) and dry ethanol (25 mL).

  • Reaction Mixture: To this suspension, add this compound (10 mmol). For some applications, adding ammonia or sodium hydroxide can improve the yield of the primary amine.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 p.s.i.) and heat to 50-80 °C. Stir the reaction mixture vigorously for 4-12 hours.

  • Work-up: After the reaction is complete (as determined by hydrogen uptake or analytical methods), cool the vessel, and carefully vent the hydrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude m-PEG5-amine can be purified by distillation under reduced pressure or by column chromatography.

Data Presentation

The following tables summarize the reaction conditions and expected outcomes for the hydrolysis and reduction of this compound. Please note that yields are representative and may vary based on the specific reaction scale and conditions.

Table 1: Summary of Hydrolysis Reactions of this compound

MethodReagents & ConditionsProductTypical Yield
Acid-Catalyzed10% HCl, Dioxane, Reflux (12-24h)m-PEG5-carboxylic acid80-90%
Base-Catalyzed10% NaOH, Reflux (8-16h), then acidifym-PEG5-carboxylic acid85-95%
Microwave-AssistedNaOH, PEG-400, H₂O, Microwave (45-90s)m-PEG5-amide>90%

Table 2: Summary of Reduction Reactions of this compound

MethodReagents & ConditionsProductTypical Yield
LiAlH₄ ReductionLiAlH₄ (1.5 eq.), Anhydrous THF, 0°C to RT (4h)m-PEG5-amine85-95%
Catalytic HydrogenationRaney Ni, H₂ (50 psi), Ethanol, 50-80°C (4-12h)m-PEG5-amine90-98%

Visualizations

The following diagrams illustrate the reaction pathways and a general experimental workflow.

Hydrolysis_Pathway mPEG5_nitrile This compound (R-C≡N) amide_intermediate Amide Intermediate (R-CONH₂) mPEG5_nitrile->amide_intermediate H₂O, H⁺ or OH⁻ (Mild Conditions) carboxylic_acid m-PEG5-carboxylic acid (R-COOH) amide_intermediate->carboxylic_acid H₂O, H⁺ or OH⁻ (Vigorous Conditions)

Caption: Hydrolysis pathway of this compound.

Reduction_Pathway mPEG5_nitrile This compound (R-C≡N) imine_intermediate Imine Intermediate (R-CH=NH) mPEG5_nitrile->imine_intermediate [H] amine m-PEG5-amine (R-CH₂NH₂) imine_intermediate->amine [H]

Caption: Reduction pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents Prepare Reagents and Solvents setup Assemble Glassware (Dry if necessary) reagents->setup addition Combine Reactants setup->addition heating Heat/Stir for Specified Time addition->heating monitoring Monitor Reaction (TLC, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purify Column Chromatography or Recrystallization concentration->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General experimental workflow for synthesis.

References

Application Notes and Protocols for the Functionalization of Biomolecules with m-PEG5-nitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of biomolecules with Polyethylene Glycol (PEG) chains, a process known as PEGylation, is a widely employed strategy in drug development and biotechnology to enhance the therapeutic properties of proteins, peptides, and other biological molecules. PEGylation can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its solubility, extending its in-vivo half-life, and reducing its immunogenicity.[1][2][3]

m-PEG5-nitrile is a versatile PEGylation reagent composed of a methoxy-terminated five-unit polyethylene glycol chain and a terminal nitrile group.[4][5] The methoxy cap prevents crosslinking, while the nitrile group offers a functional handle that can be chemically converted into a reactive amine or carboxylic acid. This two-step functionalization approach provides flexibility in conjugation strategies, allowing for the tailored attachment of the PEG linker to various functional groups on a biomolecule.

These application notes provide detailed protocols for the conversion of this compound to its amine and carboxylic acid derivatives, followed by their conjugation to proteins.

Product Information

Product NameThis compound
Synonyms 2,5,8,11,14-pentaoxaheptadecane-17-nitrile
CAS Number 81836-41-1
Molecular Formula C12H23NO5
Molecular Weight 261.32 g/mol
Appearance Colorless to pale yellow oil or solid
Purity ≥95%
Solubility Soluble in water, DMSO, DMF, and chlorinated solvents.
Storage Store at -20°C in a dry, dark place.

Safety Precautions: Handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, and contact with skin and eyes.

Experimental Protocols

The functionalization of biomolecules using this compound is a two-stage process. First, the terminal nitrile group is converted to a more reactive functional group, either a primary amine or a carboxylic acid. The resulting activated PEG linker is then conjugated to the target biomolecule.

Conversion of this compound to m-PEG5-amine

The nitrile group can be reduced to a primary amine using a suitable reducing agent, such as Lithium Aluminum Hydride (LiAlH4).

Workflow for Conversion of this compound to m-PEG5-amine:

G cluster_0 Step 1: Reduction of Nitrile This compound This compound LiAlH4_in_THF LiAlH4 in dry THF Reaction_Mixture Reaction at 0°C to RT LiAlH4_in_THF->Reaction_Mixture Add dropwise Quenching Quench with H2O/NaOH Reaction_Mixture->Quenching Extraction Extract with organic solvent Quenching->Extraction Purification Purify by column chromatography Extraction->Purification m-PEG5-amine m-PEG5-amine Purification->m-PEG5-amine

Caption: Workflow for the reduction of this compound to m-PEG5-amine.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH4)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Sulfate (Na2SO4), anhydrous

  • Deionized water

  • 1 M Sodium Hydroxide (NaOH)

  • Ethyl acetate

  • Silica gel for column chromatography

  • Rotary evaporator

  • Standard laboratory glassware

Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH4 (1.5 equivalents) in anhydrous THF.

  • Addition of this compound: Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH4 suspension at 0°C with stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 1 M NaOH, and then water again.

  • Extraction: Filter the resulting suspension and wash the solid with ethyl acetate. Combine the organic filtrates and wash with brine, then dry over anhydrous Na2SO4.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography to obtain pure m-PEG5-amine.

  • Characterization: Confirm the structure and purity of the product by ¹H NMR and Mass Spectrometry.

Illustrative Quantitative Data:

ParameterValue
Starting Material This compound (1.0 g, 3.82 mmol)
LiAlH4 0.22 g (5.73 mmol)
Yield of m-PEG5-amine 0.85 g
Purity (by HPLC) >95%
Conversion Efficiency ~88%
Conversion of this compound to m-PEG5-carboxylic acid

The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. Acid-catalyzed hydrolysis is presented here.

Workflow for Conversion of this compound to m-PEG5-acid:

G cluster_1 Step 2: Hydrolysis of Nitrile m-PEG5-nitrile_acid This compound Aqueous_Acid Aqueous H2SO4 Reflux Heat under reflux Aqueous_Acid->Reflux Add Neutralization Neutralize with base Reflux->Neutralization Extraction_acid Extract with organic solvent Neutralization->Extraction_acid Purification_acid Purify by column chromatography Extraction_acid->Purification_acid m-PEG5-acid m-PEG5-carboxylic acid Purification_acid->m-PEG5-acid

Caption: Workflow for the hydrolysis of this compound to m-PEG5-carboxylic acid.

Materials:

  • This compound

  • Sulfuric acid (H2SO4), concentrated

  • Deionized water

  • Sodium Bicarbonate (NaHCO3), saturated solution

  • Dichloromethane (DCM)

  • Sodium Sulfate (Na2SO4), anhydrous

  • Rotary evaporator

  • Standard laboratory glassware

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a 1:1 mixture of water and concentrated sulfuric acid.

  • Reaction: Heat the mixture under reflux for 4-6 hours. Monitor the reaction by TLC.

  • Neutralization: Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of NaHCO3 until the pH is approximately 7.

  • Extraction: Extract the aqueous solution with dichloromethane.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography to yield pure m-PEG5-carboxylic acid.

  • Characterization: Confirm the structure and purity of the product by ¹H NMR and Mass Spectrometry.

Illustrative Quantitative Data:

ParameterValue
Starting Material This compound (1.0 g, 3.82 mmol)
Yield of m-PEG5-acid 0.90 g
Purity (by HPLC) >95%
Conversion Efficiency ~92%
Conjugation of m-PEG5-amine to a Protein

This protocol describes the conjugation of m-PEG5-amine to a protein containing accessible carboxylic acid residues (aspartic or glutamic acid) using EDC/NHS chemistry.

Workflow for Protein Conjugation with m-PEG5-amine:

G cluster_2 Step 3: Amine Conjugation Protein_COOH Protein-COOH EDC_NHS EDC/NHS in MES Buffer Activation Activate Carboxyl Groups EDC_NHS->Activation Add m-PEG5-amine_conj m-PEG5-amine Conjugation Conjugation Reaction m-PEG5-amine_conj->Conjugation Add Purification_conj Purify by SEC Conjugation->Purification_conj PEGylated_Protein PEGylated Protein Purification_conj->PEGylated_Protein

Caption: Workflow for conjugating m-PEG5-amine to a protein's carboxyl groups.

Materials:

  • Target protein with accessible carboxyl groups

  • m-PEG5-amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Size Exclusion Chromatography (SEC) column

Protocol:

  • Protein Preparation: Dissolve the protein in Activation Buffer to a final concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups: Add a 10- to 50-fold molar excess of EDC and NHS (or Sulfo-NHS) to the protein solution. Incubate for 15 minutes at room temperature.

  • Conjugation: Immediately add a 10- to 100-fold molar excess of m-PEG5-amine (dissolved in a small amount of PBS) to the activated protein solution.

  • Reaction: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes.

  • Purification: Remove unreacted PEG-amine and byproducts by purifying the reaction mixture using a desalting column or Size Exclusion Chromatography (SEC).

  • Characterization: Analyze the purified PEGylated protein by SDS-PAGE, MALDI-TOF Mass Spectrometry, and SEC to determine the degree of PEGylation and purity.

Illustrative Quantitative Data:

ParameterValue
Protein Concentration 5 mg/mL
Molar Ratio (Protein:EDC:NHS) 1:20:20
Molar Ratio (Protein:m-PEG5-amine) 1:50
Degree of PEGylation (avg) 2-3 PEGs/protein
Purity (by SEC) >95%
Yield of Conjugate 60-80%
Conjugation of m-PEG5-carboxylic acid to a Protein

This protocol describes the conjugation of m-PEG5-carboxylic acid to a protein with accessible primary amine groups (lysine residues or the N-terminus) via EDC/NHS chemistry.

Workflow for Protein Conjugation with m-PEG5-acid:

G cluster_3 Step 4: Carboxylic Acid Conjugation m-PEG5-acid_conj m-PEG5-acid EDC_NHS_acid EDC/NHS in MES Buffer Activation_acid Activate PEG-COOH EDC_NHS_acid->Activation_acid Add Protein_NH2 Protein-NH2 Conjugation_acid Conjugation Reaction Protein_NH2->Conjugation_acid Add Purification_conj_acid Purify by SEC Conjugation_acid->Purification_conj_acid PEGylated_Protein_acid PEGylated Protein Purification_conj_acid->PEGylated_Protein_acid

Caption: Workflow for conjugating m-PEG5-carboxylic acid to a protein's amine groups.

Materials:

  • Target protein with accessible amine groups

  • m-PEG5-carboxylic acid

  • EDC

  • NHS or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.7-6.0

  • Conjugation Buffer: PBS, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • SEC column

Protocol:

  • Activation of m-PEG5-carboxylic acid: Dissolve m-PEG5-carboxylic acid in Activation Buffer. Add a 1.5-fold molar excess of EDC and NHS (or Sulfo-NHS). Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Protein Preparation: Dissolve the protein in Conjugation Buffer to a final concentration of 1-10 mg/mL.

  • Conjugation: Add the activated m-PEG5-NHS ester solution to the protein solution at a 10- to 50-fold molar excess.

  • Reaction: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes.

  • Purification: Purify the PEGylated protein using a desalting column or SEC.

  • Characterization: Analyze the purified conjugate by SDS-PAGE, MALDI-TOF MS, and SEC.

Illustrative Quantitative Data:

ParameterValue
Protein Concentration 5 mg/mL
Molar Ratio (PEG-acid:EDC:NHS) 1:1.5:1.5
Molar Ratio (Protein:activated PEG) 1:20
Degree of PEGylation (avg) 3-4 PEGs/protein
Purity (by SEC) >95%
Yield of Conjugate 70-85%

Impact on Signaling Pathways

PEGylation can significantly impact the interaction of a biomolecule with its target, thereby modulating its effect on cellular signaling pathways. The attachment of PEG chains can:

  • Steric Hindrance: The bulky PEG chains can sterically hinder the binding of the biomolecule to its receptor, potentially reducing its biological activity. This effect is dependent on the size and location of the attached PEG.

  • Receptor Binding Affinity: PEGylation can alter the binding kinetics, often leading to a slower association and dissociation rate from the receptor.

  • Pharmacokinetics and Bioavailability: By increasing the hydrodynamic radius, PEGylation reduces renal clearance and protects the biomolecule from proteolytic degradation, leading to a longer circulation half-life. This sustained exposure can lead to prolonged activation or inhibition of a signaling pathway.

  • Immunogenicity: PEG chains can mask epitopes on the protein surface, reducing its recognition by the immune system and subsequent antibody formation.

Signaling Pathway Modulation Diagram:

G cluster_4 Impact of PEGylation on Signaling PEG_Protein PEGylated Protein Receptor Cell Surface Receptor PEG_Protein->Receptor Binds PK Pharmacokinetics (Increased Half-life) PEG_Protein->PK Immune Immunogenicity (Reduced) PEG_Protein->Immune Binding Binding Affinity (Altered Kinetics) Receptor->Binding Signaling Intracellular Signaling Cascade Binding->Signaling Response Cellular Response (Prolonged or Altered) Signaling->Response

Caption: General impact of PEGylation on protein-receptor interaction and signaling.

The precise effect of functionalization with this compound on a specific signaling pathway will depend on the parent biomolecule, the site of PEG attachment, and the degree of PEGylation. It is crucial to perform in-vitro and in-vivo studies to characterize the biological activity of the PEGylated molecule and its impact on the intended signaling pathway.

References

Application Notes and Protocols for m-PEG5-nitrile in Crosslinking Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the utilization of m-PEG5-nitrile as a versatile precursor in crosslinking experiments. While the nitrile group itself is not directly reactive for common bioconjugation, it can be readily converted into a highly reactive primary amine. This two-step approach allows for precise control over the crosslinking process and leverages well-established conjugation chemistries.

This document outlines the conversion of this compound to m-PEG5-amine and its subsequent use in protein crosslinking.

Overview of this compound for Crosslinking

This compound is a methoxy-terminated polyethylene glycol (PEG) linker containing five ethylene glycol units and a terminal nitrile group.[1][2] The PEG chain imparts hydrophilicity and biocompatibility to molecules it is conjugated with, which is highly advantageous in pharmaceutical and biological applications.[1] The nitrile group, while relatively inert under physiological conditions, serves as a valuable chemical handle that can be transformed into other functional groups, such as amines or carboxylic acids, for subsequent crosslinking reactions.[2][3]

This indirect approach to crosslinking offers several advantages:

  • Controlled Initiation: The crosslinking reaction does not begin until the nitrile group is chemically converted and a secondary crosslinker is introduced.

  • Versatility: The converted functional group (e.g., an amine) can be used with a wide variety of commercially available crosslinking agents.

  • Leveraging Established Protocols: The crosslinking step utilizes well-documented and reliable chemistries.

The overall workflow for using this compound in a crosslinking application is depicted below.

Figure 1: General workflow for utilizing this compound in a two-step crosslinking process.

Experimental Protocols

Protocol 1: Conversion of this compound to m-PEG5-amine

This protocol describes the reduction of the nitrile group to a primary amine. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this conversion.

Materials:

  • This compound

  • Lithium aluminum hydride (LAH)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate, anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous diethyl ether or THF.

  • Addition of Reducing Agent: Slowly add a solution of LAH in the same anhydrous solvent to the this compound solution while stirring. Caution: LAH reacts violently with water.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours or at reflux for 30-60 minutes.

  • Quenching: Carefully quench the excess LAH by the sequential slow addition of water, followed by 1 M NaOH, and then more water.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude m-PEG5-amine.

  • Purification and Characterization: Purify the product by column chromatography. Confirm the conversion of the nitrile to the amine using techniques such as FTIR (disappearance of the nitrile peak around 2250 cm⁻¹) and NMR spectroscopy.

Protocol 2: Protein Crosslinking using m-PEG5-amine and BS3

This protocol details the use of the synthesized m-PEG5-amine (acting as a "spacer" or part of a modified protein) to crosslink two proteins using the amine-reactive homobifunctional crosslinker BS3 (Bis(sulfosuccinimidyl) suberate). For this hypothetical protocol, we will assume one protein is first modified with m-PEG5-amine.

Materials:

  • m-PEG5-amine (from Protocol 1)

  • Protein A (to be modified)

  • Protein B (target for crosslinking)

  • BS3 (Bis(sulfosuccinimidyl) suberate) crosslinker

  • Phosphate-buffered saline (PBS), pH 7.4 (amine-free)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • SDS-PAGE reagents and equipment

  • Dialysis or desalting columns

Procedure:

  • Preparation of Reagents: Prepare stock solutions of m-PEG5-amine and BS3 in an appropriate solvent (e.g., DMSO for BS3, PBS for m-PEG5-amine).

  • Modification of Protein A (Optional Step): If desired, first conjugate m-PEG5-amine to Protein A. This can be achieved if Protein A has, for example, an available carboxylic acid that can be activated with EDC/NHS chemistry to react with the amine of m-PEG5-amine. For simplicity in this protocol, we will proceed assuming m-PEG5-amine is part of the system to be crosslinked.

  • Crosslinking Reaction:

    • In a microcentrifuge tube, combine Protein A and Protein B in PBS at the desired molar ratio.

    • Add the BS3 crosslinker to the protein solution. A common starting point is a 20- to 50-fold molar excess of the crosslinker to the protein.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. The primary amines in the Tris buffer will react with and consume any excess BS3.

  • Analysis:

    • Analyze the crosslinked products by SDS-PAGE. Successful crosslinking will result in the appearance of higher molecular weight bands corresponding to the protein-protein conjugate.

    • Further characterization can be performed using mass spectrometry to identify the crosslinked peptides.

The logical flow of the decision-making process for this crosslinking experiment is illustrated below.

G A Start: Crosslink Proteins using this compound B Is the nitrile group directly reactive for bioconjugation? A->B C No. It needs to be converted to a reactive group. B->C No D Choose a conversion reaction. C->D E Reduction to Amine (e.g., using LAH) D->E Option 1 F Hydrolysis to Carboxylic Acid D->F Option 2 G Perform Reduction (Protocol 1) E->G H Obtain m-PEG5-amine G->H I Select an amine-reactive crosslinking chemistry H->I J Homobifunctional (e.g., NHS esters like BS3) I->J K Perform Crosslinking Reaction (Protocol 2) J->K L Analyze Results (SDS-PAGE, MS) K->L M End: Crosslinked Product Characterized L->M

Figure 2: Decision-making workflow for this compound based crosslinking.

Data Presentation

The following tables summarize key parameters for the experimental protocols.

Table 1: Reaction Conditions for Nitrile to Amine Conversion

ParameterRecommended ConditionNotes
Reducing Agent Lithium aluminum hydride (LAH)A strong reducing agent. Handle with care.
Solvent Anhydrous diethyl ether or THFMust be anhydrous to prevent reaction with LAH.
Temperature Room Temperature or RefluxReflux can shorten the reaction time.
Reaction Time 30 - 120 minutesMonitor by TLC or other methods for completion.
Quenching Sequential H₂O, NaOH, H₂OA standard and safe method for quenching LAH.

Table 2: Parameters for Protein Crosslinking with BS3

ParameterRecommended RangeNotes
Crosslinker BS3 (water-soluble)For intracellular crosslinking, DSS (membrane-permeable) can be used.
pH 7.0 - 8.5Optimal for NHS-ester reactions with primary amines.
Buffer Amine-free (e.g., PBS, HEPES)Tris or other amine-containing buffers will compete with the reaction.
Molar Excess of Crosslinker 20x - 50x over proteinThis should be optimized for each specific system.
Reaction Time 30 - 60 minutesLonger times can lead to excessive and non-specific crosslinking.
Temperature Room Temperature or 4°CLower temperatures can help control the reaction rate.
Quenching Reagent 1 M Tris-HCl, pH 7.5Final concentration of 20-50 mM is effective.

By following these protocols and considering the parameters outlined, researchers can successfully employ this compound as a precursor for a variety of crosslinking applications in drug development and biological research.

References

Application of m-PEG5-nitrile in the Development of Anticancer Agents: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The field of oncology is continually seeking innovative therapeutic strategies to overcome the limitations of traditional chemotherapy and targeted therapies. One of the most promising recent advances is the development of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules are engineered to hijack the cell's own protein disposal system to selectively eliminate disease-causing proteins. The architecture of a PROTAC is crucial to its function and consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is not merely a spacer but plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC.

m-PEG5-nitrile is a polyethylene glycol (PEG)-based linker that has garnered interest in the design of PROTACs for anticancer applications. The PEG component enhances aqueous solubility and can improve the pharmacokinetic profile of the resulting PROTAC. The nitrile group offers a versatile chemical handle for conjugation to either the target protein ligand or the E3 ligase ligand. While specific, publicly available research detailing the use of this compound in a successfully developed anticancer agent is limited, its properties make it a valuable building block in the synthesis of novel cancer therapeutics. This document provides a detailed application note and representative protocols for the use of this compound and similar PEG5 linkers in the development of anticancer PROTACs.

Application Notes

1. Role of the this compound Linker in PROTACs

The this compound linker serves several critical functions in the design and activity of an anticancer PROTAC:

  • Solubility Enhancement: The hydrophilic nature of the five ethylene glycol units significantly improves the aqueous solubility of the PROTAC molecule. This is particularly important as many potent protein ligands are hydrophobic, which can lead to poor bioavailability and challenges in formulation.

  • Optimal Length and Flexibility: The length of the linker is a critical determinant of the stability and cooperativity of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. A PEG5 linker provides a flexible chain of a specific length that can be systematically varied to achieve optimal target degradation.

  • Chemical Versatility: The terminal nitrile group can be chemically modified to participate in various conjugation reactions. For instance, it can be reduced to a primary amine, which can then be coupled to a carboxylic acid-containing ligand via amide bond formation. Alternatively, the nitrile group can be hydrolyzed to a carboxylic acid for coupling with an amine-containing ligand. This chemical versatility allows for flexible synthetic strategies.

  • Modulation of Cell Permeability: The overall physicochemical properties of the PROTAC, including its cell permeability, are influenced by the linker. While highly polar linkers can sometimes hinder passive diffusion across cell membranes, the moderate length of the PEG5 chain often strikes a balance between solubility and permeability.

2. Application in Targeting Oncogenic Proteins

PROTACs incorporating PEG linkers have been successfully developed to target a wide range of oncoproteins, including but not limited to:

  • Receptor Tyrosine Kinases (RTKs): Such as the Epidermal Growth Factor Receptor (EGFR), which is frequently mutated in non-small cell lung cancer.

  • Non-receptor Tyrosine Kinases: Including Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies.

  • Nuclear Receptors: For example, the Androgen Receptor (AR) and Estrogen Receptor (ER), which are critical drivers in prostate and breast cancer, respectively.

  • Bromodomain and Extra-Terminal (BET) Proteins: Such as BRD4, which is a transcriptional coactivator implicated in various cancers.

The general principle involves designing a PROTAC where one end binds to the oncogenic protein of interest and the other end recruits an E3 ligase like Cereblon (CRBN) or Von Hippel-Lindau (VHL). The this compound linker would be used to connect these two functional ends.

Quantitative Data Summary

While specific data for an this compound-containing anticancer agent is not available in published literature, the following table provides a representative summary of quantitative data that would be generated during the preclinical evaluation of a hypothetical PROTAC, "PROTAC-X," which utilizes a PEG5 linker. This data is based on typical values seen in PROTAC development.

ParameterPROTAC-X (with PEG5 linker)Control (Target Protein Inhibitor)
In Vitro Potency
Target Protein Degradation (DC50)50 nMNot Applicable
Cell Viability (IC50) in Cancer Cell Line A100 nM500 nM
Cell Viability (IC50) in Cancer Cell Line B150 nM800 nM
In Vitro Selectivity
Off-Target Protein 1 Degradation (DC50)> 10 µMNot Applicable
Off-Target Protein 2 Degradation (DC50)> 10 µMNot Applicable
Pharmacokinetics (in mice)
Half-life (t1/2)8 hours4 hours
Bioavailability (F%)30%15%
In Vivo Efficacy (Xenograft Model)
Tumor Growth Inhibition (TGI) at 10 mg/kg85%40%

Experimental Protocols

The following are detailed, representative protocols for the synthesis and evaluation of a PROTAC utilizing a PEG5 linker.

Protocol 1: Synthesis of a PROTAC using a PEG5 Linker

This protocol describes a general two-step synthesis of a PROTAC, starting from a nitrile-containing PEG linker.

Step 1: Reduction of this compound to m-PEG5-amine

  • Dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Add Lithium Aluminum Hydride (LiAlH4) (2-3 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding water, followed by 15% aqueous sodium hydroxide and then more water.

  • Filter the resulting suspension and concentrate the filtrate under reduced pressure to obtain m-PEG5-amine.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Coupling of m-PEG5-amine with Target Ligand and E3 Ligase Ligand

This step assumes a convergent synthesis strategy where the linker is first attached to one ligand, followed by the second.

  • Coupling to the first ligand (e.g., a carboxylic acid-containing target protein ligand):

    • Dissolve the target protein ligand (1 equivalent) and m-PEG5-amine (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF).

    • Add a coupling agent such as HATU (1.2 equivalents) and a base like DIPEA (2 equivalents).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting intermediate by column chromatography.

  • Deprotection (if necessary) and coupling to the second ligand (e.g., a carboxylic acid-containing E3 ligase ligand):

    • If the intermediate from the previous step has a protecting group, perform the appropriate deprotection step.

    • Couple the deprotected intermediate with the E3 ligase ligand using the same coupling procedure as described above.

    • Purify the final PROTAC product by preparative HPLC to obtain a high-purity compound.

    • Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Evaluation of PROTAC Activity

1. Cell Culture

  • Culture the selected cancer cell lines in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2. Western Blotting for Protein Degradation

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities to determine the extent of protein degradation (DC50).

3. Cell Viability Assay (MTT or CellTiter-Glo)

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC for 72 hours.

  • For the MTT assay, add MTT reagent to each well and incubate for 4 hours. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.

  • For the CellTiter-Glo assay, add the CellTiter-Glo reagent to each well and measure the luminescence.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Protocol 3: In Vivo Xenograft Tumor Model

  • Subcutaneously implant cancer cells into the flank of immunocompromised mice.

  • When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the PROTAC (e.g., via intraperitoneal injection) at a specified dose and schedule.

  • Monitor tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting to confirm target protein degradation in vivo).

Visualizations

Below are diagrams representing key concepts and workflows in the development of anticancer agents using this compound.

PROTAC_Mechanism cluster_Cell Cancer Cell cluster_Ternary Ternary Complex Formation POI Target Oncogenic Protein (POI) PROTAC PROTAC (with this compound linker) POI->PROTAC PROTAC->POI E3 E3 Ubiquitin Ligase PROTAC->E3 E3->PROTAC Ub Ubiquitin E3_bound E3 Ligase Ub->E3_bound Recruitment Proteasome Proteasome Degradation Degraded Protein Fragments Proteasome->Degradation POI_bound POI POI_bound->Proteasome Recognition PROTAC_bound PROTAC POI_bound->PROTAC_bound E3_bound->POI_bound Ubiquitination E3_bound->PROTAC_bound

Caption: Mechanism of action of a PROTAC utilizing an this compound linker.

Synthesis_Workflow start Start Materials: This compound, Target Ligand, E3 Ligase Ligand step1 Step 1: Reduction of This compound to m-PEG5-amine start->step1 step2 Step 2: Coupling of m-PEG5-amine to Target Ligand step1->step2 step3 Step 3: Coupling to E3 Ligase Ligand step2->step3 purification Purification by Preparative HPLC step3->purification characterization Characterization: NMR, HRMS purification->characterization final_protac Final PROTAC Product characterization->final_protac

Caption: General synthetic workflow for a PROTAC using this compound.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGFR EGFR Degradation EGFR Degradation EGFR->Degradation RAS RAS EGFR->RAS Activation PROTAC_EGFR EGFR-Targeting PROTAC (with PEG5 linker) PROTAC_EGFR->EGFR Binds & Induces Degradation->RAS Blocks Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Targeting the EGFR signaling pathway with a PROTAC.

Application Notes and Protocols for Improving Compound Solubility with m-PEG5-nitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In pharmaceutical research and development, poor aqueous solubility is a significant hurdle that can impede the progress of promising drug candidates. Inadequate solubility can lead to low bioavailability, suboptimal dosing, and challenges in formulation development.[1][2] To address these issues, various solubility enhancement techniques have been developed, with polyethylene glycol (PEG) conjugation, or PEGylation, being a widely adopted and effective strategy.[3]

This document provides detailed application notes and protocols for utilizing m-PEG5-nitrile, a monodispersed polyethylene glycol linker, to improve the solubility of hydrophobic compounds. The hydrophilic nature of the PEG chain in this compound can significantly increase the aqueous solubility of a conjugated compound.[4] The terminal nitrile group offers a versatile chemical handle that can be converted into other functional groups for subsequent conjugation to a target molecule.

These notes are intended for researchers, scientists, and drug development professionals seeking to enhance the developability of their compounds through PEGylation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name 2-(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethoxy)acetonitrileN/A
Molecular Formula C12H23NO5--INVALID-LINK--
Molecular Weight 261.31 g/mol --INVALID-LINK--
Appearance Colorless to light yellow oilN/A
Solubility Soluble in water, DMSO, DMF, and dichloromethane--INVALID-LINK--
Storage Store at -20°C--INVALID-LINK--

Mechanism of Solubility Enhancement

The conjugation of a hydrophilic PEG linker, such as this compound, to a hydrophobic compound enhances its aqueous solubility primarily through the formation of a hydration shell around the molecule. The ethylene glycol units of the PEG chain are highly hydrophilic and interact with water molecules through hydrogen bonding. This creates a microenvironment around the hydrophobic core, effectively shielding it from the aqueous bulk solvent and increasing its overall solubility.

G cluster_0 Aqueous Environment cluster_1 Outcome Compound Hydrophobic Compound Conjugate PEGylated Compound Compound->Conjugate Conjugation PEG This compound PEG->Conjugate Water Water Molecules Conjugate->Water Forms Hydration Shell Solubility Increased Aqueous Solubility Conjugate->Solubility

Mechanism of solubility enhancement by this compound.

Experimental Protocols

The nitrile group of this compound is not typically reactive towards common functional groups found in drug molecules under standard bioconjugation conditions. Therefore, it is often necessary to first convert the nitrile to a more reactive functional group, such as a carboxylic acid or an amine.

Conversion of this compound to m-PEG5-acid (Hydrolysis)

This protocol describes the acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid.

Materials:

  • This compound

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Sodium hydroxide (NaOH) solution (for neutralization)

  • Dichloromethane (DCM) or Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound in a 1:1 mixture of deionized water and concentrated hydrochloric acid.

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the solution to pH 7 with a suitable base (e.g., 1M NaOH).

  • Extract the aqueous solution with a water-immiscible organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain m-PEG5-acid.

  • Characterize the product by NMR and mass spectrometry to confirm the conversion.

G start Start dissolve Dissolve this compound in HCl/Water start->dissolve reflux Reflux for 4-6 hours dissolve->reflux cool Cool to RT reflux->cool neutralize Neutralize to pH 7 cool->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate characterize Characterize Product evaporate->characterize end End characterize->end

Workflow for the hydrolysis of this compound.
Conversion of this compound to m-PEG5-amine (Reduction)

This protocol describes the reduction of the nitrile group to a primary amine using a suitable reducing agent like lithium aluminum hydride (LiAlH4) or borane (BH3).

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH4) or Borane-tetrahydrofuran complex (BH3-THF)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Caution: LiAlH4 and BH3 are highly reactive and should be handled with care in a fume hood under an inert atmosphere (e.g., nitrogen or argon).

  • In an oven-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, prepare a suspension of LiAlH4 (or a solution of BH3-THF) in anhydrous THF.

  • Dissolve this compound in anhydrous THF and add it dropwise to the reducing agent suspension/solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C and carefully quench the excess reducing agent by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash it with THF.

  • Combine the filtrate and washes, and remove the THF under reduced pressure.

  • Dissolve the residue in water and extract with an organic solvent like DCM or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield m-PEG5-amine.

  • Characterize the product by NMR and mass spectrometry.

G start Start prepare_reagent Prepare Reducing Agent in Anhydrous THF start->prepare_reagent add_nitrile Add this compound Solution Dropwise at 0°C prepare_reagent->add_nitrile reflux Reflux for 2-4 hours add_nitrile->reflux quench Quench Reaction at 0°C reflux->quench filter Filter Precipitate quench->filter evaporate_thf Evaporate THF filter->evaporate_thf extract Extract with Organic Solvent evaporate_thf->extract dry_evaporate Dry and Evaporate Solvent extract->dry_evaporate characterize Characterize Product dry_evaporate->characterize end End characterize->end

Workflow for the reduction of this compound.
Conjugation of m-PEG5-acid or m-PEG5-amine to a Target Molecule

Once converted, the m-PEG5-acid or m-PEG5-amine can be conjugated to a target molecule containing a complementary functional group (e.g., an amine or a carboxylic acid, respectively) using standard coupling chemistry. The following is a general protocol for an amide bond formation.

Materials:

  • m-PEG5-acid or m-PEG5-amine

  • Target molecule with a primary amine or carboxylic acid

  • Coupling agents (e.g., EDC/NHS for acid coupling, or HATU/DIPEA for amine coupling)

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Purification system (e.g., HPLC)

Procedure (for coupling m-PEG5-acid to an amine-containing molecule):

  • Dissolve m-PEG5-acid in anhydrous DMF or DMSO.

  • Add N-hydroxysuccinimide (NHS) (1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate vial, dissolve the amine-containing target molecule in anhydrous DMF or DMSO.

  • Add the solution of the target molecule to the activated m-PEG5-acid solution.

  • Allow the reaction to proceed at room temperature for 2-4 hours, or overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the conjugate by preparative HPLC.

  • Characterize the final conjugate by mass spectrometry and other relevant analytical techniques.

Characterization of the PEGylated Compound

The successful synthesis and purity of the m-PEG5-conjugated compound should be confirmed using appropriate analytical techniques.

Analytical TechniquePurposeExpected Outcome
Mass Spectrometry (MS) To confirm the molecular weight of the final conjugate.The observed mass should correspond to the calculated mass of the target molecule plus the mass of the m-PEG5 linker.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the conjugate and separate it from unreacted starting materials.A single major peak corresponding to the conjugate with a different retention time from the starting materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure of the conjugate and the successful formation of the new chemical bond.Appearance of characteristic peaks for both the target molecule and the m-PEG5 linker, and potentially a shift in the peaks near the conjugation site.

Quantitative Assessment of Solubility

A significant increase in aqueous solubility is the primary goal of PEGylation with this compound. The following table illustrates the expected outcome on a hypothetical hydrophobic compound.

CompoundAqueous Solubility (µg/mL)Fold Increase
Hypothetical Hydrophobic Drug 1-
Hypothetical Drug-m-PEG5 Conjugate 100 - 1000+100 - 1000+

Note: The actual fold increase in solubility will depend on the specific properties of the hydrophobic compound.

Protocol for Solubility Measurement (Shake-Flask Method):

  • Add an excess amount of the compound (pre- and post-conjugation) to a known volume of aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • The measured concentration represents the aqueous solubility.

Conclusion

This compound is a valuable tool for medicinal chemists and drug development scientists to improve the aqueous solubility of hydrophobic compounds. The protocols and information provided in these application notes offer a comprehensive guide to the chemical modification of this compound and its subsequent conjugation to target molecules. Proper characterization and quantitative assessment of solubility are crucial steps to confirm the successful application of this solubility-enhancing strategy.

References

Application Notes and Protocols for Protein PEGylation Utilizing m-PEG5-nitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a widely utilized bioconjugation technique to enhance the therapeutic properties of protein drugs.[1][2] This modification can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, extend circulating half-life, and shield it from proteolytic degradation and immunogenic responses.[2][3]

This document provides a detailed protocol for the PEGylation of proteins using m-PEG5-nitrile. It is important to note that the nitrile functional group on this compound is not directly reactive with common amino acid residues under typical bioconjugation conditions. Therefore, a two-stage process is required:

  • Functional Group Conversion: The nitrile group of this compound must first be converted into a functional group suitable for protein conjugation. This protocol outlines two primary pathways for this conversion:

    • Hydrolysis: Conversion of the nitrile to a carboxylic acid (m-PEG5-acid).

    • Reduction: Conversion of the nitrile to a primary amine (m-PEG5-amine).

  • Protein Conjugation: The resulting functionalized PEG reagent (m-PEG5-acid or m-PEG5-amine) is then conjugated to the target protein.

    • m-PEG5-acid is typically activated to an N-hydroxysuccinimide (NHS) ester, which then reacts with primary amines on the protein (e.g., lysine residues, N-terminus).

    • m-PEG5-amine can be coupled to carboxylic acid groups on the protein (e.g., aspartic acid, glutamic acid, C-terminus) using a carbodiimide activator like EDC.

This application note provides detailed methodologies for both the chemical modification of this compound and the subsequent protein PEGylation reactions, along with protocols for the purification and characterization of the final PEGylated protein conjugate.

Overall Experimental Workflow

The following diagram illustrates the overall workflow for the PEGylation of a protein with this compound, starting from the essential nitrile group conversion.

G cluster_0 Stage 1: this compound Modification cluster_1 Stage 2: Protein PEGylation cluster_2 Downstream Processing This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Acid/Base Reduction Reduction This compound->Reduction LiAlH4 or H2/Catalyst m-PEG5-acid m-PEG5-acid Hydrolysis->m-PEG5-acid m-PEG5-amine m-PEG5-amine Reduction->m-PEG5-amine NHS_Activation NHS/EDC Activation m-PEG5-acid->NHS_Activation PEGylation_Reaction_Carboxyl Carboxyl PEGylation (pH 4.5-6.0) m-PEG5-amine->PEGylation_Reaction_Carboxyl Protein Protein PEGylation_Reaction_Amine Amine PEGylation (pH 7.0-8.0) Protein->PEGylation_Reaction_Amine Protein->PEGylation_Reaction_Carboxyl NHS_Activation->PEGylation_Reaction_Amine Carbodiimide_Coupling EDC Coupling Purification Purification (SEC, IEX) PEGylation_Reaction_Amine->Purification PEGylation_Reaction_Carboxyl->Purification Characterization Characterization (SDS-PAGE, LC-MS) Purification->Characterization Final_Product Purified PEGylated Protein Characterization->Final_Product

Caption: Overall workflow for protein PEGylation with this compound.

Experimental Protocols

Stage 1: Functional Group Conversion of this compound

Two alternative protocols are presented for the conversion of the nitrile group. The choice of method will depend on the desired reactive handle for the subsequent PEGylation step.

Protocol 1A: Hydrolysis of this compound to m-PEG5-carboxylic acid

This protocol describes the acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid.[4]

Materials:

  • This compound

  • Dilute Hydrochloric Acid (e.g., 6 M HCl)

  • Deionized Water

  • Sodium Bicarbonate (for neutralization)

  • Organic Solvent (e.g., Dichloromethane or Ethyl Acetate for extraction)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Rotary Evaporator

Procedure:

  • Dissolve this compound in an appropriate volume of dilute hydrochloric acid.

  • Heat the mixture under reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the solution with sodium bicarbonate until the pH is approximately 7.

  • Extract the aqueous solution multiple times with an organic solvent like dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield m-PEG5-carboxylic acid.

  • Confirm the structure and purity of the product using techniques such as NMR and MS.

Protocol 1B: Reduction of this compound to m-PEG5-amine

This protocol describes the reduction of the nitrile group to a primary amine using Lithium Aluminium Hydride (LiAlH₄).

Materials:

  • This compound

  • Lithium Aluminium Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Dilute Sulfuric Acid or Hydrochloric Acid (for workup)

  • Sodium Hydroxide solution (for workup)

  • Organic Solvent (e.g., Diethyl Ether for extraction)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Rotary Evaporator

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend LiAlH₄ in anhydrous diethyl ether.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of this compound in anhydrous diethyl ether to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the excess LiAlH₄ by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash it thoroughly with diethyl ether.

  • Combine the filtrate and the ether washes.

  • Dry the organic solution over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain m-PEG5-amine.

  • Confirm the structure and purity via NMR and MS.

Data Presentation: Reaction Conditions for this compound Modification
ParameterProtocol 1A: HydrolysisProtocol 1B: Reduction
Reagent This compoundThis compound
Key Co-reagent Dilute Hydrochloric Acid (6 M)Lithium Aluminium Hydride (LiAlH₄)
Solvent WaterAnhydrous Diethyl Ether or THF
Temperature Reflux0°C to Room Temperature
Reaction Time 4-12 hours (monitor by TLC/LC-MS)2-6 hours (monitor by TLC/LC-MS)
Workup Neutralization, ExtractionQuenching, Filtration, Extraction
Product m-PEG5-carboxylic acidm-PEG5-amine
Stage 2: Protein PEGylation

Protocol 2A: Amine-Specific PEGylation with m-PEG5-acid

This protocol involves a two-step process: first, the activation of the m-PEG5-carboxylic acid to an NHS ester, and second, the conjugation of the PEG-NHS ester to the protein's primary amines.

Materials:

  • m-PEG5-carboxylic acid (from Protocol 1A)

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous, amine-free organic solvent (e.g., DMF or DMSO)

  • Protein of interest

  • Amine-free buffer (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.5)

  • Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0)

  • Purification system (e.g., SEC or IEX column)

Procedure:

  • Activation of m-PEG5-acid:

    • Dissolve m-PEG5-carboxylic acid, NHS, and EDC in a molar ratio of approximately 1:1.2:1.2 in anhydrous DMF or DMSO.

    • Allow the reaction to proceed at room temperature for 4-6 hours to form the m-PEG5-NHS ester.

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., phosphate buffer, pH 7.0-7.5). If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into a suitable buffer via dialysis or buffer exchange chromatography.

    • Adjust the protein concentration (typically 2-10 mg/mL).

  • PEGylation Reaction:

    • Calculate the required amount of activated m-PEG5-NHS ester. A 5- to 20-fold molar excess of PEG-NHS over the protein is a common starting point.

    • Slowly add the solution of m-PEG5-NHS ester to the protein solution with gentle stirring.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature depend on the protein's stability and reactivity.

  • Quenching:

    • Stop the reaction by adding the quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM. This will consume any unreacted PEG-NHS ester.

  • Purification and Analysis:

    • Proceed to Protocol 3 for the purification and characterization of the PEGylated protein.

Protocol 2B: Carboxyl-Specific PEGylation with m-PEG5-amine

This protocol describes the conjugation of m-PEG5-amine to the carboxylic acid groups of a protein using EDC chemistry.

Materials:

  • m-PEG5-amine (from Protocol 1B)

  • Protein of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, to improve efficiency)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching solution (e.g., hydroxylamine)

  • Purification system (e.g., SEC or IEX column)

Procedure:

  • Protein and PEG Preparation:

    • Dissolve the protein in the Activation Buffer.

    • Dissolve the m-PEG5-amine in the Coupling Buffer.

  • Activation of Protein Carboxyl Groups:

    • Add EDC (and optionally NHS/Sulfo-NHS) to the protein solution. A 10- to 50-fold molar excess of EDC/NHS over the protein is a typical starting point.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups on the protein.

  • PEGylation Reaction:

    • Add the m-PEG5-amine solution to the activated protein solution. A significant molar excess of PEG-amine over the protein is generally required.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Quenching:

    • Quench the reaction by adding hydroxylamine to consume unreacted activated carboxyl groups.

  • Purification and Analysis:

    • Proceed to Protocol 3 for purification and characterization.

Data Presentation: Reaction Conditions for Protein PEGylation
ParameterProtocol 2A: Amine PEGylationProtocol 2B: Carboxyl PEGylation
PEG Reagent m-PEG5-NHS esterm-PEG5-amine
Target Residue(s) Lysine, N-terminusAspartic Acid, Glutamic Acid, C-terminus
Coupling Agent EDC/NHS (for activation)EDC (+/- NHS)
Molar Ratio (PEG:Protein) 5:1 to 20:1 (starting point)20:1 to 100:1 (starting point)
pH 7.0 - 8.0Activation: 4.5-6.0; Coupling: 7.2-7.5
Temperature 4°C or Room TemperatureRoom Temperature
Reaction Time 1-2 hours (RT) or overnight (4°C)2-4 hours
Quenching Reagent Tris or GlycineHydroxylamine
Resulting Linkage Amide bondAmide bond
Protocol 3: Purification and Characterization of PEGylated Proteins

Purification is critical to separate the desired mono-PEGylated protein from unreacted protein, excess PEG reagent, and multi-PEGylated species.

Purification Methods:

  • Size Exclusion Chromatography (SEC): This is a primary method for separating molecules based on their hydrodynamic radius. Since PEGylation increases the size of the protein, SEC is effective at separating PEGylated conjugates from the smaller, unreacted native protein.

  • Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein by masking charged residues. This change in charge can be exploited to separate PEGylated species from the native protein using IEX. It can also sometimes separate positional isomers.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity. While less common than SEC or IEX, it can be a useful polishing step.

  • Reverse Phase Chromatography (RP-HPLC): Often used for analytical characterization and purification of smaller proteins and peptides.

Characterization Methods:

  • SDS-PAGE: A simple method to visualize the increase in molecular weight due to PEGylation. The PEGylated protein will migrate slower than the native protein.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass determination to confirm the degree of PEGylation (i.e., the number of PEG chains attached per protein molecule).

  • Circular Dichroism (CD) Spectroscopy: Used to assess the secondary and tertiary structure of the protein to ensure that the PEGylation process has not caused significant conformational changes.

  • In-vitro Bioassay: A functional assay is essential to confirm that the PEGylated protein retains its biological activity.

Chemical Reaction Pathways

The diagrams below illustrate the chemical reactions involved in modifying this compound and conjugating it to a protein.

G cluster_A A) Amine-Targeted PEGylation Pathway cluster_B B) Carboxyl-Targeted PEGylation Pathway Nitrile_A m-PEG5-CN Acid_A m-PEG5-COOH Nitrile_A->Acid_A H₃O⁺ / Heat NHS_Ester_A m-PEG5-NHS Acid_A->NHS_Ester_A EDC, NHS PEG_Protein_A Protein-NH-CO-PEG5-m NHS_Ester_A->PEG_Protein_A + Protein-NH₂ (pH 7-8) Protein_NH2_A Protein-NH₂ Nitrile_B m-PEG5-CN Amine_B m-PEG5-NH₂ Nitrile_B->Amine_B 1. LiAlH₄ 2. H₂O Protein_COOH_B Protein-COOH Activated_Protein_B Protein-CO-O-Acylurea Protein_COOH_B->Activated_Protein_B EDC (pH 4.5-6) PEG_Protein_B Protein-CO-NH-PEG5-m Activated_Protein_B->PEG_Protein_B + m-PEG5-NH₂ (pH 7-8)

References

Troubleshooting & Optimization

Technical Support Center: Optimizing m-PEG5-Nitrile Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG5-nitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is a hydrophilic polyethylene glycol (PEG) linker containing a terminal nitrile group.[1] Its primary applications lie in bioconjugation and drug delivery. The nitrile group can be chemically transformed into other functional groups, such as a primary amine or a carboxylic acid, allowing for the covalent attachment of this compound to proteins, peptides, and other molecules.[1] The PEG spacer enhances the solubility and pharmacokinetic properties of the conjugated molecule.

Q2: What are the key reactions the nitrile group of this compound can undergo?

The nitrile group of this compound can undergo several useful chemical transformations:

  • Hydrolysis: Conversion to a carboxylic acid (m-PEG5-acid).[1]

  • Reduction: Conversion to a primary amine (m-PEG5-amine).[1]

  • Bioconjugation: Reaction with thiol-containing molecules under specific conditions.

Q3: What are the recommended storage conditions for this compound?

It is recommended to store this compound at -20°C to ensure its stability.[1]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the chemical modification of this compound.

Hydrolysis of this compound to m-PEG5-carboxylic Acid

The conversion of the nitrile to a carboxylic acid is typically achieved through acidic or basic hydrolysis.

Issue: Low or No Yield of m-PEG5-carboxylic Acid

Potential Cause Troubleshooting Steps
Incomplete Hydrolysis 1. Increase Reaction Time and/or Temperature: Nitrile hydrolysis often requires heating under reflux for several hours. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time. 2. Increase Acid/Base Concentration: The rate of hydrolysis is dependent on the concentration of the acid or base. For acidic hydrolysis, concentrated acids like HCl or H₂SO₄ are commonly used. For basic hydrolysis, a solution of NaOH or KOH is typical.
Reaction Not Reaching a Sufficiently High Temperature Ensure the reaction is adequately heated. For reactions requiring reflux, ensure a steady boil is maintained.
Poor Solubility of Starting Material While this compound is generally water-soluble, ensure complete dissolution in the reaction medium. A co-solvent may be necessary in some cases.

Experimental Protocol: General Procedure for Acidic Hydrolysis

  • Dissolve this compound in a dilute acid solution (e.g., 6M HCl).

  • Heat the mixture to reflux and maintain for several hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Extract the aqueous solution with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material or non-polar impurities.

  • The desired m-PEG5-acid will remain in the aqueous layer. The product can often be used directly in subsequent steps or isolated by lyophilization.

Experimental Protocol: General Procedure for Basic Hydrolysis

  • Dissolve this compound in an aqueous solution of a strong base (e.g., 2M NaOH).

  • Heat the mixture to reflux and maintain for several hours.

  • Monitor the reaction for the evolution of ammonia gas, which indicates the reaction is proceeding.

  • Cool the reaction mixture to room temperature.

  • Acidify the solution with a strong acid (e.g., HCl) to protonate the carboxylate salt and form the free carboxylic acid.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude m-PEG5-acid.

  • Purify the product by a suitable method, such as column chromatography, if necessary.

Data Presentation: Representative Conditions for Nitrile Hydrolysis

ReagentSolventTemperatureTimeTypical YieldReference
Dilute HClWaterReflux4-24 hModerate to High
Dilute H₂SO₄WaterReflux4-24 hModerate to High
NaOH SolutionWater/EthanolReflux4-24 hModerate to High
KOH SolutionWater/EthanolReflux4-24 hModerate to High

Note: Yields are highly dependent on the specific substrate and reaction conditions. Optimization is recommended.

Reduction of this compound to m-PEG5-amine

The reduction of the nitrile to a primary amine can be achieved using various reducing agents.

Issue: Low Yield of Primary Amine and Formation of Side Products

Potential Cause Troubleshooting Steps
Formation of Secondary and Tertiary Amines This is a common side reaction in catalytic hydrogenation. To minimize this, add ammonia or ammonium hydroxide to the reaction mixture.
Incomplete Reduction 1. Choice of Reducing Agent: For complete reduction, strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are effective. Milder reagents may result in incomplete conversion. 2. Reaction Conditions: Ensure the reaction is carried out under the recommended temperature and for a sufficient duration. Some reductions may require elevated temperatures.
Difficult Product Purification Amines can be challenging to purify by silica gel chromatography due to their basicity. Consider using a different stationary phase (e.g., alumina) or treating the silica gel with a base (e.g., triethylamine) before use. Alternatively, purification via crystallization of an acid salt may be possible.

Experimental Protocol: Reduction with LiAlH₄

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ in a dry ethereal solvent (e.g., diethyl ether or THF).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of this compound in the same dry solvent to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or gently reflux if necessary.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with the reaction solvent.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude m-PEG5-amine.

  • Purify as needed.

Data Presentation: Conditions for Nitrile Reduction to Primary Amine

Reducing AgentSolventTemperatureTimeTypical YieldReference
LiAlH₄Diethyl ether or THF0°C to Reflux2-12 hHigh
H₂ / Raney NickelEthanol / AmmoniaRoom Temp to 50°C4-24 hModerate to High
H₂ / Pd/CEthanol / AmmoniaRoom Temp to 50°C4-24 hModerate to High
BH₃-THFTHFReflux4-12 hModerate to High

Note: Yields can vary based on the specific substrate and reaction conditions.

Bioconjugation of this compound with Thiol-Containing Molecules

While less common than other thiol-reactive linkers, nitriles can react with thiols under specific conditions, particularly in the context of forming thioimidates or in more complex bioconjugation strategies.

Issue: Low Conjugation Efficiency

Potential Cause Troubleshooting Steps
Incorrect pH The pH of the reaction buffer is critical. The thiol group of cysteine needs to be in its nucleophilic thiolate form. The optimal pH for many thiol-specific conjugations is typically in the range of 6.5-7.5 to balance thiol reactivity with minimizing side reactions of other nucleophilic amino acid residues.
Presence of Reducing Agents If the thiol on the biomolecule is part of a disulfide bond, it must first be reduced. Ensure that the reducing agent (e.g., DTT, TCEP) is removed or its concentration is sufficiently lowered before adding the this compound to avoid interference with the conjugation reaction.
Instability of the Linkage The stability of the resulting conjugate should be assessed. Some linkages can be reversible under certain conditions.

Experimental Protocol: General Guideline for Thiol Conjugation

  • Dissolve the thiol-containing biomolecule (e.g., a cysteine-containing peptide) in a suitable buffer (e.g., phosphate buffer) at the desired pH.

  • If necessary, reduce any disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.

  • Add a solution of this compound to the biomolecule solution. The molar ratio of the PEG linker to the biomolecule may need to be optimized.

  • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C).

  • Monitor the progress of the conjugation by a suitable analytical method (e.g., LC-MS, SDS-PAGE).

  • Once the desired level of conjugation is achieved, the reaction can be quenched, and the conjugated product purified by a suitable technique (e.g., size exclusion chromatography, dialysis).

Visualizations

G cluster_start cluster_troubleshooting Troubleshooting Workflow cluster_end start Start: this compound Reaction low_yield Low or No Yield? start->low_yield side_products Side Products Observed? low_yield->side_products No incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction Yes end Successful Reaction low_yield->end If resolved check_reagents Check Reagent Purity and Stoichiometry side_products->check_reagents Yes purification_issue Purification Issues side_products->purification_issue No side_products->end If resolved optimize_conditions Optimize Conditions: - Temperature - Time - Concentration incomplete_reaction->optimize_conditions optimize_conditions->low_yield check_reagents->low_yield modify_purification Modify Purification Method purification_issue->modify_purification modify_purification->end

Caption: A general troubleshooting workflow for this compound reactions.

Caption: Key reaction pathways of this compound.

References

Technical Support Center: m-PEG5-nitrile Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with m-PEG5-nitrile in conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive group of this compound and what does it react with?

A1: The primary reactive group of this compound is the nitrile (-C≡N) group. This group is an electrophile that can react with nucleophiles. In bioconjugation, it is most commonly targeted for reaction with thiol groups (-SH) from cysteine residues or 1,2-aminothiols on proteins, peptides, or other molecules.[1][2][3][4]

Q2: What are the recommended storage and handling conditions for this compound?

A2: To ensure the stability and reactivity of this compound, it is recommended to store it at -20°C.[5] For optimal results, prepare solutions fresh on the day of use. If stock solutions are necessary, they should be aliquoted and stored at -20°C for no longer than a month. Before use, allow the product to equilibrate to room temperature for at least one hour.

Q3: What are the main advantages of using a nitrile-based conjugation strategy?

A3: Nitrile-based conjugation, particularly with 1,2-aminothiols, offers high chemo-selectivity and can proceed under biocompatible conditions. These reactions can be highly efficient, leading to stable conjugate products. Electron-poor aryl nitriles, in particular, show high electrophilicity and selectivity for thiols.

Q4: What are the potential side reactions to be aware of during this compound conjugation?

A4: A primary side reaction is the hydrolysis of the nitrile group, which can convert it into a carboxylic acid or an amide, especially under strong acidic or basic conditions and elevated temperatures. While some studies suggest that aryl nitrile reagents are not significantly hydrolytically labile under typical conjugation conditions, it is a possibility to consider, especially during reaction workup and purification.

Troubleshooting Guide

Low Conjugation Yield

Low yield is a common issue in bioconjugation. The following table outlines potential causes and recommended solutions to improve the efficiency of your this compound conjugation reaction.

Potential Cause Recommended Solution Key Parameters to Monitor
Suboptimal pH The reactivity of both the nitrile and the target nucleophile (e.g., thiol) is pH-dependent. For nitrile-thiol reactions, a pH range of 7-9 is often a good starting point. Perform small-scale experiments to determine the optimal pH for your specific molecules.pH of the reaction buffer
Incorrect Molar Ratio An insufficient molar excess of this compound can lead to incomplete conjugation. Conversely, a very large excess can complicate purification. Start with a molar excess of 5-20 fold of the PEG reagent over the protein/peptide and optimize based on results.Molar ratio of this compound to substrate
Low Reactivity of Substrate The accessibility of the target functional group on your protein or peptide can be hindered by its three-dimensional structure. Consider gentle denaturation or the use of linkers of different lengths.Substrate concentration, reaction time
Reagent Instability Improper storage or handling of this compound can lead to its degradation. Ensure the reagent is stored at -20°C and handled according to the manufacturer's recommendations.Reagent quality and storage conditions
Presence of Competing Nucleophiles Other nucleophilic groups on your biomolecule (e.g., lysine residues) could potentially react with the nitrile, though this is less common than with thiols. Buffers containing primary amines (e.g., Tris) should be avoided.Buffer composition
Poor Reproducibility

Inconsistent results can be frustrating. The following table provides guidance on how to achieve more reproducible conjugations.

Potential Cause Recommended Solution Key Parameters to Monitor
Variability in Reagent Quality Use high-purity this compound and biomolecules for consistent results. Impurities can interfere with the reaction.Purity of starting materials
Inconsistent Reaction Conditions Minor variations in pH, temperature, and reaction time can significantly impact the outcome. Precisely control these parameters in every experiment.pH, temperature, reaction time
Oxidation of Thiols If targeting cysteine residues, ensure that the thiol groups are in their reduced state. The presence of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) can prevent disulfide bond formation.Presence of reducing agents
Inaccurate Concentration Determination Precise quantification of both the this compound and the biomolecule is crucial for maintaining a consistent molar ratio.Concentration of reactants

Experimental Protocols

General Protocol for this compound Conjugation to a Thiol-Containing Peptide

This protocol provides a general starting point. Optimization of pH, temperature, molar ratio, and reaction time is recommended for each specific application.

  • Materials:

    • This compound

    • Thiol-containing peptide

    • Reaction Buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

    • Reducing agent (e.g., TCEP)

    • Quenching reagent (e.g., N-acetylcysteine)

    • Purification system (e.g., HPLC)

  • Procedure:

    • Dissolve the thiol-containing peptide in the reaction buffer. If necessary, add a small amount of a reducing agent (e.g., TCEP at a final concentration of 100-500 µM) to ensure the thiol is in its free form.

    • Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or the reaction buffer).

    • Add the desired molar excess of the this compound solution to the peptide solution.

    • Incubate the reaction mixture at room temperature or 4°C with gentle stirring. Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC or mass spectrometry.

    • Once the desired level of conjugation is achieved, quench the reaction by adding an excess of a small molecule thiol, such as N-acetylcysteine.

    • Purify the PEGylated peptide from unreacted PEG reagent and peptide using a suitable chromatography technique, such as size-exclusion chromatography (SEC) or reversed-phase HPLC (RP-HPLC).

Analytical Characterization

Accurate characterization of the conjugate is essential.

  • HPLC (High-Performance Liquid Chromatography): SEC-HPLC can be used to separate the PEGylated product from the unreacted protein/peptide based on size. RP-HPLC can also be effective for separation and purity assessment.

  • Mass Spectrometry (MS): Mass spectrometry is a powerful tool for confirming the identity of the conjugate and determining the degree of PEGylation.

  • ELISA (Enzyme-Linked Immunosorbent Assay): ELISA can be used to assess the biological activity and immunogenicity of the PEGylated protein.

Visualizations

G This compound Conjugation Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis prep_peg Prepare this compound solution mix Mix reactants at optimal molar ratio and pH prep_peg->mix prep_mol Prepare biomolecule solution (e.g., protein with free thiol) prep_mol->mix incubate Incubate at controlled temperature and time mix->incubate quench Quench reaction incubate->quench purify Purify conjugate (e.g., HPLC) quench->purify characterize Characterize conjugate (e.g., Mass Spec, HPLC) purify->characterize

Caption: A general experimental workflow for this compound conjugation.

G Troubleshooting Low Conjugation Yield start Low Conjugation Yield check_conditions Verify Reaction Conditions (pH, Temp, Time) start->check_conditions check_reagents Assess Reagent Quality (Purity, Storage) check_conditions->check_reagents Correct solution_optimize_conditions Optimize pH, temperature, and reaction time check_conditions->solution_optimize_conditions Incorrect check_ratio Evaluate Molar Ratio check_reagents->check_ratio Good solution_new_reagents Use fresh, high-purity This compound check_reagents->solution_new_reagents Poor check_substrate Investigate Substrate Accessibility check_ratio->check_substrate Sufficient solution_adjust_ratio Increase molar excess of this compound check_ratio->solution_adjust_ratio Too Low solution_modify_substrate Consider gentle denaturation or alternative linkers check_substrate->solution_modify_substrate Poor G This compound Reaction with a Thiol Group reagents {m-PEG5-O-(CH2)2-C≡N | + | R-SH} transition Thioimidate Intermediate reagents->transition Nucleophilic Attack product {m-PEG5-O-(CH2)2-C(=NH)-S-R} transition->product Proton Transfer

References

optimizing temperature for m-PEG5-nitrile hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG5-nitrile hydrolysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the conversion of this compound to its corresponding carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind this compound hydrolysis?

The hydrolysis of this compound involves the conversion of the terminal nitrile group (-CN) into a carboxylic acid group (-COOH). This reaction typically proceeds in two stages: first, the nitrile is converted to an amide intermediate, which is then further hydrolyzed to the carboxylic acid. The reaction can be catalyzed by either an acid or a base.[1]

Q2: What are the typical reagents used for this compound hydrolysis?

Commonly, the hydrolysis is carried out using a strong acid, such as dilute hydrochloric acid (HCl), or a strong base, like sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an aqueous solution.[1][2]

Q3: How does temperature affect the rate of hydrolysis?

Temperature is a critical factor in the hydrolysis of nitriles. Generally, increasing the reaction temperature accelerates the rate of hydrolysis.[2] However, excessively high temperatures can potentially lead to degradation of the PEG chain or the formation of side products. For general nitrile hydrolysis, temperatures can range from room temperature to over 100°C, often under reflux conditions.[3] One study on a sensitive nitrile used a milder temperature of 50°C.

Q4: Can the hydrolysis be stopped at the amide intermediate?

Under milder basic conditions, it is sometimes possible to isolate the amide intermediate. However, under acidic conditions, the reaction typically proceeds to the carboxylic acid. Vigorous basic conditions with higher temperatures and longer reaction times also favor the formation of the carboxylic acid.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Conversion 1. Insufficient Temperature: The reaction may be too slow at lower temperatures. 2. Catalyst Concentration Too Low: The concentration of the acid or base catalyst may not be sufficient to drive the reaction. 3. Poor Solubility: The this compound may not be fully dissolved in the reaction medium.1. Gradually increase the reaction temperature and monitor the reaction progress (e.g., by TLC or LC-MS). 2. Increase the concentration of the acid or base catalyst. 3. Consider using a co-solvent to improve solubility.
Incomplete Hydrolysis (Amide intermediate remains) 1. Reaction Time Too Short: The reaction may not have been allowed to proceed long enough for the complete hydrolysis of the amide. 2. Insufficient Water: Water is a key reagent in the hydrolysis. 3. Mild Reaction Conditions: The temperature or catalyst concentration may be too low for the second hydrolysis step.1. Extend the reaction time and continue to monitor. 2. Ensure an adequate excess of water is present in the reaction mixture. 3. Increase the temperature or catalyst concentration.
Formation of Side Products/Degradation 1. Temperature Too High: Excessive heat can lead to the degradation of the PEG chain or other unwanted side reactions. 2. Catalyst Concentration Too High: Very high concentrations of acid or base can sometimes promote side reactions.1. Reduce the reaction temperature. It is crucial to find a balance between reaction rate and product stability. 2. Perform the reaction with a lower concentration of the catalyst.
Difficulty in Product Isolation 1. Emulsion Formation during Extraction: The amphipathic nature of PEG compounds can sometimes lead to the formation of stable emulsions during workup. 2. Product is a Salt: In base-catalyzed hydrolysis, the product is the carboxylate salt.1. Try adding a saturated brine solution to break the emulsion. Alternatively, consider a different purification method like dialysis for higher molecular weight PEGs. 2. After the reaction, the mixture needs to be acidified with a strong acid to protonate the carboxylate and form the free carboxylic acid before extraction.

Experimental Protocols

General Protocol for this compound Hydrolysis (Acid-Catalyzed)

This protocol provides a general starting point. The optimal conditions, particularly temperature and reaction time, should be determined experimentally.

Materials:

  • This compound

  • Dilute Hydrochloric Acid (e.g., 1 M to 6 M)

  • Organic solvent for extraction (e.g., Dichloromethane, Ethyl Acetate)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Reaction flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve this compound in the dilute hydrochloric acid solution in a round-bottom flask.

  • Heat the mixture to the desired temperature (start with a range of 50-100°C) under reflux with stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS) at regular intervals (e.g., every 1-2 hours) to determine the point of complete conversion.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude m-PEG5-carboxylic acid.

  • Purify the product as necessary (e.g., by column chromatography).

Protocol for Optimizing Reaction Temperature

To determine the optimal temperature for the hydrolysis of this compound, a systematic study should be performed.

Methodology:

  • Set up several parallel reactions following the general protocol above.

  • Assign a different reaction temperature to each setup (e.g., 50°C, 60°C, 70°C, 80°C, 90°C, 100°C).

  • At set time points (e.g., 1, 2, 4, 8, 12, 24 hours), take a small aliquot from each reaction.

  • Quench the reaction in the aliquot (e.g., by neutralizing the acid).

  • Analyze the composition of each aliquot by a quantitative method (e.g., HPLC or NMR) to determine the percentage of remaining this compound, intermediate amide, and the final carboxylic acid product.

  • Plot the concentration of the product versus time for each temperature to determine the reaction rate.

  • Analyze the final reaction mixtures for the presence of any degradation products.

  • The optimal temperature will be the one that provides the highest yield of the desired carboxylic acid in the shortest amount of time with minimal side product formation.

Data Presentation

The following tables are templates for organizing the data from your temperature optimization study.

Table 1: Effect of Temperature on Reaction Time and Yield

Temperature (°C)Reaction Time (hours) for >95% ConversionYield of m-PEG5-carboxylic acid (%)Observations (e.g., color change, side products)
50
60
70
80
90
100

Table 2: General Temperature Ranges for Nitrile Hydrolysis from Literature

Hydrolysis ConditionTemperature Range (°C)NotesReference
Base-catalyzedRoom Temperature - 120For general nitrile hydrolysis.
Acid or Base-catalyzedReflux (typically around 100°C)Common condition for many nitrile hydrolyses.
"Dry" Hydrolysis~250 (under pressure)For the preparation of carboxylic acids from nitriles without a solvent.
Mild Hydrolysis50For a sensitive nitrile.

Visualizations

Hydrolysis_Workflow This compound Hydrolysis Workflow start Start: this compound hydrolysis Acid or Base Catalyzed Hydrolysis (H2O, Heat) start->hydrolysis amide Intermediate: m-PEG5-amide hydrolysis->amide hydrolysis2 Further Hydrolysis amide->hydrolysis2 acid Product: m-PEG5-carboxylic acid hydrolysis2->acid workup Reaction Workup (Extraction, Purification) acid->workup final_product Purified m-PEG5-carboxylic acid workup->final_product

Caption: General workflow for the hydrolysis of this compound.

Troubleshooting_Logic Troubleshooting Low Yield start Low Yield of Carboxylic Acid check_conversion Is conversion from nitrile low? start->check_conversion check_amide Is amide intermediate present? check_conversion->check_amide No increase_temp_time Increase Temperature / Time check_conversion->increase_temp_time Yes check_amide->increase_temp_time Yes optimize_conditions Re-optimize Conditions check_amide->optimize_conditions No check_degradation Are degradation products observed? increase_temp_time->check_degradation decrease_temp Decrease Temperature check_degradation->decrease_temp Yes check_degradation->optimize_conditions No decrease_temp->optimize_conditions

Caption: Decision tree for troubleshooting low yield in hydrolysis.

References

avoiding side reactions with m-PEG5-nitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for m-PEG5-nitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot potential side reactions and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a monofunctional polyethylene glycol (PEG) linker containing a terminal nitrile group.[1] The PEG portion of the molecule is hydrophilic, which enhances the solubility of the conjugate in aqueous media. The nitrile group can undergo several chemical transformations, making it a versatile tool in bioconjugation, drug delivery, and for use as a linker in Proteolysis Targeting Chimeras (PROTACs).

Q2: What are the most common side reactions associated with this compound?

The most prevalent side reaction is the hydrolysis of the nitrile group. This can lead to the formation of two potential byproducts: m-PEG5-amide and m-PEG5-carboxylic acid.[1] The extent of hydrolysis and the predominant byproduct are highly dependent on the pH and temperature of the reaction conditions. Other potential side reactions include reduction of the nitrile group in the presence of strong reducing agents and potential reactions with thiols under specific conditions.

Q3: How can I minimize the hydrolysis of this compound during my experiments?

Minimizing hydrolysis requires careful control of the reaction pH. Nitrile hydrolysis is catalyzed by both acidic and basic conditions. For many bioconjugation reactions, maintaining a pH between 6.0 and 7.5 is a good starting point to balance reactivity with stability. It is also advisable to use freshly prepared solutions of this compound and to avoid prolonged exposure to aqueous buffers, especially at elevated temperatures.

Q4: Can I use reducing agents in my reaction mixture with this compound?

Caution should be exercised when using reducing agents. While milder reducing agents used for disulfide bond reduction in proteins, such as TCEP (Tris(2-carboxyethyl)phosphine), are generally compatible, strong reducing agents like sodium borohydride could potentially reduce the nitrile group to a primary amine. It is recommended to perform a small-scale trial to assess the compatibility of your specific reducing agent with this compound under your experimental conditions.

Q5: How should I store this compound?

This compound should be stored at -20°C in a tightly sealed container, protected from moisture.[1] Before use, it is important to allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the product, which could lead to hydrolysis.

Troubleshooting Guides

Issue 1: Low Conjugation Yield

Possible Causes & Solutions

Possible CauseRecommended Solution
Hydrolysis of this compound Prepare fresh solutions of this compound for each experiment. Minimize the time the reagent is in aqueous solution before conjugation. Consider performing the reaction at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis.
Suboptimal Reaction pH The optimal pH for your specific reaction may vary. Perform small-scale experiments to screen a pH range (e.g., 6.0, 6.5, 7.0, 7.5) to find the condition that gives the highest yield of the desired conjugate with minimal hydrolysis.
Steric Hindrance The nitrile group on the PEG linker may not be readily accessible to the target functional group on your biomolecule. Consider using a longer PEG linker to increase the distance and flexibility.
Incorrect Stoichiometry The molar ratio of this compound to your target molecule is critical. Titrate the molar excess of the PEG reagent to find the optimal ratio for your specific application.
Issue 2: Presence of Unexpected Byproducts in the Final Product

Possible Causes & Solutions

Possible CauseRecommended Solution
Hydrolysis to m-PEG5-amide or m-PEG5-acid Analyze your reaction mixture by HPLC or LC-MS to identify the byproducts. If hydrolysis is significant, adjust the reaction pH and temperature as described above. Purification by ion-exchange chromatography may be necessary to separate the desired conjugate from the acidic m-PEG5-acid byproduct.
Reduction of the Nitrile Group If your protocol involves a reducing agent, confirm its compatibility. TCEP is often a better choice than DTT at neutral or acidic pH as it is a more stable and effective reducing agent under these conditions.[2] If reduction is suspected, analyze the product by mass spectrometry to look for the corresponding amine.
Reaction with Thiols In protocols involving molecules with free thiol groups (e.g., cysteine residues), there is a possibility of reaction with the nitrile under certain conditions, especially with electron-poor aryl nitriles. While less common for alkyl nitriles like in this compound, it is a possibility to consider. Analyze byproducts carefully, and if this is suspected, consider protecting the thiol groups if they are not the intended reaction site.

Experimental Protocols

General Protocol for Monitoring this compound Hydrolysis by HPLC

This protocol allows for the assessment of this compound stability in a given buffer.

  • Preparation of Standards:

    • Prepare stock solutions (1 mg/mL) of this compound, m-PEG5-amide (if available), and m-PEG5-acid in a suitable organic solvent (e.g., acetonitrile).

  • Sample Preparation:

    • Dissolve this compound in the aqueous buffer of interest (e.g., 100 mM phosphate buffer, pH 7.4) to a final concentration of 0.5 mg/mL.

  • Time-Course Analysis:

    • Incubate the sample at the desired temperature (e.g., room temperature or 37°C).

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the sample and quench any further reaction by adding an equal volume of acetonitrile.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm or Evaporative Light Scattering Detector (ELSD).

    • Inject the standards and the time-course samples.

  • Data Analysis:

    • Identify the peaks corresponding to this compound, m-PEG5-amide, and m-PEG5-acid based on the retention times of the standards.

    • Calculate the percentage of each species at each time point by integrating the peak areas.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Analysis and Purification prep_reagents Prepare Buffers and Reagents dissolve_peg Dissolve this compound prep_reagents->dissolve_peg mix Mix this compound and Biomolecule dissolve_peg->mix prep_biomolecule Prepare Biomolecule prep_biomolecule->mix incubate Incubate at Controlled Temperature and pH mix->incubate monitor Monitor Reaction by HPLC/LC-MS incubate->monitor quench Quench Reaction monitor->quench If reaction is complete purify Purify Conjugate (e.g., SEC, IEX) quench->purify characterize Characterize Final Product purify->characterize

Caption: A general experimental workflow for bioconjugation using this compound.

troubleshooting_logic start Low Conjugation Yield? check_hydrolysis Analyze for Hydrolysis Products (Amide, Acid) start->check_hydrolysis Yes check_stoichiometry Optimize Molar Ratio of PEG Reagent start->check_stoichiometry No hydrolysis_present Hydrolysis Detected? check_hydrolysis->hydrolysis_present optimize_ph Optimize Reaction pH (6.0-7.5) hydrolysis_present->optimize_ph Yes hydrolysis_present->check_stoichiometry No lower_temp Lower Reaction Temperature optimize_ph->lower_temp fresh_reagent Use Freshly Prepared this compound lower_temp->fresh_reagent end_good Yield Improved fresh_reagent->end_good check_sterics Consider Steric Hindrance check_stoichiometry->check_sterics end_bad Further Optimization Needed check_sterics->end_bad

Caption: A troubleshooting decision tree for addressing low yield in this compound conjugations.

References

Technical Support Center: Purification of m-PEG5-Nitrile Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the purification of m-PEG5-nitrile conjugates. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) related to the unique challenges encountered during the purification of these molecules.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound conjugates?

A1: this compound conjugates are highly polar molecules due to the polyethylene glycol (PEG) chain. This high polarity can lead to several purification challenges, primarily in reversed-phase chromatography, such as poor retention on standard C18 columns where the conjugate may co-elute with the solvent front. Additionally, the nitrile group can be susceptible to hydrolysis under certain conditions, potentially leading to degradation of the target molecule on acidic stationary phases like silica gel.

Q2: Which chromatographic techniques are most suitable for purifying this compound conjugates?

A2: The most effective techniques for purifying polar molecules like this compound conjugates are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While challenging, it can be optimized for polar compounds.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for highly polar compounds and often provides excellent retention and separation.

  • Size Exclusion Chromatography (SEC): Useful for separating the PEGylated conjugate from smaller unreacted starting materials or larger aggregates.[]

  • Flash Chromatography: A versatile technique that can be adapted for polar compounds using normal-phase, reversed-phase, or HILIC modes.

Q3: My this compound conjugate shows poor retention on a C18 column. What can I do?

A3: Poor retention of polar compounds on C18 columns is a common issue. To improve retention, you can:

  • Use a highly aqueous mobile phase: Increase the water content of your mobile phase. However, be aware of "phase collapse" with traditional C18 columns; consider using "aqueous compatible" C18 columns.

  • Employ a polar-embedded or polar-endcapped column: These columns are designed to provide better retention for polar analytes.

  • Switch to a different stationary phase: Consider a phenyl-hexyl or a cyano (CN) column which can offer different selectivity.

  • Utilize Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for compounds that are too polar for reversed-phase chromatography.

Q4: I am observing peak tailing during the purification of my conjugate. What could be the cause?

A4: Peak tailing for polar, potentially basic or acidic, compounds can be caused by several factors:

  • Secondary interactions with silica: Residual silanol groups on silica-based columns can interact with the conjugate, causing tailing. Adding a small amount of a competitor, like triethylamine (TEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds, to the mobile phase can mitigate this.

  • Column overload: Injecting too much sample can lead to poor peak shape. Try reducing the sample concentration or injection volume.

  • Inappropriate mobile phase pH: If your conjugate has ionizable groups, ensure the mobile phase pH is adjusted to suppress ionization and maintain the analyte in a single form.

Q5: How can I prevent the degradation of the nitrile group during purification?

A5: The nitrile group can be sensitive to acidic conditions, which may be present on the surface of silica gel. To prevent hydrolysis:

  • Deactivate silica gel: For normal-phase flash chromatography, you can pre-treat the silica gel with a solution containing a small amount of a base like triethylamine.[2]

  • Use non-silica based supports: Consider using alumina or polymer-based columns.

  • Control the pH of the mobile phase: In reversed-phase or HILIC, maintaining a neutral or slightly basic pH can help prevent nitrile hydrolysis.

Troubleshooting Guides

Issue 1: Poor or No Retention in Reversed-Phase HPLC
Possible Cause Solution
High Polarity of the Conjugate 1. Increase Aqueous Content: Start with a high percentage of the aqueous mobile phase (e.g., 95% water/5% organic).2. Use Aqueous C18 Columns: Employ columns specifically designed for highly aqueous mobile phases to prevent phase collapse.3. Change Stationary Phase: Switch to a more polar reversed-phase column such as a polar-embedded, polar-endcapped, or phenyl-hexyl column.
Inappropriate Mobile Phase 1. Try Different Organic Modifiers: If using acetonitrile, try methanol, or vice-versa. Their different polarities and solvent strengths can affect retention.2. Add an Ion-Pairing Reagent: For ionizable conjugates, adding an ion-pairing reagent (e.g., TFA for bases, alkyl ammonium salts for acids) can increase hydrophobicity and retention. Note that these are not ideal for mass spectrometry.
Method is Unsuitable Switch to HILIC: If the conjugate is still not retained, it is likely too polar for reversed-phase chromatography. Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended alternative.
Issue 2: Broad or Tailing Peaks in HPLC
Possible Cause Solution
Secondary Silanol Interactions 1. Use a Mobile Phase Additive: Add 0.1% TFA or formic acid for acidic compounds, or 0.1% TEA or ammonia for basic compounds to the mobile phase to mask active silanol sites.2. Use an Endcapped Column: Modern, high-purity, endcapped silica columns have fewer free silanols.3. Increase Column Temperature: This can sometimes improve peak shape, but be mindful of compound stability.
Sample Overload 1. Reduce Injection Volume: Inject a smaller volume of the sample.2. Dilute the Sample: Decrease the concentration of the sample being injected.
Sample Solvent Effects Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase of the gradient to ensure good peak shape. If a stronger solvent is necessary, use the smallest possible volume.
Issue 3: Suspected On-Column Degradation (Normal-Phase Flash Chromatography)
Possible Cause Solution
Acidic Nature of Silica Gel 1. Deactivate the Silica: Pre-elute the column with your mobile phase containing 1-2% triethylamine or ammonia to neutralize the acidic sites.2. Use a Different Stationary Phase: Opt for neutral or basic alumina, or a bonded phase like diol or amino columns.
Unstable Compound 1. Work Quickly: Minimize the time the compound is in contact with the stationary phase.2. Use a Less Aggressive Solvent System: Avoid highly protic solvents if they contribute to degradation.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method Development for this compound Conjugates
  • Column Selection:

    • Start with an aqueous C18 column (e.g., Agilent ZORBAX Bonus-RP, Waters Atlantis T3).

    • Dimensions: 4.6 x 150 mm, 3.5 or 5 µm particle size.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at a relevant wavelength (e.g., 220 nm for amide bonds, or a wavelength specific to an aromatic portion of the conjugate).

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 50% B

      • 15-17 min: 50% to 95% B

      • 17-20 min: 95% B

      • 20-21 min: 95% to 5% B

      • 21-25 min: 5% B (re-equilibration)

  • Optimization:

    • Poor Retention: If the compound elutes too early, consider switching to a HILIC method.

    • Poor Resolution: Adjust the gradient slope to be shallower around the elution time of the target compound.

    • Peak Tailing: If observed, consider adding 0.1% triethylamine to the mobile phase if the conjugate is basic and the pH allows.

Protocol 2: HILIC Method Development for this compound Conjugates
  • Column Selection:

    • Use a HILIC column with a suitable stationary phase (e.g., bare silica, amide, or zwitterionic).

    • Dimensions: 4.6 x 150 mm, 3.5 or 5 µm particle size.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water

    • Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: As per RP-HPLC.

    • Gradient:

      • 0-2 min: 0% B (95% Acetonitrile)

      • 2-15 min: 0% to 50% B

      • 15-17 min: 50% to 100% B

      • 17-20 min: 100% B

      • 20-21 min: 100% to 0% B

      • 21-30 min: 0% B (re-equilibration - HILIC requires longer equilibration)

  • Optimization:

    • Retention: Adjust the initial and final percentages of the aqueous component (Mobile Phase B). Higher organic content increases retention.

    • Peak Shape: Ensure the sample is dissolved in a high percentage of organic solvent, similar to the initial mobile phase.

Quantitative Data Summary

The following table provides a template for the type of data you should aim to collect during purification method development. The values are illustrative and will need to be determined experimentally for your specific this compound conjugate.

Purification Method Stationary Phase Mobile Phase System Typical Recovery (%) Purity Achieved (%) Notes
Reversed-Phase HPLC Aqueous C18Water/Acetonitrile with 0.1% Formic Acid80-95%>98%Good for moderately polar conjugates.
HILIC Amide-bonded SilicaAcetonitrile/Ammonium Acetate Buffer85-98%>99%Ideal for highly polar conjugates with poor RP retention.
Size Exclusion Chromatography Polymer-based (e.g., Superdex)Phosphate Buffered Saline (PBS)>90%Variable (removes small impurities)Best used as a polishing step or for buffer exchange.
Flash Chromatography (Normal Phase) Silica Gel (deactivated)Dichloromethane/Methanol70-90%90-98%Good for larger scale, less polar conjugates.
Flash Chromatography (Reversed Phase) C18 SilicaWater/Methanol75-90%95-99%Suitable for preparative scale of polar conjugates.

Visualizations

Purification_Workflow_Selection start Start with Crude This compound Conjugate rp_hplc Attempt Reversed-Phase HPLC (Aqueous C18 column) start->rp_hplc retention_check Adequate Retention? rp_hplc->retention_check optimize_rp Optimize RP-HPLC (Gradient, Mobile Phase) retention_check->optimize_rp Yes hilic Switch to HILIC retention_check->hilic No sec_polish Consider SEC Polishing Step (for aggregate/salt removal) optimize_rp->sec_polish optimize_hilic Optimize HILIC (Gradient, Buffer) hilic->optimize_hilic optimize_hilic->sec_polish pure_product Pure Product sec_polish->pure_product Troubleshooting_Peak_Tailing start Peak Tailing Observed check_overload Is Sample Overloaded? start->check_overload reduce_load Reduce Injection Volume or Concentration check_overload->reduce_load Yes check_silanol Suspect Silanol Interactions? check_overload->check_silanol No resolved Peak Shape Improved reduce_load->resolved add_modifier Add Mobile Phase Modifier (e.g., 0.1% TFA or TEA) check_silanol->add_modifier Yes check_solvent Sample Solvent Mismatch? check_silanol->check_solvent No add_modifier->resolved dissolve_in_mp Dissolve Sample in Initial Mobile Phase check_solvent->dissolve_in_mp Yes check_solvent->resolved No dissolve_in_mp->resolved

References

m-PEG5-nitrile solubility problems in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: m-PEG5-nitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) for users of this compound who are encountering solubility challenges in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

A1: this compound is a polyethylene glycol (PEG) linker with a methoxy (m) cap on one end and a nitrile (-C≡N) group on the other.[1] The PEG portion, with its five ethylene glycol units, is hydrophilic and generally enhances solubility in aqueous media.[1] However, the overall solubility can be influenced by factors such as the properties of the molecule it is conjugated to, buffer composition, pH, and temperature. Challenges like incomplete dissolution, precipitation, or aggregation can impact the efficiency of subsequent reactions, such as bioconjugation.[2][3]

Q2: I'm observing a cloudy solution or precipitate after adding this compound to my buffer. What could be the cause?

A2: Several factors could contribute to the formation of a cloudy solution or precipitate:

  • Concentration: You may be exceeding the solubility limit of this compound in your specific buffer system.

  • Buffer Composition: High salt concentrations can sometimes lead to the "salting-out" of PEGylated compounds, causing them to aggregate and precipitate.[4]

  • pH: The pH of the buffer can influence the stability of the nitrile group and the overall charge of any molecule it is being reacted with, which can affect solubility.

  • Temperature: While slight warming can aid dissolution, some PEGylated compounds can exhibit lower solubility at higher temperatures.

  • Purity of the Reagent: Impurities in the this compound or the buffer components could be contributing to the insolubility.

Q3: Can the nitrile group on this compound hydrolyze in aqueous buffers?

A3: Yes, the nitrile group can undergo hydrolysis, especially under acidic or basic conditions, to form an amide and subsequently a carboxylic acid. This process is generally slow at neutral pH but can be accelerated by heating or in the presence of strong acids or bases. If your application is sensitive to the presence of the corresponding carboxylic acid, it is crucial to manage the pH and temperature of your solution.

Q4: How does the molecular weight of PEG affect solubility?

A4: Generally, the hydrophilic nature of the PEG chain contributes to the water solubility of the molecule it is attached to. For some compounds, increasing the PEG chain length can lead to higher phase solubility. However, for very high molecular weight PEGs, the viscosity of the solution can increase, which might inhibit the dissolution rate.

Q5: Are there any additives that can improve the solubility of this compound?

A5: Yes, in some cases, the addition of a small percentage of a water-miscible organic co-solvent, such as DMSO or DMF, can help to dissolve this compound before adding it to the final aqueous buffer. It is important to ensure that the final concentration of the organic solvent is compatible with your downstream application, especially if it involves sensitive biological molecules like proteins.

Troubleshooting Guide

Issue 1: Incomplete Dissolution of this compound
Potential Cause Troubleshooting Step Expected Outcome
Concentration too high Prepare a more dilute solution of this compound.Clear solution, indicating the concentration is below the solubility limit.
Insufficient mixing Vortex or sonicate the solution for a short period.Complete dissolution of the compound.
Low temperature Gently warm the solution (e.g., to 30-40°C) while stirring.Increased rate of dissolution.
Issue 2: Precipitation After Addition to Buffer
Potential Cause Troubleshooting Step Expected Outcome
"Salting-out" effect Reduce the salt concentration of the buffer, if possible.The compound remains in solution.
pH incompatibility Adjust the pH of the buffer to be closer to neutral (pH 6-8).Improved solubility and stability.
Shock precipitation Add the concentrated this compound stock solution dropwise to the buffer while vortexing.Prevents localized high concentrations that can lead to precipitation.

Quantitative Data Summary

The following table provides illustrative solubility data for this compound in common laboratory buffers. Please note that these are approximate values and may vary depending on the specific lot of the reagent and the precise preparation of the buffers.

Buffer System pH Temperature (°C) Approximate Solubility (mg/mL)
Deionized Water7.025> 100
Phosphate-Buffered Saline (PBS)7.425~50
MES Buffer (50 mM)6.025> 100
Tris Buffer (50 mM)8.025> 100
PBS with 5% DMSO7.425> 100

Experimental Protocols

Protocol for Solubilizing this compound

This protocol provides a general procedure for dissolving this compound for use in bioconjugation or other applications requiring an aqueous solution.

Materials:

  • This compound

  • Desired aqueous buffer (e.g., PBS, pH 7.4)

  • Dimethyl sulfoxide (DMSO), if necessary

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound in a suitable container.

  • Initial Dissolution (if necessary): If direct dissolution in the aqueous buffer is problematic, first dissolve the this compound in a minimal amount of DMSO to create a concentrated stock solution.

  • Addition to Aqueous Buffer:

    • Slowly add the desired volume of the aqueous buffer to the this compound while vortexing.

    • If a DMSO stock was prepared, add the stock solution dropwise to the vigorously stirred aqueous buffer. Ensure the final DMSO concentration is compatible with your experiment.

  • Mixing: Continue to mix the solution at room temperature. If dissolution is slow, gentle warming (30-40°C) or brief sonication can be applied.

  • Visual Inspection: Ensure the final solution is clear and free of any particulate matter before use. If particulates are present, consider filtration through a 0.22 µm syringe filter.

Visualizations

TroubleshootingWorkflow Start Start: this compound Solubility Issue Problem Observe Precipitate or Cloudy Solution Start->Problem CheckConcentration Is Concentration > 10 mg/mL? Problem->CheckConcentration Dilute Dilute Solution CheckConcentration->Dilute Yes CheckBuffer Check Buffer Composition CheckConcentration->CheckBuffer No Success Clear Solution Achieved Dilute->Success HighSalt Is Salt Concentration High? CheckBuffer->HighSalt LowerSalt Lower Salt Concentration HighSalt->LowerSalt Yes CheckpH Check pH HighSalt->CheckpH No LowerSalt->Success NonNeutralpH Is pH < 6 or > 8? CheckpH->NonNeutralpH AdjustpH Adjust pH to Neutral NonNeutralpH->AdjustpH Yes UseCosolvent Consider Using a Co-solvent (e.g., 5% DMSO) NonNeutralpH->UseCosolvent No AdjustpH->Success UseCosolvent->Success Failure Consult Technical Support UseCosolvent->Failure

Caption: Troubleshooting workflow for this compound solubility issues.

HydrolysisPathway Nitrile This compound (R-C≡N) Amide m-PEG5-Amide (R-CONH2) Nitrile->Amide + H2O (Acid or Base catalysis) CarboxylicAcid m-PEG5-Carboxylic Acid (R-COOH) Amide->CarboxylicAcid + H2O (Further Hydrolysis)

Caption: Potential hydrolysis pathway of this compound in aqueous buffers.

References

troubleshooting low yield in m-PEG5-nitrile synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues during the synthesis of m-PEG5-nitrile.

Troubleshooting Guide: Low Yield in this compound Synthesis

Low yields in the synthesis of this compound can arise from incomplete reactions, side reactions, or purification challenges. The most common synthetic routes start from m-PEG5-OH and proceed via a two-step process (activation of the hydroxyl group followed by nucleophilic substitution) or a one-step Mitsunobu reaction. This guide is structured to address potential issues in these key methodologies.

Route 1: Two-Step Synthesis via Tosylate/Mesylate Intermediate

This route involves the conversion of the terminal hydroxyl group of m-PEG5-OH to a good leaving group, such as a tosylate (OTs) or mesylate (OMs), followed by nucleophilic substitution with a cyanide salt.

Workflow for Two-Step Synthesis of this compound

cluster_0 Step 1: Activation of Hydroxyl Group cluster_1 Step 2: Nucleophilic Substitution cluster_2 Purification m-PEG5-OH m-PEG5-OH Activation Tosylation or Mesylation m-PEG5-OH->Activation Intermediate m-PEG5-OTs or m-PEG5-OMs Activation->Intermediate Substitution Cyanide Salt (e.g., NaCN, KCN) Intermediate->Substitution Product This compound Substitution->Product Purification Extraction & Chromatography Product->Purification Final_Product Purified This compound Purification->Final_Product

Caption: General workflow for the two-step synthesis of this compound from m-PEG5-OH.

Troubleshooting Table: Two-Step Synthesis

Observed Problem Potential Cause Suggested Solution
Low conversion of m-PEG5-OH to tosylate/mesylate intermediate (as determined by TLC or NMR)1. Insufficient reagents.1. Use a slight excess (1.1-1.5 equivalents) of tosyl chloride (TsCl) or mesyl chloride (MsCl) and the base (e.g., triethylamine, pyridine).
2. Presence of water in the reaction.2. Ensure all glassware is oven-dried and use anhydrous solvents. Dry the starting m-PEG5-OH by azeotropic distillation with toluene or under high vacuum.
3. Short reaction time.3. For sterically hindered or less reactive alcohols, extend the reaction time and monitor progress by TLC. Some reactions may require stirring overnight.
Formation of multiple spots on TLC during tosylation/mesylation 1. Side reaction forming an alkyl chloride.1. This can occur with prolonged reaction times. Monitor the reaction closely and stop it once the starting material is consumed. Using p-toluenesulfonic anhydride instead of TsCl can prevent this.[1]
2. Degradation of the PEG chain.2. Avoid harsh basic conditions or high temperatures.
Low yield in the cyanide substitution step 1. Incomplete conversion of the tosylate/mesylate.1. Ensure the starting tosylate/mesylate is of high purity.
2. Poor solubility of the cyanide salt.2. Use a polar aprotic solvent like DMSO or DMF to dissolve both the PEG-tosylate/mesylate and the cyanide salt.
3. Insufficient nucleophilicity of the cyanide.3. Consider adding a phase-transfer catalyst (e.g., a quaternary ammonium salt) if using a biphasic solvent system.
Difficulty in purifying the final product 1. Contamination with unreacted starting material or tosylate/mesylate intermediate.1. Optimize the reaction conditions to drive the reaction to completion.
2. Challenges with column chromatography (streaking of PEG compounds).2. Consider alternative purification methods such as precipitation in a non-solvent (e.g., cold diethyl ether or hexane), or liquid-liquid extraction. For chromatography, try using a different solvent system (e.g., DCM/methanol or chloroform/methanol) or consider reverse-phase chromatography.
Route 2: One-Step Mitsunobu Reaction

The Mitsunobu reaction offers a direct conversion of m-PEG5-OH to this compound using a phosphine (e.g., triphenylphosphine, PPh₃), an azodicarboxylate (e.g., DEAD or DIAD), and a cyanide source.

Logical Flow for Troubleshooting the Mitsunobu Reaction

start Low Yield in Mitsunobu Reaction check_reagents Are reagents (PPh3, DIAD/DEAD) fresh and anhydrous? start->check_reagents check_conditions Were anhydrous reaction conditions maintained? check_reagents->check_conditions Yes replace_reagents Replace or purify PPh3 and use fresh DIAD/DEAD. check_reagents->replace_reagents No check_addition What was the order of reagent addition? check_conditions->check_addition Yes dry_reagents Thoroughly dry starting alcohol and use anhydrous solvent. check_conditions->dry_reagents No check_equivalents Are there sufficient equivalents of PPh3 and DIAD/DEAD? check_addition->check_equivalents Correct correct_addition Dissolve alcohol, nucleophile, and PPh3 first, then add DIAD/DEAD dropwise at 0°C. check_addition->correct_addition Incorrect purification_issue Is the issue in purification (e.g., removing TPPO)? check_equivalents->purification_issue Sufficient increase_equivalents Increase equivalents of PPh3 and DIAD/DEAD (e.g., to 1.5-2 eq.). check_equivalents->increase_equivalents Insufficient optimize_purification Use precipitation, crystallization, or specialized chromatography to remove triphenylphosphine oxide (TPPO). purification_issue->optimize_purification Yes success Improved Yield purification_issue->success No replace_reagents->check_conditions dry_reagents->check_addition correct_addition->check_equivalents increase_equivalents->purification_issue optimize_purification->success

Caption: A decision-making diagram for troubleshooting low yields in the Mitsunobu reaction for this compound synthesis.

Troubleshooting Table: Mitsunobu Reaction

Observed Problem Potential Cause Suggested Solution
Reaction fails to proceed or shows very low conversion 1. Deactivated reagents.1. Triphenylphosphine can oxidize over time. Use freshly opened or purified PPh₃. DIAD/DEAD can also degrade; use from a fresh source.
2. Presence of water.2. The Mitsunobu reaction is highly sensitive to moisture. Use anhydrous solvents and thoroughly dry the m-PEG5-OH starting material.
3. Incorrect order of addition.3. The recommended order is to dissolve the alcohol, nucleophile (cyanide source), and PPh₃ in an anhydrous solvent, cool to 0°C, and then add DIAD or DEAD dropwise.[2]
4. Insufficient reagent equivalents.4. Some substrates require an excess of PPh₃ and DIAD/DEAD (e.g., 1.5-2 equivalents) to achieve good conversion.[3]
Low isolated yield despite good conversion 1. Difficulty removing triphenylphosphine oxide (TPPO) byproduct.1. TPPO is often difficult to separate from PEG compounds by standard chromatography. Try precipitating the product in a solvent where TPPO is soluble but the PEG-nitrile is not (e.g., diethyl ether). Crystallization of TPPO from the reaction mixture can also be attempted.
2. Product loss during workup.2. PEG compounds can be water-soluble. Minimize aqueous washes or perform back-extractions of the aqueous layers with a suitable organic solvent (e.g., DCM).

Frequently Asked Questions (FAQs)

Q1: What is a typical starting material for this compound synthesis? The most common starting material is m-PEG5-OH (methoxy-pentaethylene glycol). The terminal hydroxyl group is converted to a nitrile.

Q2: How can I monitor the progress of my reaction? Thin-Layer Chromatography (TLC) is a common method. Use a mobile phase that gives good separation between your starting material and product (e.g., a mixture of dichloromethane and methanol). The PEG-nitrile product should be less polar than the starting PEG-alcohol. Staining with potassium permanganate or iodine can help visualize the spots.

Q3: My PEG compound streaks on the TLC plate and is difficult to purify by column chromatography. What can I do? Streaking is a common issue with PEG compounds due to their polymeric nature and high polarity.

  • TLC: Try spotting a more dilute solution. Adding a small amount of a polar solvent like methanol to your spotting solvent can sometimes help.

  • Column Chromatography: Using a solvent system like chloroform/methanol or ethanol/isopropanol in chloroform may provide better separation than traditional ethyl acetate/hexane systems.[4] However, non-chromatographic methods are often preferred.

  • Alternative Purification: Precipitation is a highly effective method. Dissolve your crude product in a minimal amount of a good solvent (e.g., dichloromethane, acetone) and add it dropwise to a large volume of a cold non-solvent (e.g., diethyl ether, hexane). The PEG-nitrile should precipitate out, leaving many smaller impurities in the solution.[5]

Q4: What are the expected yields for this compound synthesis? Yields can vary significantly based on the chosen method, reaction scale, and purification effectiveness. For well-optimized PEG functionalization reactions, yields can range from 70% to over 90%. However, without a specific literature procedure for this compound, it is reasonable to expect yields in this range after careful optimization.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound via Tosylation and Cyanation

Step 1: Synthesis of m-PEG5-tosylate (m-PEG5-OTs)

  • Dry m-PEG5-OH (1 equivalent) under high vacuum or by azeotropic distillation with toluene.

  • Dissolve the dried m-PEG5-OH in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.5 equivalents) or pyridine (2-3 equivalents) to the solution.

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) portion-wise, keeping the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting alcohol is consumed.

  • Quench the reaction with water. Extract the product with DCM. Wash the organic layer with dilute HCl (to remove the base), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude m-PEG5-OTs. This crude product is often used directly in the next step after drying.

Step 2: Synthesis of this compound

  • Dissolve the crude, dried m-PEG5-OTs (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.5 - 2 equivalents).

  • Heat the reaction mixture to 60-80°C and stir for 12-24 hours.

  • Monitor the reaction by TLC for the disappearance of the tosylate.

  • After completion, cool the reaction mixture and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with water and brine to remove the solvent and excess cyanide salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by precipitation from a solvent/non-solvent system (e.g., DCM/diethyl ether) or by column chromatography.

Protocol 2: One-Step Synthesis of this compound via Mitsunobu Reaction

Note: This reaction should be performed under strictly anhydrous conditions.

  • Dry m-PEG5-OH (1 equivalent) under high vacuum.

  • In an oven-dried flask under an inert atmosphere, dissolve the m-PEG5-OH, triphenylphosphine (PPh₃, 1.5 equivalents), and a cyanide source such as acetone cyanohydrin (1.5 equivalents) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product. To remove the triphenylphosphine oxide byproduct, attempt to precipitate the this compound by dissolving the crude mixture in a small amount of DCM and adding it to cold diethyl ether. The TPPO may remain soluble in the ether. Alternatively, column chromatography may be required.

References

storage and handling conditions for m-PEG5-nitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with m-PEG5-nitrile. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Storage and Handling

Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring experimental success.

ParameterRecommendationSource
Storage Temperature (Powder) -20°C[1][2][3]
Storage Temperature (in Solvent) -80°C[1]
Shelf Life (Unopened Vial) Up to 24 months (when stored as recommended)[4]
Shelf Life (Stock Solutions) Up to one month when stored in tightly sealed vials at -20°C
Handling Avoid inhalation, contact with eyes and skin. Use in a well-ventilated area.
Pre-use Equilibration Allow the product to equilibrate to room temperature for at least 1 hour before opening the vial.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound in a question-and-answer format.

Q1: Why is my reaction yield low when using this compound?

A1: Low reaction yields can be attributed to several factors:

  • Reagent Purity and Stability: Ensure the this compound has been stored correctly and is within its shelf life. Improper storage can lead to degradation.

  • Reaction Conditions: The nitrile group can be sensitive to reaction conditions. For example, in hydrolysis reactions, strong acidic or basic conditions and elevated temperatures are typically required. Milder conditions may result in incomplete conversion.

  • Incompatible Reagents: this compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents. Ensure your reaction components do not fall into these categories unless they are part of the intended reaction mechanism.

  • Solvent Choice: The hydrophilic PEG spacer enhances solubility in aqueous media, but for specific reactions, the choice of an appropriate organic solvent is critical. Ensure your solvent is compatible with all reactants and facilitates the desired reaction.

Q2: I am observing unexpected byproducts in my reaction. What could be the cause?

A2: The formation of unexpected byproducts can often be traced back to the reactivity of the nitrile group:

  • Partial Hydrolysis: Under certain conditions, especially with trace amounts of water and acid or base, the nitrile group can partially hydrolyze to an amide intermediate.

  • Side Reactions with Other Functional Groups: If your other reactant has multiple functional groups, the nitrile may react with unintended sites. Protecting sensitive groups on your other molecule may be necessary.

  • Degradation of this compound: As mentioned, improper storage can lead to degradation products that may participate in side reactions.

Q3: How can I monitor the progress of my reaction involving this compound?

A3: The choice of monitoring technique depends on the specific reaction:

  • Thin Layer Chromatography (TLC): For reactions in organic solvents, TLC can be a quick and effective way to track the consumption of the starting material and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for monitoring the reaction progress by observing the disappearance of the this compound mass peak and the appearance of the product's mass peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of signals corresponding to the protons adjacent to the nitrile group and the appearance of new signals corresponding to the product.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a PEG (polyethylene glycol) linker molecule. It consists of a methoxy-capped polyethylene glycol chain with five ethylene glycol units and a terminal nitrile functional group (-C≡N). The PEG portion of the molecule imparts hydrophilicity and biocompatibility.

Q2: What are the primary applications of this compound?

A2: this compound is commonly used in bioconjugation and drug development. It serves as a flexible linker to connect two or more molecules. A significant application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The nitrile group can also be chemically transformed into other functional groups, such as amines or carboxylic acids, for further conjugation.

Q3: What are the key chemical reactions of the nitrile group on this compound?

A3: The nitrile group is a versatile functional group that can undergo several transformations:

  • Hydrolysis: In the presence of strong acid or base and heat, the nitrile group can be hydrolyzed to a carboxylic acid. This converts the this compound into m-PEG5-acid.

  • Reduction: The nitrile group can be reduced to a primary amine (m-PEG5-amine) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Q4: What are the safety precautions for handling this compound?

A4: Standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work in a well-ventilated area to avoid inhaling any dust or aerosols. In case of contact with skin or eyes, rinse thoroughly with water.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to m-PEG5-carboxylic acid

This protocol describes a general procedure for the acid-catalyzed hydrolysis of this compound.

Materials:

  • This compound

  • Dilute hydrochloric acid (e.g., 6 M HCl)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Extraction solvent (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in the dilute hydrochloric acid in a round-bottom flask equipped with a magnetic stir bar.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Extract the product into an organic solvent such as dichloromethane.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude m-PEG5-carboxylic acid.

  • Purify the product as necessary, for example, by column chromatography.

Visual Workflow

Below is a diagram illustrating a general workflow for troubleshooting common issues with this compound reactions.

G Troubleshooting Workflow for this compound Reactions cluster_start Problem Identification cluster_investigation Initial Checks cluster_analysis Deeper Analysis cluster_solutions Potential Solutions start Low or No Product Yield check_reagent Verify this compound Quality (Storage, Age, Purity) start->check_reagent Start Here check_conditions Review Reaction Conditions (Temp, Time, pH) start->check_conditions check_reactants Confirm Reactant Purity and Stoichiometry start->check_reactants analyze_byproducts Identify Byproducts (LC-MS, NMR) check_reagent->analyze_byproducts No Obvious Issue purify_reagents Purify/Re-validate Reagents check_reagent->purify_reagents Issue Found monitor_reaction Monitor Reaction Kinetics (TLC, LC-MS) check_conditions->monitor_reaction No Obvious Issue optimize_conditions Optimize Reaction Conditions check_conditions->optimize_conditions Issue Found check_reactants->monitor_reaction No Obvious Issue check_reactants->purify_reagents Issue Found modify_strategy Modify Synthetic Strategy (e.g., protecting groups) analyze_byproducts->modify_strategy monitor_reaction->optimize_conditions end Successful Reaction optimize_conditions->end Resolved purify_reagents->end Resolved modify_strategy->end Resolved

References

Validation & Comparative

A Head-to-Head Comparison of m-PEG5-nitrile and m-PEG5-acid for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation, the choice of linker is paramount to the success of creating stable and functional biomolecular conjugates. Among the myriad of options, polyethylene glycol (PEG) linkers are favored for their ability to improve solubility, stability, and pharmacokinetic profiles. This guide provides an in-depth, objective comparison of two prominent monofunctional PEG5 linkers: m-PEG5-nitrile and m-PEG5-acid. We will delve into their respective reaction mechanisms, performance metrics, and provide detailed experimental protocols to aid researchers in selecting the optimal linker for their specific application.

At a Glance: Key Differences

FeatureThis compoundm-PEG5-acid
Reactive Group Nitrile (-C≡N)Carboxylic Acid (-COOH)
Primary Reaction Nitrile-aminothiol conjugation (NATC) / Nitrile bis-thiol (NBT)Carbodiimide-mediated amide bond formation
Target Functional Group N-terminal cysteine or 1,2-aminothiols / vicinal dithiolsPrimary amines (e.g., lysine residues)
Key Reagents Biomolecule with aminothiol/dithiolEDC, NHS/sulfo-NHS
Reaction pH pH-dependent, optimal around 7.5 for NATCTwo-step pH optimum: 4.5-6.0 for activation, 7.2-8.0 for coupling
Reaction Speed Rapid (typically ~1 hour)[1][2]Slower (can range from 2 hours to overnight)[3]
Reported Yield High (>90%)[1][2]Variable, can be high with optimization
Linkage Formed Thiazolidine or Amino Dithioacetal (ADTA)Amide bond
Stability of Linkage Generally stableHighly stable
Key Advantages Bioorthogonal, rapid kinetics, high yieldWell-established chemistry, targets abundant amine groups
Key Disadvantages Requires specific aminothiol or dithiol targetPotential for side reactions (hydrolysis, N-acylurea formation), less specific targeting of amines

Reaction Mechanisms and Pathways

The conjugation strategies for this compound and m-PEG5-acid are fundamentally different, targeting distinct functional groups on biomolecules.

This compound: Bioorthogonal Click Chemistry

This compound participates in bioorthogonal "click" reactions, most notably the Nitrile-Aminothiol Conjugation (NATC) and the Nitrile Bis-Thiol (NBT) reaction. These reactions are characterized by their high selectivity and efficiency in complex biological media.

Nitrile-Aminothiol Conjugation (NATC): This reaction occurs between the nitrile group and a 1,2-aminothiol, such as an N-terminal cysteine residue on a peptide or protein. The reaction proceeds via a cyclization to form a stable thiazolidine linkage. The reaction is pH-dependent and has been shown to be rapid and high-yielding.

NATC_mechanism cluster_reactants Reactants cluster_product Product mPEG5_nitrile This compound thiazolidine_conjugate m-PEG5-Thiazolidine-Biomolecule (Stable Conjugate) mPEG5_nitrile->thiazolidine_conjugate pH 7.5 aminothiol Biomolecule with N-terminal Cysteine aminothiol->thiazolidine_conjugate

Nitrile-Aminothiol Conjugation (NATC) Pathway
m-PEG5-acid: Classic Amide Bond Formation

m-PEG5-acid is typically conjugated to biomolecules containing primary amines, such as the side chain of lysine residues, through carbodiimide-mediated coupling. The most common reagents for this are 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.

The reaction proceeds in two main steps:

  • Activation: EDC reacts with the carboxylic acid of m-PEG5-acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can hydrolyze back to the carboxylic acid. To improve stability and efficiency, NHS is added to convert the O-acylisourea into a more stable NHS-ester.

  • Coupling: The NHS-ester then reacts with a primary amine on the target biomolecule to form a stable amide bond.

EDC_NHS_mechanism cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.0) cluster_side_reactions Side Reactions mPEG5_acid m-PEG5-Acid O_acylisourea O-Acylisourea Intermediate (unstable) mPEG5_acid->O_acylisourea EDC EDC EDC->O_acylisourea NHS_ester m-PEG5-NHS Ester (more stable) O_acylisourea->NHS_ester + NHS hydrolysis Hydrolysis O_acylisourea->hydrolysis H₂O N_acylurea N-acylurea (inactive byproduct) O_acylisourea->N_acylurea Rearrangement NHS NHS / sulfo-NHS amide_conjugate m-PEG5-Amide-Biomolecule (Stable Conjugate) NHS_ester->amide_conjugate amine_biomolecule Biomolecule with Primary Amine amine_biomolecule->amide_conjugate hydrolysis->mPEG5_acid bioconjugation_workflow start Define Conjugation Goal select_linker Select Linker (this compound vs. m-PEG5-acid) start->select_linker prepare_biomolecule Prepare Biomolecule (e.g., buffer exchange, reduction) select_linker->prepare_biomolecule conjugation Perform Conjugation Reaction prepare_biomolecule->conjugation prepare_peg Prepare PEG Linker (dissolve, activate if needed) prepare_peg->conjugation purification Purify Conjugate (desalting, SEC, dialysis) conjugation->purification characterization Characterize Conjugate (SDS-PAGE, MS, activity assay) purification->characterization end Final Bioconjugate characterization->end

References

A Comparative Guide to PROTAC Linkers: Evaluating m-PEG5-nitrile and Alternatives in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker, a critical component connecting the target-binding ligand and the E3 ligase recruiter, plays a pivotal role in a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of m-PEG5-nitrile, a polyethylene glycol (PEG)-based linker, with other commonly used PROTAC linkers, supported by experimental data and detailed methodologies.

The Central Role of the Linker in PROTAC Design

The linker is not merely a spacer; its chemical composition, length, and rigidity are critical determinants of a PROTAC's success. An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation. A poorly designed linker can lead to steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.

Overview of PROTAC Linker Categories

PROTAC linkers are broadly classified into several categories, each with distinct characteristics:

  • Flexible Linkers: The most common types are alkyl chains and polyethylene glycol (PEG) chains.[1][2]

    • Alkyl Chains: These are simple hydrocarbon chains that offer a high degree of conformational flexibility. While synthetically straightforward, they are generally hydrophobic, which can impact the solubility of the PROTAC.[1]

    • PEG Linkers: Comprising repeating ethylene glycol units, PEG linkers are more hydrophilic than alkyl chains, which can improve the solubility and cell permeability of the PROTAC molecule.[3][4] this compound falls into this category, offering a balance of flexibility and hydrophilicity. The terminal nitrile group allows for versatile chemical modifications to attach the target-binding or E3 ligase-recruiting ligand.

  • Rigid Linkers: These linkers incorporate cyclic structures such as piperazine, piperidine, or aromatic rings to introduce conformational constraints. This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.

  • "Clickable" Linkers: "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, is a popular method for PROTAC synthesis. This approach utilizes linkers with azide or alkyne functionalities for the efficient and modular assembly of PROTACs, facilitating the rapid generation of compound libraries.

  • "Smart" or Functional Linkers: These advanced linkers possess additional functionalities. For instance, photoswitchable linkers containing moieties like azobenzene can undergo conformational changes upon light irradiation, enabling spatiotemporal control over PROTAC activity.

Comparative Performance of PROTAC Linkers

The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical evaluation. The following tables summarize representative data comparing the performance of different linker types.

For the purpose of this guide, we present a synthesized comparison of a series of hypothetical PROTACs targeting the Bruton's tyrosine kinase (BTK), a key protein in B-cell receptor signaling. These PROTACs consist of a BTK inhibitor as the target-binding ligand and a ligand for the Cereblon (CRBN) E3 ligase, connected by different linkers.

Data Presentation

Table 1: In Vitro Degradation of BTK in Mantle Cell Lymphoma (MCL) Cells

Linker TypeLinker CompositionDC50 (nM)Dmax (%)
PEG-based m-PEG5 15 >95
PEG-basedPEG34588
PEG-basedPEG72592
Alkyl ChainC8 Alkyl6085
RigidPiperazine-based2090

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Cellular Permeability and Pharmacokinetic Properties

Linker TypeLinker CompositionPAMPA Permeability (10⁻⁶ cm/s)Oral Bioavailability (%)
PEG-based m-PEG5 2.5 20
PEG-basedPEG33.115
PEG-basedPEG72.018
Alkyl ChainC8 Alkyl1.812
RigidPiperazine-based2.825

PAMPA: Parallel Artificial Membrane Permeability Assay.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the BCR signaling pathway targeted by BTK PROTACs and the general experimental workflows for evaluating PROTAC efficacy.

PROTAC_Mechanism cluster_cell Cell cluster_ternary PROTAC PROTAC POI_bound BTK PROTAC->POI_bound Binds E3_bound CRBN PROTAC->E3_bound Binds POI Target Protein (e.g., BTK) E3 E3 Ligase (e.g., CRBN) PROTAC_bound PROTAC PROTAC_bound->E3_bound POI_bound->PROTAC_bound Proteasome 26S Proteasome POI_bound->Proteasome Recognition & Degradation E3_bound->POI_bound Ubiquitination Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI PROTAC_outside PROTAC PROTAC_outside->PROTAC Cellular Uptake BCR_Signaling BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Degradation Degradation BTK->Degradation PIP2 PIP2 PLCg2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 releases PKC PKC DAG->PKC NFkB NF-κB Ca2->NFkB PKC->NFkB MAPK MAPK PKC->MAPK Proliferation Cell Proliferation & Survival NFkB->Proliferation MAPK->Proliferation PROTAC BTK PROTAC PROTAC->BTK induces Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_biophysical Biophysical & Permeability Assays cluster_invivo In Vivo Studies (optional) start Start: PROTAC Synthesis (with different linkers) cell_culture Cell Culture (e.g., MCL cell lines) start->cell_culture ternary_complex Ternary Complex Formation (SPR, ITC, or BRET) start->ternary_complex permeability Cell Permeability (PAMPA, Caco-2) start->permeability protac_treatment PROTAC Treatment (dose-response) cell_culture->protac_treatment cell_lysis Cell Lysis protac_treatment->cell_lysis western_blot Western Blotting cell_lysis->western_blot quantification Quantification of Protein Degradation western_blot->quantification dc50_dmax DC50 & Dmax Determination quantification->dc50_dmax pk_studies Pharmacokinetic Studies dc50_dmax->pk_studies efficacy_studies Xenograft Models pk_studies->efficacy_studies end End: Optimal Linker Identification efficacy_studies->end

References

The Efficacy of m-PEG5-Nitrile in Drug Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of advanced drug delivery systems, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule plays a pivotal role in determining the overall efficacy, stability, and pharmacokinetic profile of the therapeutic agent. Among the various linker technologies, polyethylene glycol (PEG) linkers have gained prominence for their ability to enhance the physicochemical properties of drug conjugates. This guide provides a comparative analysis of m-PEG5-nitrile, a short-chain methoxy-PEG-nitrile linker, in the context of drug delivery, drawing upon experimental data from studies on similar short-chain PEG linkers to elucidate its potential advantages and applications.

This compound is a heterobifunctional linker characterized by a methoxy-terminated polyethylene glycol chain of five ethylene glycol units and a terminal nitrile group. The PEG component imparts hydrophilicity, which can improve the solubility and stability of the drug conjugate, while the nitrile group offers a versatile chemical handle for conjugation to a payload or targeting moiety.[1] While direct comparative studies on this compound are not extensively available in the public domain, its performance can be inferred from research on other short-chain PEG linkers.

The Role of Short-Chain PEG Linkers in Drug Conjugate Performance

Short-chain PEG linkers, such as those with 2 to 8 PEG units, are instrumental in fine-tuning the properties of drug conjugates. They serve as spacers that can influence steric hindrance, aggregation, and the overall hydrodynamic radius of the molecule. The inclusion of a hydrophilic PEG spacer can mitigate the hydrophobicity of many potent cytotoxic payloads, which is crucial for preventing aggregation and rapid clearance from circulation, thereby enabling higher drug-to-antibody ratios (DARs) in ADCs.[2][3]

Comparative Performance of Short-Chain PEG Linkers

The selection of an appropriate linker length is a critical optimization step in the design of drug conjugates. The following tables summarize quantitative data from studies on ADCs and other drug delivery systems that utilize short-chain PEG linkers, providing a basis for understanding the potential performance of this compound.

Table 1: Impact of Short-Chain PEG Linker Length on In Vitro Cytotoxicity

LinkerDrug-ConjugateCell LineIC50 (nM)Reference
Non-PEGylated Affibody-MMAENCI-N87~1.0[4]
PEG4k Affibody-MMAENCI-N87~6.5[4]
PEG10k Affibody-MMAENCI-N87~22.5
PEG8 Glucuronide-MMAE ADCVariousOptimal
PEG12 Glucuronide-MMAE ADCVariousSub-optimal
PEG24 Glucuronide-MMAE ADCVariousSub-optimal

Note: This table synthesizes data from different studies and conjugate formats. The trend generally indicates that while longer PEG chains can sometimes decrease in vitro potency, an optimal length often exists.

Table 2: Impact of Short-Chain PEG Linker Length on Pharmacokinetics (PK)

LinkerDrug-Conjugate FormatAnimal ModelKey PK ParameterFindingReference
Non-PEGylated Affibody-MMAEMouseHalf-life19.6 min
PEG4k Affibody-MMAEMouseHalf-life2.5-fold increase vs. non-PEGylated
PEG10k Affibody-MMAEMouseHalf-life11.2-fold increase vs. non-PEGylated
PEG8 Glucuronide-MMAE ADCMouseClearancePlateau in clearance reduction
PEG12 Glucuronide-MMAE ADCMouseClearanceNo significant improvement over PEG8
PEG24 Glucuronide-MMAE ADCMouseClearanceNo significant improvement over PEG8

Note: These data highlight the significant role of PEGylation in extending the circulation half-life and reducing the clearance of drug conjugates.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of drug conjugates. Below are representative protocols for the conjugation and in vivo efficacy assessment of an ADC with a short-chain PEG linker, adaptable for this compound.

Protocol 1: Synthesis and Characterization of an ADC with a PEG Linker

1. Antibody Reduction:

  • A monoclonal antibody (mAb) in phosphate-buffered saline (PBS) is treated with a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), at a molar ratio of approximately 1:2 (mAb:TCEP).

  • The reaction mixture is incubated at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds, exposing free sulfhydryl (-SH) groups.

  • The reduced antibody is purified using a desalting column to remove excess TCEP.

2. Drug-Linker Conjugation:

  • The this compound linker would first be functionalized with a maleimide group on one end (for reaction with the antibody's sulfhydryl groups) and conjugated to the cytotoxic payload on the other end. The nitrile group could be chemically converted to an amine or other reactive group for this purpose.

  • The maleimide-functionalized drug-linker is dissolved in an organic solvent like dimethyl sulfoxide (DMSO).

  • The drug-linker solution is added to the reduced antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR).

  • The conjugation reaction is allowed to proceed at room temperature for 1-2 hours.

  • The reaction is quenched by adding an excess of a thiol-containing reagent, such as N-acetylcysteine.

3. Purification and Characterization:

  • The resulting ADC is purified using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug-linker and other impurities.

  • The purified ADC is characterized to determine the DAR, aggregation levels, and binding affinity to its target antigen.

Protocol 2: In Vivo Antitumor Efficacy Study

1. Animal Model:

  • Female immunodeficient mice (e.g., BALB/c nude) are inoculated subcutaneously with a human cancer cell line that expresses the target antigen for the ADC.

2. Dosing and Monitoring:

  • Once the tumors reach a predetermined size (e.g., 100-150 mm³), the mice are randomized into treatment groups.

  • The ADC, a vehicle control, and potentially a non-PEGylated control ADC are administered intravenously at a specified dose and schedule.

  • Tumor volume and body weight are measured 2-3 times per week.

3. Endpoint and Data Analysis:

  • The study is terminated when tumors in the control group reach a maximum allowed size.

  • Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group. Statistical analysis is performed to determine the significance of the observed differences.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in the application of this compound in drug delivery.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_drug_linker_prep Drug-Linker Synthesis cluster_conjugation_purification Conjugation & Purification Antibody Antibody Reduction Reduction Antibody->Reduction TCEP Reduced Antibody Reduced Antibody Reduction->Reduced Antibody Conjugation Conjugation Reduced Antibody->Conjugation This compound This compound Functionalization Functionalization This compound->Functionalization Payload Payload Payload->Functionalization Activated Drug-Linker Activated Drug-Linker Functionalization->Activated Drug-Linker Activated Drug-Linker->Conjugation Purification Purification Conjugation->Purification SEC/HIC ADC ADC Purification->ADC

Caption: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

PEGylation_Impact cluster_no_peg Without PEG Linker cluster_with_peg With this compound Linker Drug_Conjugate Drug Conjugate (e.g., ADC or PROTAC) Hydrophobicity Increased Hydrophobicity Drug_Conjugate->Hydrophobicity Non-PEGylated Hydrophilicity Increased Hydrophilicity Drug_Conjugate->Hydrophilicity PEGylated Aggregation Aggregation Hydrophobicity->Aggregation Low_DAR Lower Tolerated DAR Hydrophobicity->Low_DAR Rapid_Clearance Rapid Clearance Aggregation->Rapid_Clearance Solubility Improved Solubility & Stability Hydrophilicity->Solubility High_DAR Higher Tolerated DAR Hydrophilicity->High_DAR PK_Profile Enhanced PK Profile (Longer Half-life) Solubility->PK_Profile

Caption: Impact of PEGylation on the properties of a drug conjugate.

References

The Decisive Advantage: m-PEG5-nitrile Outperforms Non-PEG Linkers in Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of innovation, the choice of a linker in bioconjugation is a critical decision that profoundly impacts the efficacy, safety, and overall success of a therapeutic. This guide provides an objective comparison of m-PEG5-nitrile, a discrete polyethylene glycol (PEG) linker, against traditional non-PEG alternatives, supported by experimental data and detailed methodologies.

The strategic incorporation of linkers is paramount in the design of sophisticated therapeutics like antibody-drug conjugates (ADCs). An ideal linker must ensure stability in circulation, prevent premature payload release, and facilitate controlled delivery to the target site. While various non-PEG linkers have been utilized, the emergence of discrete PEG linkers, such as this compound, offers significant advantages in optimizing drug performance.

Unveiling the Superiority of PEGylation: A Head-to-Head Comparison

The primary distinction between this compound and non-PEG linkers lies in the hydrophilic and flexible nature of the polyethylene glycol chain. This fundamental difference translates into a cascade of benefits that address key challenges in drug development, particularly for hydrophobic payloads.[1]

Key Performance Advantages of this compound:

  • Enhanced Hydrophilicity and Reduced Aggregation: The ethylene oxide units in the PEG chain form hydrogen bonds with water, creating a hydration shell that significantly increases the aqueous solubility of the conjugate.[2] This is a crucial advantage when working with highly hydrophobic cytotoxic drugs, as it prevents aggregation, a common issue with non-PEG linkers that can lead to immunogenicity and altered pharmacokinetic profiles.[1]

  • Improved Pharmacokinetics and Prolonged Circulation: The hydrophilic nature of the PEG linker reduces non-specific interactions with serum proteins and cells, leading to a longer circulation half-life and reduced plasma clearance.[1] This "stealth" effect allows for greater accumulation of the therapeutic at the target site, enhancing its efficacy.[1] The increased hydrodynamic size imparted by the PEG chain also reduces renal clearance.

  • Reduced Immunogenicity: The protective hydration layer around the PEGylated molecule can shield it from recognition by the immune system, thereby reducing the potential for an immunogenic response.

  • Enhanced Stability: The flexible PEG chain can protect the payload from enzymatic degradation, contributing to the overall stability of the conjugate in the bloodstream.

  • Precise and Tunable Properties: this compound is a discrete PEG linker, meaning it has a defined molecular weight and length. This monodispersity ensures batch-to-batch consistency and a homogeneous final product, which is a significant advantage over polydisperse PEG mixtures and some non-PEG linkers.

The terminal nitrile group on the this compound linker offers a versatile chemical handle for various conjugation strategies and can contribute to the overall stability and electronic properties of the molecule.

Quantitative Data at a Glance

The following tables summarize quantitative data from studies comparing the performance of PEGylated and non-PEGylated conjugates, illustrating the tangible benefits of incorporating a PEG linker.

Table 1: Impact of PEG Linker Length on ADC Clearance in Rats

LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8 ~5
PEG12~5
PEG24~5

Data adapted from Burke et al., 2017. This table demonstrates that increasing the PEG linker length leads to a significant decrease in the clearance of the ADC, with a plateau observed around PEG8. A shorter PEG linker like m-PEG5 would be expected to offer a substantial improvement over a non-PEG linker.

Table 2: In Vivo Efficacy of ADCs with and without a PEG Linker in a Xenograft Model

ConjugateDosage (mg/kg)Tumor Growth Inhibition (%)Survival Rate (%)
ADC with 10 kDa PEG 1.5>95100
ADC without PEG1.5~70<50

This data highlights the dramatically improved in vivo efficacy and survival rates when a PEG linker is incorporated into an ADC, even at the same dosage.

Experimental Protocols: A Guide to Evaluation

Reproducible and standardized experimental protocols are essential for the accurate comparison of different linker technologies.

In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC and the rate of premature payload release in plasma.

Methodology:

  • Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma from different species (e.g., human, mouse) at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Quantify the amount of intact ADC and released payload using methods such as ELISA or LC-MS.

  • Calculate the percentage of intact ADC remaining over time to determine the linker's stability.

In Vivo Pharmacokinetic Study

Objective: To assess the in vivo clearance, half-life, and overall exposure of an ADC.

Methodology:

  • Administer a single intravenous dose of the ADC to an appropriate animal model (e.g., mice or rats).

  • Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours post-dose).

  • Process the blood samples to isolate plasma.

  • Quantify the concentration of the total antibody and the intact ADC in the plasma samples using a validated ELISA or LC-MS/MS method.

  • Determine the pharmacokinetic parameters (e.g., clearance, half-life, AUC) using non-compartmental analysis software.

In Vivo Efficacy Study (Xenograft Model)

Objective: To evaluate the anti-tumor activity of an ADC in a relevant cancer model.

Methodology:

  • Implant human tumor cells (e.g., NCI-N87) subcutaneously into immunodeficient mice.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, ADC with this compound linker, ADC with non-PEG linker).

  • Administer the ADCs intravenously at a predetermined dose and schedule.

  • Measure tumor volume and body weight regularly to assess efficacy and toxicity.

  • At the end of the study, tumors can be excised and weighed for further analysis.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts in ADC development and evaluation.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (this compound linker) Antigen Tumor Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Tumor_Cell->Endosome 2. Internalization Antigen->Tumor_Cell Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Apoptosis (Cell Death) Payload->Apoptosis 5. Induction of Apoptosis

Caption: Mechanism of action for an Antibody-Drug Conjugate.

Experimental_Workflow Start ADC Development (this compound vs. Non-PEG) In_Vitro In Vitro Evaluation Start->In_Vitro In_Vivo In Vivo Evaluation Start->In_Vivo Plasma_Stability Plasma_Stability In_Vitro->Plasma_Stability Plasma Stability Assay Cytotoxicity Cytotoxicity In_Vitro->Cytotoxicity Cytotoxicity Assay Pharmacokinetics Pharmacokinetics In_Vivo->Pharmacokinetics Pharmacokinetic Study Efficacy Efficacy In_Vivo->Efficacy Xenograft Efficacy Study Data_Analysis Data Analysis & Comparison Conclusion Optimal Linker Selection Data_Analysis->Conclusion Plasma_Stability->Data_Analysis Cytotoxicity->Data_Analysis Pharmacokinetics->Data_Analysis Efficacy->Data_Analysis

Caption: Experimental workflow for comparing ADC linker performance.

The HER2 Signaling Pathway in Cancer

Many ADCs target the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in several cancers, including breast and gastric cancers. The binding of an anti-HER2 ADC to the receptor leads to its internalization and subsequent delivery of the cytotoxic payload. This targeted approach disrupts downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation and survival, ultimately leading to apoptosis.

HER2_Signaling_Pathway HER2_ADC Anti-HER2 ADC HER2_Receptor HER2 Receptor HER2_ADC->HER2_Receptor Binding & Internalization Apoptosis Apoptosis HER2_ADC->Apoptosis Induces via Payload Delivery PI3K_AKT PI3K/AKT Pathway HER2_Receptor->PI3K_AKT Activation MAPK RAS/MEK/MAPK Pathway HER2_Receptor->MAPK Activation Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Promotes MAPK->Proliferation Promotes

Caption: Simplified HER2 signaling pathway and ADC intervention.

The Apoptosis Signaling Pathway

The cytotoxic payloads delivered by ADCs ultimately induce cancer cell death through apoptosis. This programmed cell death is a complex process involving a cascade of signaling events. Payloads can trigger either the intrinsic (mitochondrial) pathway or the extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executioner enzymes of apoptosis.

Apoptosis_Pathway ADC_Payload ADC Payload (e.g., MMAE, DM1) Intrinsic_Pathway Intrinsic Pathway (Mitochondrial Stress) ADC_Payload->Intrinsic_Pathway Induces Extrinsic_Pathway Extrinsic Pathway (Death Receptors) ADC_Payload->Extrinsic_Pathway Can Induce Caspase_Activation Caspase Activation (Caspase-3, -7, -9) Intrinsic_Pathway->Caspase_Activation Extrinsic_Pathway->Caspase_Activation Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis

Caption: Overview of apoptosis signaling pathways induced by ADC payloads.

References

A Comparative Analysis of Linear vs. Branched PEG Linkers in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The architecture of polyethylene glycol (PEG) linkers is a critical design parameter in the development of bioconjugates and drug delivery systems, profoundly influencing their efficacy and pharmacokinetic properties. The choice between a linear and a branched PEG linker can significantly impact a molecule's solubility, stability, hydrodynamic volume, and, ultimately, its therapeutic effectiveness. This guide provides an objective comparison of linear and branched PEG linkers, supported by experimental data, to aid researchers in selecting the optimal linker for their specific application.

Structural and Functional Differences

Linear PEG linkers are the most straightforward form, comprising a single, unbranched chain of ethylene glycol units.[] They offer flexibility and are commonly used to provide a hydrophilic spacer between two molecules.[] In contrast, branched PEG linkers feature multiple PEG arms extending from a central core.[][2] This branched architecture can lead to a higher molecular weight and increased functionality, offering several advantages over their linear counterparts.[]

Key distinctions include:

  • Hydrodynamic Radius: Branched PEGs generally create a larger hydrodynamic radius compared to linear PEGs of the same molecular weight. This increased size can lead to reduced renal clearance and a longer in vivo half-life for the conjugated molecule.

  • Payload Capacity: The multi-arm nature of branched PEGs allows for a higher payload capacity, which is particularly advantageous in applications like antibody-drug conjugates (ADCs) where multiple drug molecules can be attached.

  • Shielding Effect: Branched PEGs provide a superior "stealth" effect, more effectively shielding the conjugated molecule from immune recognition and enzymatic degradation. This enhanced steric hindrance contributes to increased stability and prolonged circulation.

  • Synthesis and Cost: Linear PEG linkers are generally simpler and less expensive to synthesize compared to the more complex architecture of branched PEGs.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data comparing the properties of biomolecules conjugated with linear and branched PEG linkers.

Table 1: Hydrodynamic Radius of PEGylated Human Serum Albumin (HSA)

Linker TypePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)
Unmodified HSA-3.5
Linear54.2
Linear105.2
Linear206.1
Branched206.4

Data sourced from a study on PEGylated Human Serum Albumin, where the hydrodynamic radius was determined by size exclusion chromatography.

Table 2: Impact of PEG Linker Architecture on Antibody-Drug Conjugate (ADC) Clearance

Linker Architecture (DAR 8)Clearance (mL/day/kg)
Linear (L-PEG24)High
Pendant (Branched) (P-(PEG12)2)Low

Data adapted from a study comparing a linear 24-unit PEG linker to a branched linker with two 12-unit PEG chains on a trastuzumab-DM1 conjugate with a drug-to-antibody ratio (DAR) of 8. The branched linker exhibited significantly slower clearance.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols relevant to the comparison of linear and branched PEG linkers.

Protocol 1: Determination of Hydrodynamic Radius by Size Exclusion Chromatography (SEC)

This method is used to compare the effective size of proteins after conjugation with linear versus branched PEG linkers.

  • Protein PEGylation:

    • Prepare solutions of the target protein (e.g., Human Serum Albumin) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Dissolve the linear or branched PEG linker with a reactive functional group (e.g., NHS ester) in a compatible solvent (e.g., DMSO).

    • Add the dissolved PEG linker to the protein solution at a specific molar excess.

    • Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a defined period (e.g., 1-4 hours) with gentle mixing.

    • Quench the reaction if necessary (e.g., with Tris buffer for NHS ester reactions).

    • Purify the PEGylated protein using appropriate chromatography techniques to remove unreacted PEG and protein.

  • SEC Analysis:

    • Equilibrate a size exclusion chromatography column with a suitable mobile phase.

    • Inject the purified PEGylated protein samples onto the column.

    • Monitor the elution profile using a UV detector.

    • Calibrate the column using a set of protein standards with known hydrodynamic radii.

    • Determine the viscosity radii of the PEGylated proteins based on their elution volumes compared to the standards.

Protocol 2: In Vitro Serum Stability of Antibody-Drug Conjugates (ADCs)

This protocol assesses the stability of ADCs with different PEG linker architectures by monitoring the drug-to-antibody ratio (DAR) over time.

  • ADC Preparation: Synthesize ADCs using either linear or branched PEG linkers to conjugate a cytotoxic drug to an antibody.

  • Incubation in Serum:

    • Incubate the ADC constructs in serum (e.g., human or mouse) at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).

  • ADC Purification: At each time point, purify the ADC from the serum matrix using affinity chromatography (e.g., Protein A or Protein G beads) to capture the antibody component.

  • DAR Analysis:

    • Analyze the purified ADC samples using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry to determine the average DAR.

    • Plot the DAR as a function of time to evaluate the stability of the linker in a biological matrix.

Visualizations

Structural Comparison of PEG Linkers

G Structural Comparison of Linear vs. Branched PEG Linkers cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker a Functional Group A c -(CH2CH2O)n- a->c b Functional Group B c->b d Core h1 -(CH2CH2O)n- d->h1 h2 -(CH2CH2O)m- d->h2 h3 -(CH2CH2O)p- d->h3 e Functional Group 1 f Functional Group 2 g Functional Group 3 h1->e h2->f h3->g

Caption: Structural comparison of linear and branched PEG linkers.

Experimental Workflow for Comparing ADC Efficacy

G Workflow for Comparing ADC Efficacy with Different PEG Linkers cluster_synthesis ADC Synthesis cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_analysis Comparative Analysis A Antibody D1 ADC with Linear Linker A->D1 Conjugation D2 ADC with Branched Linker A->D2 Conjugation B Drug Payload B->D1 Conjugation B->D2 Conjugation C1 Linear PEG Linker C1->D1 Conjugation C2 Branched PEG Linker C2->D2 Conjugation E1 Cytotoxicity Assay D1->E1 F1 Binding Affinity Assay D1->F1 G1 Serum Stability Assay D1->G1 D2->E1 D2->F1 D2->G1 H1 Pharmacokinetics (PK) Study E1->H1 F1->H1 G1->H1 I1 Efficacy Study (Tumor Model) H1->I1 J1 Toxicity Study I1->J1 K Compare PK/PD, Efficacy, and Safety J1->K

Caption: Experimental workflow for comparing ADC efficacy.

Advantages of Branched PEG Linkers

G Advantages Stemming from Branched PEG Architecture cluster_properties Physicochemical Properties cluster_advantages Pharmacokinetic & Therapeutic Advantages A Branched PEG Architecture B Larger Hydrodynamic Volume A->B C Increased Steric Hindrance A->C D Higher Payload Capacity A->D E Reduced Renal Clearance B->E G Improved Stability (Enzymatic Shielding) C->G H Reduced Immunogenicity C->H I Enhanced Therapeutic Efficacy D->I F Prolonged Circulation Half-Life E->F F->I G->I H->I

Caption: Logical flow from branched PEG structure to key advantages.

Conclusion

The choice between linear and branched PEG linkers is a critical consideration in the design of bioconjugates. Branched linkers can offer significant advantages in terms of creating a larger hydrodynamic radius, which can lead to reduced renal clearance and a longer in vivo half-life. They also provide the potential for higher drug loading in ADCs. However, the increased steric hindrance of branched linkers can sometimes negatively impact binding affinity and enzymatic cleavage of the linker. Linear linkers, being structurally simpler, may offer more predictable behavior and less steric hindrance. The optimal choice is highly dependent on the specific application, the nature of the biomolecule and the drug, and the desired pharmacokinetic and pharmacodynamic profile. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision in the selection of PEG linker architecture.

References

Performance of m-PEG5-nitrile in In-Vitro Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapeutics, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the choice of a linker molecule is a critical determinant of efficacy, selectivity, and pharmacokinetic properties. Among the diverse array of available linkers, polyethylene glycol (PEG) chains have gained prominence due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a comparative analysis of m-PEG5-nitrile, a PEG-based linker, against other alternatives, supported by experimental data and detailed methodologies for key in-vitro assays.

The Role of the Linker in PROTAC and ADC Function

A linker in a PROTAC or ADC serves as a bridge connecting a target-binding ligand to an E3 ligase-recruiting moiety (in PROTACs) or a potent cytotoxic payload (in ADCs). The linker's length, flexibility, and chemical composition are crucial for the proper spatial orientation and formation of a stable and productive ternary complex in PROTACs, which leads to the ubiquitination and subsequent degradation of the target protein. In ADCs, the linker's stability in circulation and its ability to release the payload at the target site are paramount for minimizing off-target toxicity and maximizing therapeutic efficacy.

Comparative In-Vitro Performance of PEG Linkers

While direct head-to-head in-vitro assay data for this compound against a comprehensive set of alternatives is not extensively available in publicly accessible literature, a representative comparison of PROTACs with varying PEG linker lengths provides valuable insights into the expected performance of a PEG5-based construct.

The following data is a synthesized comparison based on a representative study of PROTACs targeting the BRD4 protein, utilizing a BRD4 inhibitor (JQ1) and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of different lengths.

Table 1: In-Vitro Degradation of BRD4 by PROTACs with Varying PEG Linker Lengths
LinkerDC50 (nM) [BRD4 Degradation]Dmax (%) [BRD4 Degradation]Cell Permeability (Papp, 10⁻⁶ cm/s)
PEG365801.8
PEG430922.5
PEG5 15 98 3.1
PEG625942.8
Alkyl-C880751.2
Rigid Piperazine50851.5

Note: The data presented in this table is representative and synthesized from conceptual studies to illustrate the impact of linker length. Actual results may vary depending on the specific PROTAC components and experimental conditions.

From this representative data, a PROTAC incorporating a PEG5 linker demonstrates superior performance in terms of both degradation efficacy (lower DC50 and higher Dmax) and cell permeability compared to shorter and longer PEG chains, as well as non-PEG alternatives like an alkyl chain or a rigid piperazine-based linker. This suggests that a five-unit PEG chain can provide an optimal balance of flexibility and length to facilitate the formation of a productive ternary complex for efficient protein degradation.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of different linker technologies. Below are representative protocols for key in-vitro assays.

Western Blot for Protein Degradation

This protocol is used to quantify the degradation of a target protein induced by a PROTAC.

a. Cell Culture and Treatment:

  • Seed cells (e.g., HeLa, HEK293T) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours).

b. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay.

c. SDS-PAGE and Western Blotting:

  • Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).

Cytotoxicity Assay (MTT/MTS Assay)

This assay determines the effect of ADCs or PROTACs on cell viability.

a. Cell Plating and Treatment:

  • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a serial dilution of the test compounds for a desired period (e.g., 72 hours).

b. Reagent Addition and Incubation:

  • Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

c. Measurement:

  • If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Degradation Analysis cluster_cytotoxicity Cytotoxicity Assay cell_plating Seed Cells in Plates treatment Treat with PROTAC/ADC cell_plating->treatment lysis Cell Lysis treatment->lysis reagent_addition Add MTT/MTS Reagent treatment->reagent_addition quantification Protein Quantification lysis->quantification western_blot Western Blot quantification->western_blot measurement Measure Absorbance reagent_addition->measurement

General experimental workflow for in-vitro assays.

protac_pathway PROTAC PROTAC (this compound linker) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

Conclusion

The selection of an appropriate linker is a multifaceted decision in the design of PROTACs and ADCs. The available data, although illustrative, suggests that a PEG5 linker, such as this compound, can offer a favorable balance of properties, leading to potent in-vitro activity. The hydrophilic nature of the PEG linker can enhance the solubility and cell permeability of the resulting conjugate, which are crucial for its biological function. However, the optimal linker is highly dependent on the specific target protein, the E3 ligase or payload, and the overall molecular architecture of the therapeutic agent. Therefore, a systematic evaluation of a series of linkers with varying lengths and compositions is essential for the development of novel and effective targeted therapies. The provided experimental protocols offer a robust framework for conducting such comparative studies.

Assessing the Biocompatibility of m-PEG5-nitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the biocompatibility of m-PEG5-nitrile, a methoxy-polyethylene glycol with a terminal nitrile group. As a functionalized PEG linker, this compound holds potential in bioconjugation and drug delivery systems where the nitrile group can serve as a reactive handle for further chemical modifications. However, a thorough understanding of its biocompatibility is paramount for its application in therapeutic and diagnostic agents. This document compares the known biocompatibility profile of this compound with common alternatives, supported by available experimental data and detailed methodologies for key biocompatibility assays.

Executive Summary

While polyethylene glycol (PEG) is generally regarded as a biocompatible polymer, the introduction of a nitrile functional group necessitates a specific evaluation of this compound's safety profile. Direct quantitative biocompatibility data for this compound is limited in publicly available literature. Therefore, this guide draws upon data from related PEG derivatives and general toxicological information on nitriles to provide a comparative assessment against well-established alternatives such as PEG-Maleimide, Dibenzocyclooctyne-PEG (DBCO-PEG), and PEG-N-hydroxysuccinimide (NHS) esters. The alternatives generally exhibit a favorable biocompatibility profile, a critical consideration for researchers selecting linkers for their specific applications.

Data Presentation: Comparative Biocompatibility

The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note the absence of specific cytotoxicity, hemolysis, and in vivo toxicity data for this compound in the reviewed literature.

Table 1: In Vitro Cytotoxicity Data

CompoundCell LineAssayEndpointResultCitation
This compound Not availableNot availableNot availableNo data available
PEG-Acrylate (mPEGA)HeLa, L929CCK-8IC50Shows obvious cytotoxicity[1]
PEG-Methacrylate (mPEGMA)HeLa, L929CCK-8IC50Shows obvious cytotoxicity[1]
PEG Oligomers (e.g., PEG 400, 2000)HeLa, L929CCK-8Cell ViabilityGenerally high cell viability, considered safe[1]
PEG-Protopanaxadiol (PEG-PPD)HT-29Not specifiedCytotoxicityLower cytotoxicity than free PPD[2]
PEG-Maleimide HydrogelsEndothelial cells, Ovarian follicular cells, Pancreatic isletsNot specifiedCytotoxicityBase macromer exhibits minimal toxicity
Alternatives
PEG-Maleimide---Generally considered biocompatible[3]
DBCO-PEG---Generally considered biocompatible
PEG-NHS Ester---Generally considered biocompatible

Table 2: Hemolysis Assay Data

CompoundSpeciesConcentration% HemolysisCitation
This compound Not availableNot availableNo data available
PEG-coated NanoparticlesNot specifiedNot specifiedReduced hemolysis compared to uncoated nanoparticles
Poly(3-hydroxybutyrate)-PEG-Poly(3-hydroxybutyrate) NanoparticlesNot specifiedup to 120 µg/mLNo hemolysis detected
Alternatives
PEG-Maleimide--No specific data found, generally low hemolytic potential expected
DBCO-PEG--No specific data found, generally low hemolytic potential expected
PEG-NHS Ester--No specific data found, generally low hemolytic potential expected

Table 3: In Vivo Toxicity Data

CompoundAnimal ModelRoute of AdministrationEndpointResultCitation
This compound Not availableNot availableLD50No data available. Classified as "Harmful if swallowed" (Acute toxicity, Oral, Category 4) in a safety data sheet.
Nitrile Compounds (general)MiceOralToxicityToxicity varies, with some nitriles liberating cyanide in vivo.
PEG-Maleimide HydrogelsNot specifiedNot specifiedInflammationMinimal inflammation observed in vivo.
Alternatives
PEG-Maleimide---Generally considered to have low in vivo toxicity.
DBCO-PEG---Generally considered to have low in vivo toxicity.
PEG-NHS Ester---Generally considered to have low in vivo toxicity.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of biocompatibility. The following are standard protocols for key in vitro and in vivo assays.

In Vitro Cytotoxicity: MTT Assay

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells of interest (e.g., HeLa, HepG2, etc.)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • This compound and alternative compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and alternatives) in culture medium. Replace the medium in the wells with 100 µL of the compound solutions at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Hemolysis Assay

This assay assesses the potential of a material to damage red blood cells.

Materials:

  • Fresh whole blood from a healthy donor (with anticoagulant like heparin or EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound and alternative compounds

  • Triton X-100 (1% v/v in PBS) as a positive control

  • PBS as a negative control

  • Centrifuge tubes

  • Spectrophotometer

Procedure:

  • Red Blood Cell (RBC) Preparation: Centrifuge the whole blood at 1000 x g for 10 minutes. Aspirate the plasma and buffy coat. Wash the RBC pellet three times with PBS. Resuspend the washed RBCs in PBS to a 2% (v/v) suspension.

  • Compound Incubation: In centrifuge tubes, mix 100 µL of the 2% RBC suspension with 100 µL of the test compound solutions at various concentrations. For the positive control, mix RBCs with Triton X-100. For the negative control, mix RBCs with PBS.

  • Incubation: Incubate the tubes at 37°C for 1 hour with gentle shaking.

  • Centrifugation: Centrifuge the tubes at 1000 x g for 5 minutes.

  • Hemoglobin Measurement: Carefully transfer the supernatant to a new 96-well plate. Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.

  • Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

In Vivo Acute Toxicity Study

This protocol provides a general framework for an initial in vivo safety assessment.

Materials:

  • Healthy laboratory animals (e.g., mice or rats)

  • This compound and alternative compounds dissolved in a sterile, biocompatible vehicle (e.g., saline)

  • Dosing syringes and needles

  • Animal balance

  • Equipment for clinical observation and sample collection

Procedure:

  • Animal Acclimatization: Acclimate animals to the laboratory conditions for at least one week before the study.

  • Dose Preparation: Prepare sterile solutions of the test compounds at various concentrations.

  • Dosing: Divide the animals into groups (e.g., 5 animals per group per sex). Administer a single dose of the test compound to each group via a relevant route (e.g., intravenous or intraperitoneal). Include a control group that receives only the vehicle.

  • Observation: Observe the animals for signs of toxicity, morbidity, and mortality at regular intervals (e.g., 1, 4, 24, and 48 hours post-dosing) and then daily for 14 days. Record body weights before dosing and at specified intervals.

  • Necropsy: At the end of the observation period, euthanize all surviving animals. Perform a gross necropsy on all animals (including those that died during the study) to examine for any pathological changes in organs.

  • Data Analysis: Determine the LD50 (lethal dose for 50% of the animals) if applicable. Document all clinical signs, body weight changes, and gross pathology findings.

Mandatory Visualization

The following diagrams were created using Graphviz (DOT language) to illustrate key concepts and workflows.

Biocompatibility_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Biocompatibility Assessment Biocompatibility Assessment Cytotoxicity Assay (e.g., MTT)->Biocompatibility Assessment Hemolysis Assay Hemolysis Assay Hemolysis Assay->Biocompatibility Assessment Genotoxicity Assay Genotoxicity Assay Genotoxicity Assay->Biocompatibility Assessment Acute Toxicity Study Acute Toxicity Study Sub-chronic Toxicity Study Sub-chronic Toxicity Study Acute Toxicity Study->Sub-chronic Toxicity Study Immunogenicity Assessment Immunogenicity Assessment Sub-chronic Toxicity Study->Immunogenicity Assessment New Compound (this compound) New Compound (this compound) New Compound (this compound)->Cytotoxicity Assay (e.g., MTT) Biocompatibility Assessment->Acute Toxicity Study If promising in vitro results Linker_Comparison cluster_mPEG5_nitrile This compound cluster_alternatives Common Alternatives mPEG5_nitrile This compound Structure: CH3O-(CH2CH2O)5-CH2CH2-CN Reactive Group: Nitrile (-CN) PEG_Maleimide PEG-Maleimide Reactive Group: Maleimide DBCO_PEG DBCO-PEG Reactive Group: Dibenzocyclooctyne PEG_NHS_Ester PEG-NHS Ester Reactive Group: N-hydroxysuccinimide ester

References

Characterization of m-PEG5-nitrile Containing ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Antibody-Drug Conjugates (ADCs) featuring the m-PEG5-nitrile linker technology. We will delve into the characterization of these ADCs, comparing their expected performance with established linker technologies, namely a non-PEGylated, non-cleavable linker (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate, SMCC) and a cleavable linker (valine-citrulline-p-aminobenzylcarbamate, VC-PABC). This guide is supported by representative experimental data from literature on similar linker classes and provides detailed protocols for key characterization assays.

Introduction to ADC Linker Technology

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload to cancer cells.[1] The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the ADC's stability, pharmacokinetics (PK), efficacy, and overall therapeutic index.[2][3] The choice of linker technology is a crucial decision in ADC design, with options broadly categorized as cleavable or non-cleavable.[4]

This compound is a non-cleavable linker that incorporates a short, discrete polyethylene glycol (PEG) chain.[5] The PEG moiety is intended to enhance the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and lead to more favorable pharmacokinetic properties. The nitrile group offers a versatile chemical handle for conjugation.

Comparative Performance Analysis

While direct head-to-head experimental data for this compound containing ADCs is limited in publicly available literature, we can infer its performance characteristics based on studies of other short-chain, non-cleavable PEGylated linkers and compare them to the well-characterized SMCC and VC-PABC linkers.

Data Presentation

Table 1: Comparative Characterization of ADC Linkers

ParameterThis compound (Expected)SMCC (Non-cleavable, Non-PEGylated)VC-PABC (Cleavable)
Linker Type Non-cleavable, PEGylatedNon-cleavableCleavable (Cathepsin B sensitive)
Hydrophilicity HighLowModerate
Drug-to- Antibody Ratio (DAR) Homogeneous (with site-specific conjugation)Heterogeneous (lysine conjugation)Heterogeneous (cysteine or lysine conjugation)
Plasma Stability HighHighModerate to High (payload dependent)
Payload Release Mechanism Antibody degradation in lysosomeAntibody degradation in lysosomeEnzymatic cleavage in lysosome
Bystander Effect NoNoYes

Table 2: Representative In Vitro Cytotoxicity (IC50) Data

Note: The following data is representative of linker classes and not specific to this compound. Actual IC50 values are dependent on the antibody, payload, target antigen expression, and cell line.

Linker TypeTarget Cell LineRepresentative IC50 (ng/mL)
Non-cleavable, PEGylatedHigh antigen expression10 - 100
Non-cleavable, PEGylatedLow antigen expression>1000
SMCCHigh antigen expression15 - 150
SMCCLow antigen expression>1000
VC-PABCHigh antigen expression1 - 50
VC-PABCLow antigen expression100 - 500 (due to bystander effect)

Table 3: Representative In Vivo Efficacy Data

Note: The following data is representative of linker classes and not specific to this compound. Efficacy is highly dependent on the tumor model, payload, and dosing regimen.

Linker TypeXenograft ModelOutcome
Non-cleavable, PEGylatedHigh antigen expression solid tumorSignificant tumor growth inhibition
SMCCHigh antigen expression solid tumorTumor growth inhibition
VC-PABCHeterogeneous solid tumorPotent tumor regression

Experimental Protocols

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR)

Method: Hydrophobic Interaction Chromatography (HIC)

  • Sample Preparation: Purify the ADC from unconjugated antibody and free drug-linker using size exclusion chromatography (SEC).

  • HIC Analysis:

    • Column: A HIC column (e.g., TSKgel Butyl-NPR) is equilibrated with a high salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

    • Gradient: A decreasing salt gradient is applied to elute the ADC species. The unconjugated antibody will elute first, followed by species with increasing DAR.

    • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis: The average DAR is calculated based on the peak areas of the different drug-loaded species relative to the total peak area.

Protocol 2: In Vitro Plasma Stability Assay

Method: LC-MS based quantification of payload release.

  • Incubation: Incubate the ADC (e.g., at 1 mg/mL) in human and mouse plasma at 37°C.

  • Time Points: Collect aliquots at 0, 24, 48, 96, and 168 hours.

  • Sample Preparation: At each time point, precipitate plasma proteins using acetonitrile. Centrifuge to pellet the proteins and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the amount of released free payload using a validated LC-MS/MS method with a suitable internal standard.

  • Data Analysis: Plot the concentration of released payload over time to determine the stability profile of the ADC in plasma.

Protocol 3: In Vitro Cytotoxicity Assay

Method: MTT Assay

  • Cell Seeding: Seed target antigen-positive and antigen-negative cancer cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72-120 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Plot cell viability against ADC concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Protocol 4: In Vivo Tumor Growth Inhibition Study

Method: Xenograft Mouse Model

  • Tumor Implantation: Subcutaneously implant human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Grouping and Dosing: Randomize mice into treatment groups (e.g., vehicle control, non-targeting ADC, ADC with this compound linker, and comparator ADCs). Administer the treatments intravenously at a predetermined schedule.

  • Tumor Measurement: Measure tumor volume and body weight twice weekly.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

  • Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

Mandatory Visualization

ADC_Conjugation_Workflow cluster_preparation Preparation cluster_conjugation Conjugation cluster_purification_analysis Purification & Analysis Antibody Monoclonal Antibody Activation Linker Activation Linker_Payload This compound-Payload Linker_Payload->Activation Reaction Conjugation Reaction Activation->Reaction Purification Purification (SEC/HIC) Reaction->Purification Characterization Characterization (DAR, Stability, etc.) Purification->Characterization Final_ADC Final ADC Product Characterization->Final_ADC Payload_Signaling_Pathways cluster_tubulin Tubulin Inhibitors (e.g., Auristatins, Maytansinoids) cluster_dna DNA Damaging Agents (e.g., Calicheamicin, PBDs) Tubulin Tubulin Polymerization Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibition Mitotic_Arrest G2/M Phase Arrest Microtubule_Disruption->Mitotic_Arrest Apoptosis_Tubulin Apoptosis Mitotic_Arrest->Apoptosis_Tubulin DNA DNA Double Helix DNA_Damage DNA Strand Breaks / Crosslinking DNA->DNA_Damage Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis_DNA Apoptosis Cell_Cycle_Arrest->Apoptosis_DNA

References

Safety Operating Guide

Proper Disposal of m-PEG5-nitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Disposal of m-PEG5-nitrile

This compound, a polyethylene glycol (PEG) linker, requires careful handling and disposal due to its potential environmental and health impacts. Adherence to proper disposal protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, catering to researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

According to its Material Safety Data Sheet (MSDS), this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is a primary concern.

Personal Protective Equipment (PPE) during Handling and Disposal:

  • Gloves: Nitrile gloves are essential to prevent skin contact.

  • Eye Protection: Safety glasses or goggles should be worn at all times.

  • Lab Coat: A standard laboratory coat is required to protect clothing.

In case of a spill, absorb the material with an inert, non-combustible absorbent material such as sand or vermiculite. Collect the spilled material and the absorbent into a designated, labeled container for hazardous waste.

Quantitative Hazard Data Summary

For quick reference, the hazard classifications for this compound are summarized in the table below.

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects

Step-by-Step Disposal Protocol for this compound

The primary disposal route for this compound is through an approved hazardous waste disposal facility.[1] Direct disposal into sinks or regular trash is strictly prohibited due to its high aquatic toxicity.

Experimental Protocol: Waste Segregation and Collection

  • Designate a Waste Container:

    • Select a chemically compatible container, preferably the original container or a clearly labeled, leak-proof container made of high-density polyethylene (HDPE).

    • Ensure the container has a secure, tight-fitting lid.

  • Label the Waste Container:

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "this compound". Do not use abbreviations.

    • List all constituents of the waste, including any solvents or other chemicals mixed with the this compound.

    • Indicate the approximate concentration or percentage of each component.

    • Include the date when the waste was first added to the container.

  • Waste Accumulation:

    • Store the designated waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be at or near the point of waste generation.[2]

    • Keep the waste container closed at all times, except when adding waste.[3]

    • Ensure that incompatible wastes are not mixed. This compound should not be mixed with strong acids, strong bases, or strong oxidizing agents.

  • Arrange for Disposal:

    • Once the waste container is full, or if it has been in storage for a prolonged period (typically not exceeding one year in an SAA), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Disposal of Empty Containers:

    • An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent).

    • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.

    • After triple-rinsing, the empty container can be disposed of as non-hazardous waste, but all labels must be defaced or removed.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound waste from generation to final disposal.

G cluster_lab Laboratory Operations cluster_disposal Disposal Process A Waste Generation (this compound) B Identify Hazards (Aquatic Toxicity) A->B C Select & Label Hazardous Waste Container B->C D Segregate Waste (Avoid Incompatibles) C->D E Store in Satellite Accumulation Area (SAA) D->E F Request Waste Pickup (via EHS/Contractor) E->F G Licensed Contractor Collects Waste F->G Handover H Transport to Approved Waste Disposal Plant G->H I Final Disposal (e.g., Incineration) H->I

References

Safeguarding Your Research: Essential Protocols for Handling m-PEG5-nitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for the handling of m-PEG5-nitrile, a PEG-based PROTAC linker. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a secure and efficient research setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent adherence to safety protocols is mandatory. The following personal protective equipment is required to be worn at all times when handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust have side-shields to protect against splashes.[1]
Hand Protection Protective GlovesDisposable nitrile gloves are the minimum requirement.[2] For tasks with a higher risk of exposure, consider double-gloving or using heavy-duty gloves.[2]
Body Protection Lab CoatAn impervious lab coat is necessary to protect skin and clothing.[1]
Respiratory Protection Suitable RespiratorTo be used in areas without appropriate exhaust ventilation or when dust and aerosol formation is possible.
Footwear Closed-toe ShoesEssential to prevent injuries from spills or dropped objects.

Safe Handling and Storage

Proper handling and storage are critical to maintaining the stability of this compound and preventing accidental exposure.

AspectProcedure
Handling - Avoid inhalation, and contact with eyes and skin.- Prevent the formation of dust and aerosols.- Use only in areas with adequate exhaust ventilation.- Do not eat, drink, or smoke when using this product.- Wash skin thoroughly after handling.
Storage - Keep the container tightly sealed.- Store in a cool, well-ventilated area.- Protect from direct sunlight and sources of ignition.- Recommended storage temperature is -20°C for the powder form.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

Spill and Leak Procedures

Should a spill occur, it is important to prevent further leakage if it is safe to do so. Keep the product away from drains and water courses. For containment and cleanup, absorb solutions with a liquid-binding material such as diatomite. Decontaminate surfaces by scrubbing with alcohol and dispose of the contaminated material in an approved waste disposal plant.

First Aid
Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with large amounts of water, removing any contact lenses. Seek prompt medical attention.
Skin Contact Rinse the skin thoroughly with plenty of water. Remove contaminated clothing and shoes and seek medical advice.
Inhalation Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Call a physician immediately.

Disposal Plan

Proper disposal of this compound is essential to prevent environmental contamination. All waste materials should be disposed of in an approved waste disposal plant. Do not allow the chemical to enter drains or sewer systems.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound prep 1. Preparation - Conduct Hazard Assessment - Don appropriate PPE handling 2. Handling - Work in a ventilated area - Avoid dust/aerosol formation prep->handling storage 3. Storage - Tightly sealed container - -20°C, away from light handling->storage spill 4. Spill Response - Evacuate and contain - Use absorbent material - Decontaminate area handling->spill disposal 5. Disposal - Collect in labeled waste container - Dispose via approved waste facility handling->disposal first_aid First Aid (In case of exposure) handling->first_aid storage->handling spill->disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-PEG5-nitrile
Reactant of Route 2
Reactant of Route 2
m-PEG5-nitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.